molecular formula C6H13NO2 B114748 (2R)-2-(Methoxymethyl)morpholine CAS No. 157791-21-4

(2R)-2-(Methoxymethyl)morpholine

Cat. No.: B114748
CAS No.: 157791-21-4
M. Wt: 131.17 g/mol
InChI Key: ZPELJYYPPKJKBE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Methoxymethyl)morpholine is a chiral morpholine derivative serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in drug design, known for its ability to modulate the physicochemical properties of molecules and contribute to significant pharmacological activity . Research into morpholine-based compounds has shown particular promise in the development of therapeutics for central nervous system (CNS) disorders . These compounds often function by interacting with critical neurological enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A/B) . The specific stereochemistry of this compound is a critical feature for researchers exploring structure-activity relationships (SAR), as the "R" configuration at the chiral center can be essential for selective binding to biological targets and optimizing the drug-likeness of potential therapeutic agents . As a building block, this compound enables the synthesis of novel molecules for probing neurodegenerative pathways and advancing next-generation neurotherapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELJYYPPKJKBE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437399
Record name (2R)-2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157791-21-4
Record name (2R)-2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2R)-2-(Methoxymethyl)morpholine CAS number 157791-21-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157791-21-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of (2R)-2-(Methoxymethyl)morpholine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Physicochemical Data

This compound is a chiral organic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties to drug candidates.[1][2] The presence of a methoxymethyl substituent at the stereogenic center suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 157791-21-4[3][4]
Molecular Formula C₆H₁₃NO₂[3][4]
Molecular Weight 131.17 g/mol [3][4]
Appearance Colorless oil[3]
Purity ≥95% (typical commercial grade)[4]
SMILES COC[C@H]1CNCCO1[4]
IUPAC Name This compound[5]

Table 2: Computed Physicochemical Descriptors

DescriptorValueSource
Topological Polar Surface Area (TPSA) 30.49 ŲChemScene
LogP (octanol-water partition coefficient) -0.3788ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 2ChemScene

Spectroscopic Data

Table 3: ¹H NMR Spectroscopic Data

ParameterValueSource
Spectrometer Frequency 500 MHz[3]
Solvent (CD₃)₂CO[3]
Chemical Shifts (δ) and Coupling Constants (J) δ 2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz)[3]

Synthesis and Experimental Protocols

A general procedure for the synthesis of this compound has been documented, providing a clear pathway for its laboratory-scale preparation.[3]

Synthetic Pathway

The synthesis involves the reaction of (R)-(-)-glycidyl methyl ether with taurine (2-aminoethanesulfonic acid) under basic conditions, followed by an intramolecular cyclization.

Detailed Experimental Protocol

Materials:

  • (R)-(-)-Glycidyl methyl ether (0.800 g, 10.66 mmol)

  • Methanol (11 mL)

  • 2-Aminoethanesulfonic acid (taurine) (6.440 g, 53.3 mmol)

  • 40% aqueous sodium hydroxide (30 mL total)

  • Deionized water (76 mL)

  • Ethyl acetate (225 mL total)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate-hexane (2:8)

Procedure:

  • A solution of 2-aminoethanesulfonic acid (6.440 g) in 40% aqueous sodium hydroxide (11 mL) is prepared and heated to 50 °C.

  • A solution of (R)-(-)-glycidyl methyl ether (0.800 g) in methanol (11 mL) is added dropwise to the heated mixture.

  • The reaction mixture is stirred at 50 °C for 75 minutes.

  • An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.

  • The solution is cooled to room temperature and diluted with deionized water (76 mL).

  • The aqueous phase is extracted three times with ethyl acetate (3 x 75 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure (in vacuo).

  • The crude product is purified by flash chromatography on silica gel using an ethyl acetate-hexane (2:8) mixture as the eluent.

  • The final product, this compound, is obtained as a colorless oil (0.121 g, 10% yield).[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation R1 (R)-(-)-Glycidyl methyl ether in Methanol Reaction Reaction Step 1 (Stir at 50°C for 75 min) R1->Reaction R2 Taurine in 40% aq. NaOH (Heated to 50°C) R2->Reaction Addition Addition of 40% aq. NaOH Reaction->Addition Reaction2 Reaction Step 2 (Stir at 50°C for 20 hrs) Addition->Reaction2 Workup Workup (Cool, Dilute with H₂O) Reaction2->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate, 3x) Workup->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation (in vacuo) Drying->Evaporation Purification Purification (Flash Chromatography) Evaporation->Purification Product This compound (Colorless Oil) Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the morpholine scaffold is a cornerstone in modern medicinal chemistry.[1][6] Morpholine-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][7][8]

The morpholine ring is often incorporated into drug candidates to:

  • Improve Pharmacokinetic Profiles: Its polarity and pKa can enhance aqueous solubility and metabolic stability.[6][9]

  • Act as a Pharmacophore: The nitrogen and oxygen atoms can form crucial hydrogen bonds with biological targets such as kinases and G-protein coupled receptors.[1][6]

  • Enhance CNS Penetration: The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier.[9]

Notable drugs containing the morpholine moiety include Linezolid (an antibiotic), Gefitinib (an anticancer agent), and Reboxetine (an antidepressant).[10] The specific stereochemistry and methoxymethyl substitution of this compound make it a valuable chiral intermediate for the synthesis of novel therapeutic agents that could target a range of biological pathways. For instance, morpholine derivatives have been investigated as inhibitors of topoisomerase II in cancer therapy and modulators of ergosterol biosynthesis in fungi.[8][11]

Proposed Biological Screening Workflow

Given its structural features, a logical next step for researchers would be to screen this compound and its derivatives for various biological activities. A generalized workflow for such a screening cascade is presented below.

Biological_Screening_Workflow cluster_compound Test Compound cluster_screening Primary Screening cluster_secondary Secondary & Lead Optimization cluster_preclinical Preclinical Evaluation Compound This compound and Derivatives HTS High-Throughput Screening (e.g., Enzyme/Receptor Binding Assays) Compound->HTS Phenotypic Phenotypic Screening (e.g., Cell Viability, Antimicrobial) Compound->Phenotypic DoseResponse Dose-Response & IC₅₀/EC₅₀ Determination HTS->DoseResponse Phenotypic->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME InVivo In Vivo Efficacy Models (e.g., Animal Models of Disease) ADME->InVivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies InVivo->PK_PD Lead_Candidate Lead Candidate PK_PD->Lead_Candidate

Caption: Generalized workflow for biological screening.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its synthesis is well-documented, and its core structure, the morpholine ring, is a validated pharmacophore present in numerous approved drugs. While specific biological data on this compound remains limited, its physicochemical properties suggest it could be a valuable starting point for the development of novel therapeutics. Further research, following a structured screening cascade, is warranted to fully elucidate its biological activity and potential therapeutic applications.

References

Physical and chemical properties of (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Methoxymethyl)morpholine is a chiral organic compound belonging to the morpholine class of heterocycles. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral data, and safety information. While extensive experimental data for this specific molecule is limited in publicly available literature, this guide also presents general experimental protocols for determining key physicochemical parameters and discusses the broader significance of morpholine derivatives in drug discovery.

Chemical Identity and Physical Properties

Table 1: General Information

PropertyValueReference
IUPAC Name This compound
CAS Number 157791-21-4[1][2]
Molecular Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.17 g/mol [1]

Table 2: Physicochemical Data

PropertyValueRemarksReference
Appearance Colorless oilExperimentally observed[2]
Melting Point Not available
Boiling Point Not available
Solubility Not explicitly reported, but likely soluble in water and common organic solvents.Based on the properties of similar structures like morpholine and methoxymethyl ether.[3]
pKa Not availableThe parent compound, morpholine, has a pKa of its conjugate acid of 8.36.[3]
Topological Polar Surface Area (TPSA) 30.49 ŲComputed[1]
logP (Octanol-Water Partition Coefficient) -0.3788Computed[1]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 3Computed[1]
Rotatable Bonds 2Computed[1]

Chemical Synthesis

A general procedure for the synthesis of this compound has been reported.[2] The synthesis involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-aminoethanesulfonic acid (taurine) in the presence of sodium hydroxide, followed by extraction and purification.

Experimental Protocol: Synthesis of this compound[3]
  • A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50 °C.

  • The reaction mixture is stirred at 50 °C for 75 minutes.

  • An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.

  • The solution is cooled to room temperature and diluted with water (76 mL).

  • The aqueous phase is extracted three times with ethyl acetate (75 mL each).

  • The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on a silica gel column, eluting with a 2:8 mixture of ethyl acetate and hexane, to yield this compound as a colorless oil.

Synthesis_Workflow reagents Reagents: (R)-(-)-Epoxypropyl methyl ether 2-Aminoethanesulfonic acid NaOH (40% aq.) Methanol reaction Reaction: - Dropwise addition at 50 °C - Stirring for 75 min - Addition of more NaOH - Stirring for 20 h at 50 °C reagents->reaction workup Workup: - Cool to RT - Dilute with water - Extract with Ethyl Acetate (3x) - Dry organic phase (Na₂SO₄) reaction->workup purification Purification: - Solvent removal in vacuo - Flash chromatography (Silica gel) - Eluent: Ethyl acetate/Hexane (2:8) workup->purification product Product: This compound (Colorless oil) purification->product

Synthesis workflow for this compound.

Spectral Data

¹H NMR Spectroscopy

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The reported chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are provided below.[2]

Solvent: (CD₃)₂CO Frequency: 500 MHz

Table 3: ¹H NMR Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2.47ddJ = 10.4, 1.91H
2.70-2.72m1H
2.84ddJ = 11.9, 2.21H
3.22-3.25m2H
3.27s3H (OCH₃)
3.29-3.34m4H
3.45-3.53m2H
3.73dtJ = 11.0, 2.51H

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine and an ether.

  • Basicity: The nitrogen atom of the morpholine ring has a lone pair of electrons, making the compound basic. It is expected to react with acids to form morpholinium salts.[3]

  • Nucleophilicity: The secondary amine is nucleophilic and can participate in various organic reactions, such as alkylation, acylation, and condensation reactions.

  • Ether Stability: The ether group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

The compound should be stored in a cool, dark place, protected from light.[1]

Role in Drug Discovery and Development

While specific biological activities or signaling pathway involvement for this compound are not detailed in the available literature, the morpholine scaffold is of significant interest in drug discovery. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] The inclusion of a morpholine moiety can improve a drug candidate's pharmacokinetic profile, including its solubility, metabolic stability, and absorption.

Drug_Discovery_Logic cluster_0 Morpholine Scaffold cluster_1 Physicochemical Properties cluster_2 Pharmacological Activities Morpholine_Core Morpholine Core Structure Improved_Solubility Improved Solubility Morpholine_Core->Improved_Solubility imparts Metabolic_Stability Metabolic Stability Morpholine_Core->Metabolic_Stability imparts Favorable_pKa Favorable pKa Morpholine_Core->Favorable_pKa imparts Drug_Candidate Drug Candidate Improved_Solubility->Drug_Candidate leads to Metabolic_Stability->Drug_Candidate leads to Favorable_pKa->Drug_Candidate leads to Anticancer Anticancer Anticancer->Drug_Candidate Anti_inflammatory Anti-inflammatory Anti_inflammatory->Drug_Candidate Antimicrobial Antimicrobial Antimicrobial->Drug_Candidate Other_Activities ... Other_Activities->Drug_Candidate

Role of the morpholine scaffold in drug discovery.

Safety and Handling

Safety data for this compound is limited. However, based on the GHS pictograms and hazard statements for similar compounds, it should be handled with care.[1] The parent compound, morpholine, is flammable, corrosive, and toxic.[9][10][11][12] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Information (General for Morpholine Derivatives)

PictogramGHS CodeHazard Statement
GHS07H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Conclusion

This compound is a chiral building block with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data on its physical properties are scarce, its synthesis and basic chemical characteristics are established. The broader importance of the morpholine scaffold in drug development suggests that this compound and its derivatives may be valuable for the synthesis of novel bioactive molecules. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully elucidate its potential.

References

An In-depth Technical Guide on (2R)-2-(Methoxymethyl)morpholine: Structure, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(2R)-2-(Methoxymethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to enhance crucial pharmacokinetic properties such as aqueous solubility and metabolic stability, and to facilitate passage across the blood-brain barrier. While specific biological data for this compound is not extensively documented in publicly available literature, its structural analogs, particularly chiral alkoxymethyl morpholines, have shown promise as selective antagonists for the dopamine D4 receptor, a key target in the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the structure, stereochemistry, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the biological context of its analogs, presenting quantitative data on their activity as dopamine D4 receptor antagonists, along with relevant experimental protocols and signaling pathway diagrams to inform future research and drug development efforts.

Structure and Stereochemistry of this compound

This compound is a substituted morpholine with a defined stereochemistry at the C2 position. The "R" designation in (2R) refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The molecule consists of a six-membered morpholine ring, which contains an oxygen and a nitrogen atom at positions 1 and 4, respectively. A methoxymethyl group (-CH₂OCH₃) is attached to the carbon atom at the 2-position of the morpholine ring.

Key Structural Features:

  • Molecular Formula: C₆H₁₃NO₂[1]

  • Molecular Weight: 131.17 g/mol [1]

  • CAS Number: 157791-21-4[1]

  • Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: this compound and (2S)-2-(methoxymethyl)morpholine. This guide focuses on the (2R)-enantiomer. The stereochemistry is crucial for biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles.

Below is a 2D representation of the chemical structure of this compound.

structure Structure of this compound cluster_morpholine Morpholine Ring cluster_substituent Methoxymethyl Group C1 C N1 N C1->N1 C2 C C2->C1 C5 C C2->C5 (R) C3 C N1->C3 C4 C C3->C4 O1 O C4->O1 O1->C2 O2 O C5->O2 C6 C O2->C6

Caption: 2D structure of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of (R)-(-)-epoxypropyl methyl ether with taurine in the presence of a strong base.

Experimental Protocol: Synthesis from (R)-(-)-Epoxypropyl Methyl Ether and Taurine

Materials:

  • (R)-(-)-Epoxypropyl methyl ether

  • Taurine (2-aminoethanesulfonic acid)

  • Methanol

  • 40% aqueous sodium hydroxide solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is slowly added dropwise to a stirred mixture of taurine (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.

  • The reaction mixture is stirred at 50 °C for 75 minutes.

  • An additional 19 mL of 40% aqueous sodium hydroxide solution is added, and stirring is continued at 50 °C for 20 hours.

  • The solution is cooled to room temperature and diluted with deionized water (76 mL).

  • The aqueous phase is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure (in vacuo).

  • The crude product is purified by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (2:8) to yield this compound as a colorless oil.

Yield: Approximately 10% (0.121 g).

Characterization Data

The structure of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data
Solvent (CD₃)₂CO
Frequency 500 MHz
Chemical Shift (δ) in ppm Multiplicity, Coupling Constant (J) in Hz, Integration
2.47dd, J = 10.4, 1.9, 1H
2.70-2.72m, 1H
2.84dd, J = 11.9, 2.2, 1H
3.22-3.25m, 2H
3.27s, 3H
3.29-3.34m, 4H
3.45-3.53m, 2H
3.73dt, J = 11.0, 2.5, 1H

Table 1: ¹H NMR spectroscopic data for this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

workflow reagents Reactants: (R)-(-)-Epoxypropyl methyl ether Taurine NaOH (aq) Methanol reaction Reaction: - Dropwise addition at 50°C - Stir for 75 min - Add more NaOH - Stir for 20h at 50°C reagents->reaction Step 1 workup Workup: - Cool to RT - Dilute with H₂O - Extract with Ethyl Acetate (3x) - Dry with Na₂SO₄ reaction->workup Step 2 purification Purification: - Remove solvent in vacuo - Flash Chromatography (Silica, EtOAc/Hexane 2:8) workup->purification Step 3 product Product: This compound (Colorless Oil) purification->product Final Product signaling Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist (2R)-2-(Alkoxymethyl)morpholine Analog (Antagonist) Antagonist->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

References

An In-Depth Technical Guide to the Spectral Analysis of (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral compound (2R)-2-(Methoxymethyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related morpholine derivatives.

Molecular Structure and Properties

This compound is a substituted morpholine with a stereocenter at the C2 position. Its molecular formula is C₆H₁₃NO₂, and it has a molecular weight of 131.17 g/mol and an exact mass of 131.0946 g/mol . The structural features, including the morpholine ring, the methoxy group, and the chiral center, give rise to a unique spectral fingerprint.

Spectral Data

The following sections present the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The following data is based on reported values and may vary slightly depending on the experimental conditions.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.73dt11.0, 2.51HH-3a (axial)
3.45 - 3.53m2HH-2, H-5a (axial)
3.29 - 3.34m4HO-CH₂, H-6a (axial)
3.27s3HO-CH₃
3.22 - 3.25m2HH-5e (equatorial), H-6e (equatorial)
2.84dd11.9, 2.21HH-3e (equatorial)
2.70 - 2.72m1HNH

¹³C NMR Spectral Data

Predictive data based on the structure. Experimental verification is required.

Chemical Shift (δ) ppmAssignment
~75-80C-2
~70-75O-CH₂ (methoxymethyl)
~65-70C-6
~58-62O-CH₃
~45-50C-5
~43-48C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
2950-2800StrongC-H Stretch (aliphatic)
~1450MediumC-H Bend
~1120StrongC-O-C Stretch (ether)
~1100StrongC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 131.

m/zRelative Intensity (%)Assignment
131[M]⁺
100[M - OCH₃]⁺
86[M - CH₂OCH₃]⁺
45[CH₂OCH₃]⁺

Experimental Protocols

The following are general protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2 s

  • Spectral Width: 0 to 200 ppm

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectrometer: FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-200.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural features of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR (Neat Liquid) MS Mass Spectrometer Dissolution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

molecule_fragmentation cluster_frags Key Mass Spectrometry Fragments node_mol This compound C₆H₁₃NO₂ m/z = 131 frag1 [M - OCH₃]⁺ m/z = 100 node_mol->frag1 - OCH₃ frag2 [M - CH₂OCH₃]⁺ m/z = 86 node_mol->frag2 - CH₂OCH₃ frag3 [CH₂OCH₃]⁺ m/z = 45 node_mol->frag3

Caption: Key fragments of this compound in Mass Spectrometry.

Technical Guide: (2R)-2-(Methoxymethyl)morpholine and its Therapeutic Potential as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound: (2R)-2-(Methoxymethyl)morpholine

This section provides the fundamental physicochemical properties and a detailed synthesis protocol for this compound, a chiral morpholine derivative of interest in medicinal chemistry.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂[1][2][3]
Molecular Weight 131.17 g/mol [1][3][4]
CAS Number 157791-21-4[1]
Experimental Synthesis Protocol

The following protocol outlines a method for the synthesis of this compound.[1]

Materials:

  • (R)-(-)-glycidyl methyl ether

  • 2-Aminoethanesulfonic acid (Taurine)

  • Methanol

  • 40% aqueous sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate-hexane (2:8) solvent system

Procedure:

  • A solution of (R)-(-)-glycidyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is added dropwise to a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) at 50°C.

  • The reaction mixture is stirred at 50°C for 75 minutes.

  • An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.

  • The solution is cooled to room temperature and diluted with deionized water (76 mL).

  • The aqueous phase is extracted three times with ethyl acetate (75 mL per extraction).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, using an ethyl acetate-hexane (2:8) mixture as the eluent, to yield this compound as a colorless oil.

The Morpholine Scaffold in Drug Discovery: A Case Study on Reboxetine

While specific biological data for this compound is not extensively available, the 2-substituted morpholine scaffold is a cornerstone in the development of various therapeutics. To illustrate the potential biological mechanism and experimental workflows for this class of compounds, we will use Reboxetine , a well-characterized drug for the treatment of depression, as a case study. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) and, like our core compound, features a 2-substituted morpholine ring.[5][6][7][8]

Mechanism of Action: Norepinephrine Reuptake Inhibition

Reboxetine exerts its therapeutic effect by selectively blocking the norepinephrine transporter (NET).[5][6] This inhibition prevents the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. Consequently, the concentration of norepinephrine in the synapse increases, leading to enhanced stimulation of postsynaptic α- and β-adrenergic receptors.[5] This modulation of noradrenergic signaling is believed to underlie its antidepressant effects.

Reboxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE_synapse->NET Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation NRI_Assay_Workflow start Start: Prepare hNET-expressing cells or synaptosomes step1 Incubate with test compound (e.g., Reboxetine) at various concentrations start->step1 step2 Add radiolabeled norepinephrine ([³H]NE) step1->step2 step3 Allow for uptake of [³H]NE into the cells/synaptosomes step2->step3 step4 Terminate uptake by rapid filtration and washing step3->step4 step5 Measure radioactivity using scintillation counting step4->step5 step6 Analyze data to determine IC₅₀ value step5->step6 end End: Potency of NRI compound established step6->end

References

Chiral 2-Substituted Morpholines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. This technical guide focuses on the biological activities of a specific and crucial subclass: chiral 2-substituted morpholines. The introduction of a stereocenter at the 2-position of the morpholine ring allows for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity. This document provides a comprehensive overview of the diverse pharmacological effects of these compounds, detailing their structure-activity relationships (SAR), experimental evaluation, and underlying mechanisms of action.

Diverse Biological Activities of Chiral 2-Substituted Morpholines

Chiral 2-substituted morpholines have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases. Key areas of investigation include their effects on the central nervous system (CNS), inflammatory pathways, oxidative stress, and metabolic disorders.

Central Nervous System (CNS) Activity

Chiral 2-substituted morpholines have emerged as potent and selective antagonists of dopamine receptors, particularly the D4 subtype, which is a target for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] The stereochemistry at the C2 position is crucial for activity, with the (S)-enantiomer generally exhibiting higher potency.[1]

Quantitative Structure-Activity Relationship (SAR) Data:

Compound IDR1 (at N4)R2 (at C2-O-Ar)D4 Receptor Binding Affinity (Ki, nM)D2L % Inhibition @ 1µMD2S % Inhibition @ 1µM
4aa 6-Fluoro-1H-indol-3-ylmethyl6-Chloropyridin-2-yl2.27876
4dd 6-Fluoro-1H-indol-3-ylmethyl6-Methoxypyridin-2-yl5.4--
4ee 6-Fluoro-1H-indol-3-ylmethyl6-Fluoropyridin-2-yl5.27876
4d 4-ChlorobenzylNaphthyl17.8--
4e 4-Chlorobenzyl2-Quinolinyl310--
5y 6-Fluoro-1H-indol-3-ylmethyl2-Chloro-6-methoxypyridin-3-ylPotentSelectiveSelective
5u 6-Fluoro-1H-indol-3-ylmethyl2-Bromo-6-methoxypyridin-3-ylPotentSelectiveSelective

Data compiled from a study on chiral alkoxymethyl morpholine analogs as D4 receptor antagonists.[2]

Experimental Protocol: Dopamine Receptor Binding Assay

A detailed experimental protocol for dopamine receptor binding assays was not fully available in the searched literature. Generally, such assays involve the use of cell lines expressing the specific dopamine receptor subtype (e.g., D1, D2L, D2S, D3, D5). The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding is determined as the IC50 value, from which the binding affinity (Ki) can be calculated.

Signaling Pathway:

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like family (D2, D3, and D4), which are the primary targets of the described antagonists, are coupled to Gi/Go proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists block these downstream effects.

G cluster_0 Dopamine D2-like Receptor Signaling Dopamine Dopamine Receptor D2/D3/D4 Receptor Dopamine->Receptor Gi_Go Gi/Go Protein Receptor->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP ↓ cAMP AC->cAMP produces Antagonist 2-Substituted Morpholine Antagonist Antagonist->Receptor blocks

Caption: Dopamine D2-like receptor signaling pathway and antagonism.

Chiral 2-substituted morpholines have been identified as precursors to potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and other neurological conditions.[3][4] Hyperphosphorylation of the tau protein by GSK-3β is a hallmark of Alzheimer's disease.[5]

Quantitative Structure-Activity Relationship (SAR) Data:

A study on the asymmetric hydrogenation of dehydromorpholines demonstrated the synthesis of a chiral 2-substituted morpholine that is an enantiomer of a potent GSK-3β inhibitor.[3][4] While specific IC50 values for a series of chiral 2-substituted morpholines were not available in a comparative table, a related quinoline-based GSK-3β inhibitor, compound 3 , showed an IC50 of 35 nM.[6]

Experimental Protocol: GSK-3β Kinase Assay

A detailed experimental protocol for the GSK-3β kinase assay was not fully provided in the searched literature. Typically, these assays involve incubating recombinant GSK-3β enzyme with a substrate (e.g., a synthetic peptide), ATP (often radiolabeled), and the test compound. The activity of the enzyme is determined by measuring the amount of phosphorylated substrate, often through methods like scintillation counting for radiolabeled ATP or ELISA-based detection of the phosphopeptide.

Signaling Pathway:

GSK-3β is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation. It plays a central role in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Inhibition of GSK-3β can prevent the hyperphosphorylation of tau protein and modulate downstream signaling cascades involved in cell survival and neuroinflammation.[7][8]

G cluster_0 GSK-3β Signaling in Alzheimer's Disease GSK3b GSK-3β (active) Tau Tau Protein GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Inhibitor 2-Substituted Morpholine Inhibitor Inhibitor->GSK3b inhibits

Caption: Role of GSK-3β in tau phosphorylation and its inhibition.

Anti-inflammatory Activity

Certain 2-substituted morpholine derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators like nitric oxide (NO) and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Quantitative Structure-Activity Relationship (SAR) Data:

A study on morpholine-capped β-lactam derivatives reported their anti-inflammatory activity as iNOS inhibitors. While these are not strictly 2-substituted morpholines, they highlight the potential of the morpholine scaffold in anti-inflammatory drug design. For instance, compound 6f showed a high anti-inflammatory ratio and an IC50 of 0.60 ± 0.04 mM against HepG2 cells.[9]

Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging and Anti-inflammatory Assay

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve.

  • Western Blot Analysis: To determine the effect on iNOS and COX-2 protein expression, cell lysates are prepared after treatment and subjected to SDS-PAGE and western blotting using specific antibodies against iNOS and COX-2.[10]

Signaling Pathway:

LPS stimulation of macrophages activates signaling pathways, primarily through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and COX-2. iNOS produces large amounts of NO, a key inflammatory mediator. COX-2 is responsible for the synthesis of prostaglandins, another class of inflammatory molecules.[11]

G cluster_0 Inflammatory Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS_COX2 ↑ iNOS & COX-2 Expression NFkB->iNOS_COX2 induces NO_PGs ↑ NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Inhibitor 2-Substituted Morpholine Inhibitor->iNOS_COX2 inhibits

Caption: LPS-induced inflammatory pathway and its inhibition.

Antioxidant Activity

Several 2-substituted morpholine derivatives have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.

Quantitative Structure-Activity Relationship (SAR) Data:

A series of 2-biphenylyl morpholine derivatives were evaluated for their ability to inhibit lipid peroxidation. Compound 7 (2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol) was the most potent, with an IC50 value of 250 µM.[5]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • After a set incubation time (e.g., 6-10 minutes), the absorbance is measured at 734 nm. The reduction in absorbance reflects the antioxidant capacity.[12]

Logical Relationship Diagram:

G cluster_0 Antioxidant Activity Workflow Compound 2-Substituted Morpholine Derivative DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS Scavenging Radical Scavenging DPPH->Scavenging ABTS->Scavenging IC50 Determine IC50 Scavenging->IC50

Caption: Workflow for assessing antioxidant activity.

Hypolipidemic Activity

Certain 2-substituted morpholines have shown potential in lowering lipid levels, making them interesting candidates for the treatment of hyperlipidemia and related cardiovascular diseases.

Quantitative Structure-Activity Relationship (SAR) Data:

The 2-biphenylyl morpholine derivative, compound 7 , not only showed antioxidant activity but also demonstrated significant hypolipidemic effects in Triton WR-1339 induced hyperlipidemic rats. It decreased total cholesterol by 54%, low-density lipoprotein (LDL) by 51%, and triglycerides by 49% at a dose of 28 µmol/kg.[5] Another study on thiomorpholine derivatives, structurally similar to morpholines, reported IC50 values as low as 7.5 µM for the inhibition of lipid peroxidation.[11]

Experimental Protocol: Squalene Synthase Inhibition Assay

A detailed protocol was not fully available in the searched literature. However, these assays generally involve:

  • Enzyme Source: Microsomes from rat liver or a recombinant human squalene synthase.

  • Substrate: Radiolabeled farnesyl pyrophosphate.

  • Incubation: The enzyme, substrate, and test compound are incubated together.

  • Extraction and Quantification: The product, squalene, is extracted and quantified, typically by thin-layer chromatography (TLC) followed by scintillation counting. The inhibitory activity is determined by the reduction in squalene formation in the presence of the test compound.

Signaling Pathway:

Some hypolipidemic morpholine derivatives are thought to act as squalene synthase inhibitors.[5] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, these compounds can reduce the de novo synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

G cluster_0 Mechanism of Hypolipidemic Action FPP Farnesyl Pyrophosphate SQS Squalene Synthase FPP->SQS Squalene Squalene SQS->Squalene Cholesterol ↓ Cholesterol Synthesis Squalene->Cholesterol LDLr ↑ LDL Receptor Expression Cholesterol->LDLr LDLc ↓ Plasma LDL Cholesterol LDLr->LDLc Inhibitor 2-Substituted Morpholine Inhibitor Inhibitor->SQS inhibits

Caption: Squalene synthase inhibition pathway for hypolipidemic effect.

Conclusion

Chiral 2-substituted morpholines represent a versatile and highly promising class of compounds in medicinal chemistry. Their demonstrated activities across a range of important biological targets, including dopamine receptors, GSK-3β, inflammatory enzymes, and key players in lipid metabolism, underscore their potential for the development of novel therapeutics. The crucial role of stereochemistry at the C2 position highlights the importance of asymmetric synthesis in unlocking the full therapeutic potential of these molecules. Further exploration of the structure-activity relationships and mechanisms of action of chiral 2-substituted morpholines is warranted to advance these promising scaffolds toward clinical applications. This guide provides a foundational resource for researchers and drug development professionals engaged in the design and evaluation of this important class of bioactive compounds.

References

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine moiety in drug discovery, from its fundamental properties to its application in clinical candidates, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring imparts several advantageous properties to drug candidates, significantly influencing their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The presence of the ether oxygen and the nitrogen atom allows for a fine-tuning of lipophilicity and aqueous solubility, crucial for oral bioavailability and distribution within the body.[1][2] The nitrogen atom, being a weak base, can be protonated at physiological pH, enhancing solubility and allowing for favorable interactions with biological targets.[2] Furthermore, the morpholine ring is often introduced to block metabolic hotspots on a molecule, thereby increasing its metabolic stability and prolonging its half-life in the body.[3]

The Morpholine Scaffold in Action: A Quantitative Look at Biological Activity

The versatility of the morpholine scaffold is evident in the wide range of biological targets it can interact with, leading to a broad spectrum of pharmacological activities.[3][4] The following tables summarize the quantitative activity data for several morpholine-containing compounds against different classes of enzymes, highlighting the scaffold's contribution to potency and selectivity.

Table 1: Morpholine-Containing PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[5] The morpholine moiety is a key feature in many potent and selective PI3K/mTOR inhibitors.[6][7]

Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)Cell Proliferation IC50 (nM)Reference
1 H150>100002000[3]
2 -C(O)NH-Ph-4-N(Me)CH2CH2NMe291.711[3]
3 -C(O)NH-Ph-4-(morpholin-4-yl)methyl71.68[3]
4 (ZSTK474) 2-(difluoromethyl)-1H-benzo[d]imidazole5.020.8-[8]
5 4-Fluorophenyl88.5 ± 6.1--[9]
Table 2: Morpholine-Containing Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other dementias. The morpholine scaffold has been incorporated into novel cholinesterase inhibitors to enhance their potency and pharmacokinetic properties.

Compound IDLinker Length (n)R GroupAChE IC50 (µM)BuChE IC50 (µM)Reference
11g 24-OCH31.94 ± 0.1328.37 ± 1.85[10]
11a 34-OCH310.21 ± 0.5245.19 ± 2.13[10]
11m 44-OCH315.83 ± 1.07>100[10]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative morpholine-containing compound and for a key biological assay used to evaluate its activity.

Synthesis of a 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivative (Compound 17e)

This protocol describes the synthesis of a potent PI3K inhibitor, highlighting a common strategy for constructing this class of morpholine derivatives.[9]

Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile (15)

A mixture of 2,4,6-trichloropyrimidine-5-carbaldehyde and hydroxylamine hydrochloride in a mixture of acetic acid and water is stirred at room temperature and then heated to 60 °C. The resulting intermediate is then treated with thionyl chloride at reflux to yield the nitrile derivative 15 .

Step 2: Synthesis of 2-chloro-4,6-dimorpholinopyrimidine-5-carbonitrile (16)

To a solution of 15 in anhydrous tetrahydrofuran (THF) cooled to -20 °C, morpholine is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The resulting product 16 is isolated after purification.

Step 3: Synthesis of 2,4-dimorpholino-6-(4-fluorophenyl)pyrimidine-5-carbonitrile (17e)

A mixture of 16 , (4-fluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)2Cl2), and a base (e.g., 2N Na2CO3) in a suitable solvent (e.g., DME) is heated at 90 °C under an inert atmosphere. After completion of the reaction, the final product 17e is purified by column chromatography.

In Vitro PI3Kα HTRF Assay Protocol

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring the activity of lipid kinases like PI3Kα.[8][11][12]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer containing appropriate concentrations of a buffering agent (e.g., HEPES), MgCl2, and other necessary components.

  • Substrate Solution: Prepare a working solution of the lipid substrate (e.g., PIP2) in kinase buffer.

  • ATP Solution: Prepare a working solution of ATP in kinase buffer.

  • Enzyme Solution: Dilute the recombinant PI3Kα enzyme to the desired concentration in kinase buffer.

  • Stop Solution: Prepare a solution to terminate the enzymatic reaction.

  • Detection Mix: Prepare a solution containing the HTRF detection reagents (e.g., europium-labeled antibody and a fluorescent acceptor).

2. Assay Procedure:

  • Add the test compound (dissolved in DMSO) or DMSO (for control wells) to the wells of a microplate.

  • Add the enzyme solution to all wells except the negative control wells.

  • Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection mix to all wells.

  • Incubate the plate at room temperature for a specified period to allow for the development of the HTRF signal.

3. Data Analysis:

  • Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.

  • Calculate the ratio of the acceptor and donor fluorescence signals.

  • Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.[1][4][13][14][15]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the morpholine-containing test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

4. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway, a general synthetic workflow, and a typical drug discovery workflow.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a major focus for cancer drug discovery, and many morpholine-containing compounds are designed to inhibit key kinases within this cascade.[5][7][16][17]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MorpholineInhibitor Morpholine-based PI3K/mTOR Inhibitor MorpholineInhibitor->PI3K MorpholineInhibitor->mTORC2 MorpholineInhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition.
General Synthetic Workflow for Morpholine Derivatives

The synthesis of morpholine-containing compounds often follows a modular approach, allowing for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.[10][18]

Synthetic_Workflow Start Starting Materials (e.g., Dichloropyrimidine) Step1 Step 1: Nucleophilic Substitution with Morpholine Start->Step1 Intermediate1 Morpholine-substituted Intermediate Step1->Intermediate1 Step2 Step 2: Further Functionalization (e.g., Suzuki Coupling) Intermediate1->Step2 FinalProduct Final Morpholine Derivative Step2->FinalProduct Purification Purification & Characterization FinalProduct->Purification

A general synthetic workflow for preparing morpholine derivatives.
Drug Discovery Workflow for Heterocyclic Compounds

The journey from a chemical idea to a marketed drug is a long and complex process. This workflow highlights the key stages in the discovery and development of heterocyclic compounds like those containing the morpholine scaffold.[2][19][20][21][22][23]

Drug_Discovery_Workflow TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen HitToLead Hit-to-Lead Optimization (SAR Studies) HitGen->HitToLead LeadOp Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOp Preclinical Preclinical Development (In vivo studies) LeadOp->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Launch Clinical->Approval

The drug discovery and development workflow.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties contribute to improved pharmacokinetic profiles, while its synthetic tractability allows for extensive structure-activity relationship studies. As demonstrated by the numerous examples in clinical development and on the market, the incorporation of the morpholine moiety is a proven strategy for enhancing the drug-like properties of small molecules. This technical guide has provided a comprehensive overview of the critical aspects of the morpholine scaffold in drug discovery, from quantitative biological data and detailed experimental protocols to the visualization of its role in cellular signaling and the broader drug development process. For researchers and scientists in the field, a deep understanding of the principles and applications outlined here is essential for the successful design and development of the next generation of morpholine-containing therapeutics.

References

(2R)-2-(Methoxymethyl)morpholine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (2R)-2-(Methoxymethyl)morpholine. It is intended for use by qualified individuals trained in handling hazardous chemicals. All information should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) for the specific product being used. The toxicological data presented is primarily for the parent compound, morpholine, and should be considered as a surrogate in the absence of specific data for this compound.

Chemical and Physical Properties

This compound is a morpholine derivative. While specific experimental data for this compound is limited, the properties of the parent compound, morpholine, provide a strong indication of its characteristics.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 157791-21-4[1]
Appearance Liquid[2]
Synonyms (R)-2-(Methoxymethyl)morpholine[1]

Properties of Morpholine (CAS 110-91-8) for reference:

PropertyValueReference
Boiling Point 129 °C[3]
Melting Point -4.9 °C[3]
Flash Point 32 °C (Closed Cup)[3]
Density 0.996 g/mL at 25 °C
Solubility Soluble in water

Hazard Identification and GHS Classification

Based on available data for this compound and the more extensive data for the parent compound, morpholine, the following hazards are identified.

GHS Pictograms for this compound:

  • GHS07: Exclamation Mark[1]

Hazard Statements for this compound: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Classification for Morpholine (as a surrogate):

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[4]
Acute Toxicity, Oral4H302: Harmful if swallowed.[4]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Acute Toxicity, Inhalation3H331: Toxic if inhaled.
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.

Toxicological Data (Primarily for Morpholine)

MetricValueSpeciesRouteReference
LD₅₀ (Oral) 1900 mg/kgRatOral[3]
LD₅₀ (Dermal) 500 mg/kgRabbitDermal[3]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use. The following PPE is generally recommended:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mist.

    • Use only non-sparking tools.

    • Take precautionary measures against static discharge.

    • Ground and bond containers when transferring material.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Store in a corrosives-compatible area.

    • Keep away from oxidizing agents and strong acids.

Spill and Leak Procedures
  • Small Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill to prevent it from entering drains or waterways.

    • Follow the procedure for small spills.

    • It may be necessary to contain and dispose of the material as hazardous waste.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea Transfer Transfer Chemical (Grounded) PrepareWorkArea->Transfer Use Use in Experiment Transfer->Use Spill Spill Transfer->Spill Decontaminate Decontaminate Work Area Use->Decontaminate Exposure Exposure Use->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste Spill->Decontaminate Follow Spill Protocol Exposure->Decontaminate Follow First Aid Morpholine_in_Drug_Discovery cluster_scaffold Privileged Scaffold cluster_modification Chemical Synthesis cluster_targets Biological Targets Morpholine This compound Derivatives Morpholine Derivatives Morpholine->Derivatives Used as a building block CNS_Receptors CNS Receptors (e.g., for mood disorders) Derivatives->CNS_Receptors Enzymes Enzymes (e.g., in neurodegenerative diseases) Derivatives->Enzymes Tumor_Pathways Tumor Signaling Pathways Derivatives->Tumor_Pathways

References

Commercial availability of (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, physicochemical properties, and synthesis protocols.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound can be sourced in various purities and packaging options to suit diverse experimental and manufacturing needs.

Table 1: Commercial Suppliers of this compound

SupplierLocationPurityAdditional Information
American ElementsUSACan be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to various grades including Mil Spec, ACS, Reagent, Technical, and Pharmaceutical.[1]Offers bulk quantities and custom specifications.[1]
Chemos GmbH & Co. KGGermanyNot specified-
Leap Chem Co., Ltd.P.R. ChinaNot specified-
Ambeed, Inc.USANot specified-
BLD Pharmatech Ltd.P.R. ChinaNot specified-
ChemScene-≥95%[2]Provides detailed safety and computational chemistry data.[2]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.ChinaNot specified-

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for safe handling, storage, and application of the compound in a laboratory or industrial setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 157791-21-4[1][2][3]
Molecular Formula C₆H₁₃NO₂[1][2][3]
Molecular Weight 131.17 g/mol [1][2][3]
Appearance Liquid[1]
Purity ≥95%[2]
Storage Temperature 4°C, protect from light[2]
SMILES COC[C@H]1CNCCO1[2]
MDL Number MFCD16294692[1][2]
PubChem CID 10261123[1]
IUPAC Name This compound[1]

Table 3: Safety Information for this compound

IdentifierInformationSource
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step chemical process. A general and detailed procedure is outlined below, based on established synthetic routes.[3]

Synthesis of this compound

This protocol describes the synthesis starting from (R)-(-)-epoxypropyl methyl ether and 2-aminoethanesulfonic acid.[3]

Materials:

  • (R)-(-)-Epoxypropyl methyl ether (0.800 g, 10.66 mmol)

  • Methanol (11 mL)

  • 2-Aminoethanesulfonic acid (6.440 g, 53.3 mmol)

  • 40% aqueous sodium hydroxide (11 mL + 19 mL)

  • Deionized water (76 mL)

  • Ethyl acetate (3 x 75 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate-hexane (2:8)

Procedure:

  • A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.

  • In a separate reaction vessel, 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) is dissolved in 40% aqueous sodium hydroxide (11 mL).

  • The methanol solution from step 1 is added dropwise to the aqueous solution from step 2 at a reaction temperature of 50 °C.

  • The reaction mixture is stirred at 50 °C for 75 minutes.[3]

  • An additional 19 mL of 40% aqueous sodium hydroxide is added to the reaction mixture, and stirring is continued at 50 °C for 20 hours.[3]

  • The solution is then cooled to room temperature and diluted with deionized water (76 mL).[3]

  • The aqueous phase is extracted three times with ethyl acetate (75 mL each).[3]

  • The organic phases are combined and dried over anhydrous sodium sulfate.[3]

  • The solvent is removed under reduced pressure.[3]

  • The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield this compound as a colorless oil (0.121 g, 10% yield).[3]

  • The structure of the product is confirmed by ¹H NMR spectroscopy.[3]

Visualizations

To facilitate a clearer understanding of the experimental process, a workflow diagram for the synthesis of this compound is provided below.

Synthesis_Workflow Synthesis Workflow of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Extraction cluster_purification Purification and Analysis prep1 Dissolve (R)-(-)-epoxypropyl methyl ether in methanol reaction1 Add methanol solution to aqueous solution dropwise at 50 °C prep1->reaction1 prep2 Dissolve 2-aminoethanesulfonic acid in 40% aq. NaOH prep2->reaction1 reaction2 Stir at 50 °C for 75 minutes reaction1->reaction2 reaction3 Add more 40% aq. NaOH reaction2->reaction3 reaction4 Stir at 50 °C for 20 hours reaction3->reaction4 workup1 Cool to room temperature reaction4->workup1 workup2 Dilute with deionized water workup1->workup2 workup3 Extract with ethyl acetate (3x) workup2->workup3 workup4 Combine and dry organic phases workup3->workup4 workup5 Remove solvent under reduced pressure workup4->workup5 purification1 Purify by flash column chromatography workup5->purification1 analysis1 Characterize by ¹H NMR purification1->analysis1

Caption: Synthesis and purification workflow for this compound.

References

A Comprehensive Technical Guide to the Synthesis and Applications of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine, a versatile heterocyclic amine, holds a significant position in industrial and pharmaceutical chemistry. Its unique structural features, combining both an amine and an ether functional group, impart a range of desirable physicochemical properties that make it a valuable building block in organic synthesis and a highly effective performance chemical. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to morpholine and details its key applications as a corrosion inhibitor and a crucial scaffold in drug discovery, exemplified by the anticancer agent Gefitinib.

Synthesis of Morpholine: A Comparative Overview

The industrial production of morpholine is dominated by two principal methods: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia. The choice of method is often dictated by factors such as raw material cost, energy consumption, and desired product purity.

Dehydration of Diethanolamine (DEA)

The dehydration of diethanolamine is a well-established method for morpholine synthesis. This process involves the acid-catalyzed intramolecular cyclization of DEA. While various strong acids can be employed, sulfuric acid is the most common choice in industrial settings.

Reaction Mechanism:

The reaction proceeds via the protonation of a hydroxyl group of diethanolamine by the acid catalyst, followed by the intramolecular nucleophilic attack of the nitrogen atom, leading to the formation of a cyclic intermediate. Subsequent dehydration yields the morpholine ring.

Industrial and Laboratory Scale Synthesis:

Industrially, this process is often carried out using concentrated sulfuric acid or oleum at elevated temperatures, with reported yields as high as 90-95%.[1][2] A laboratory-scale synthesis, on the other hand, can be performed using either concentrated hydrochloric or sulfuric acid. A typical lab-scale yield for the hydrochloric acid route is between 35-50%.[1][3]

Table 1: Comparison of Morpholine Synthesis from Diethanolamine

ParameterIndustrial Process (Sulfuric Acid/Oleum)Laboratory Scale (Hydrochloric Acid)
Starting Material DiethanolamineDiethanolamine
Catalyst Concentrated Sulfuric Acid or OleumConcentrated Hydrochloric Acid
Temperature 150-250 °C[2]200-210 °C[3]
Reaction Time 0.5 - 2 hours[2]15 hours[3]
Reported Yield 90-95%[1][2]35-50%[1][3]
Key Considerations Requires handling of large quantities of acid and generates significant sulfate waste.[4]Exothermic reaction requiring careful temperature control.[3]

Experimental Protocol: Laboratory Synthesis of Morpholine from Diethanolamine (Hydrochloric Acid Method) [3]

  • Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and condenser, slowly add concentrated hydrochloric acid with cooling until a pH of 1 is reached. This step is highly exothermic.

  • Dehydration: Heat the diethanolamine hydrochloride solution to drive off water, maintaining an internal temperature of 200-210 °C for 15 hours.

  • Isolation of Morpholine Hydrochloride: Allow the reaction mixture to cool to 160 °C and pour it into a dish to solidify.

  • Free-Basing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a round-bottom flask and perform a flame distillation to recover crude, wet morpholine.

  • Drying: Dry the crude morpholine by stirring with 20 g of potassium hydroxide for 30-60 minutes.

  • Purification: Separate the upper morpholine layer and reflux it over a small amount of sodium metal for one hour, followed by fractional distillation. Collect the morpholine fraction at 126-129 °C.

Reaction of Diethylene Glycol (DEG) with Ammonia

The reaction of diethylene glycol with ammonia in the presence of a hydrogenation catalyst has become the more prevalent industrial method for morpholine synthesis due to its efficiency.[1] This process is typically carried out at high temperatures and pressures.

Reaction Mechanism:

The reaction involves the reductive amination of diethylene glycol. The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine. Subsequent hydrogenation of the imine and intramolecular cyclization leads to the formation of morpholine.

Catalysts and Reaction Conditions:

A variety of hydrogenation catalysts are effective for this process, with common choices including nickel, copper, cobalt, or mixtures thereof, often supported on alumina.[1] The reaction is typically run at temperatures between 150-400 °C and pressures ranging from 30 to 400 atmospheres.[4]

Table 2: Representative Conditions for Morpholine Synthesis from Diethylene Glycol and Ammonia

CatalystTemperature (°C)Pressure (atm)PhaseReported DEG Conversion (%)Reported Morpholine Selectivity (%)Reference
Nickel-Copper-Chromium Oxide260~204Liquid82.147.0[4]
Copper-Nickel on Alumina200-250< 30GasHighHigh
Ruthenium150-35020-500Liquid48-9614-77

Key Byproducts:

A common intermediate and potential byproduct in this process is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion can leave AEE in the product mixture. N-ethylmorpholine is another significant byproduct that can form.[1]

morpholine_synthesis_routes cluster_DEA Dehydration Route cluster_DEG Reductive Amination Route DEA Diethanolamine (DEA) DEA_process Acid-Catalyzed Dehydration (H₂SO₄ or HCl) DEA->DEA_process H⁺, Δ DEG Diethylene Glycol (DEG) DEG_process Reductive Amination (NH₃, H₂, Catalyst) DEG->DEG_process NH₃, H₂ Catalyst, Δ, P Morpholine Morpholine DEA_process->Morpholine DEG_process->Morpholine

Caption: Primary industrial synthesis routes for morpholine.

Applications of Morpholine

Morpholine's unique chemical properties make it a valuable compound in a wide array of industrial and pharmaceutical applications.

Corrosion Inhibition in Steam Boiler Systems

Morpholine is widely used as a corrosion inhibitor in steam boiler systems, particularly in the power generation and chemical processing industries. Its primary function is to neutralize carbonic acid, a major contributor to the corrosion of steam condensate lines.

Mechanism of Action:

Carbon dioxide can dissolve in the steam condensate to form carbonic acid (H₂CO₃), which lowers the pH and accelerates the corrosion of metal pipes. Morpholine is a volatile, alkaline compound that, when added to boiler feedwater, vaporizes with the steam. Due to its volatility being similar to that of water, it distributes evenly throughout the steam and condensate systems. In the condensate, morpholine acts as a neutralizing amine, reacting with carbonic acid to raise the pH of the condensate, thereby mitigating corrosion. Some evidence also suggests that morpholine can form a protective, passive film on metal surfaces, further inhibiting corrosion.

corrosion_inhibition cluster_boiler Boiler System cluster_condensate Condensate System Boiler Boiler Steam Steam (H₂O, CO₂) Boiler->Steam Vaporization Volatilized_Morpholine Volatilized Morpholine Boiler->Volatilized_Morpholine Condensate Condensate (H₂O, H₂CO₃) Steam->Condensate Condensation Corrosion Corrosion (Fe²⁺) Condensate->Corrosion H₂CO₃ attack Neutralization Neutralization (pH increase) Condensate->Neutralization Morpholine reacts with H₂CO₃ Pipe Metal Pipe (Fe) Corrosion->Pipe Morpholine_Feed Morpholine Addition Morpholine_Feed->Boiler Volatilized_Morpholine->Condensate Neutralization->Corrosion Inhibits

Caption: Mechanism of morpholine as a corrosion inhibitor.

Quantitative Performance:

The effectiveness of morpholine as a corrosion inhibitor is dependent on maintaining the pH of the condensate within an optimal range, typically between 8.5 and 9.5. The required dosage of morpholine will vary depending on the concentration of carbon dioxide in the steam and the overall operating conditions of the boiler system.

Morpholine in Pharmaceutical Synthesis: The Case of Gefitinib

Morpholine is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its presence can enhance pharmacological activity and improve pharmacokinetic properties such as solubility and metabolic stability. A prominent example of a morpholine-containing drug is Gefitinib (Iressa®), a targeted therapy for the treatment of non-small cell lung cancer (NSCLC).

Synthesis of Gefitinib:

The synthesis of Gefitinib involves the incorporation of a morpholinopropoxy side chain onto a quinazoline core. Several synthetic routes have been developed, with a common strategy involving the reaction of a 6-hydroxyquinazoline intermediate with a morpholine-containing alkylating agent.

Experimental Protocol: A Key Step in Gefitinib Synthesis

The final step in one common synthesis of Gefitinib involves the etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.

  • Reaction Setup: A mixture of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, 4-(3-chloropropyl)morpholine, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) is prepared.

  • Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction, forming the ether linkage.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved through recrystallization or column chromatography to yield pure Gefitinib.

Mechanism of Action of Gefitinib:

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), triggers intracellular signaling pathways that promote cell proliferation, survival, and angiogenesis. In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. By blocking these pathways, Gefitinib inhibits tumor cell growth and induces apoptosis.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive)

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Conclusion

Morpholine remains a chemical of significant industrial and pharmaceutical importance. Its synthesis, primarily through the dehydration of diethanolamine or the reductive amination of diethylene glycol, offers robust and scalable routes to this versatile molecule. In industrial applications, its role as a corrosion inhibitor in steam boiler systems is critical for maintaining infrastructure integrity. In the pharmaceutical realm, the morpholine scaffold continues to be a valuable component in the design of new therapeutic agents, as exemplified by the targeted anticancer drug Gefitinib. A thorough understanding of the synthesis and diverse applications of morpholine is essential for researchers and professionals working in these fields.

References

Computational Chemistry Analysis of (2R)-2-(Methoxymethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the computational chemistry data and methodologies relevant to the study of (2R)-2-(Methoxymethyl)morpholine. While specific in-depth computational studies on this particular enantiomer are not extensively available in public literature, this document aggregates available computed data for the corresponding (2S) enantiomer and outlines the standard computational protocols applied to similar morpholine derivatives. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the molecule's conformational preferences, electronic properties, and potential interactions. The guide is structured to present quantitative data in a clear, tabular format, detail experimental and computational protocols, and provide visual representations of computational workflows.

Introduction

This compound is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Computational chemistry provides a powerful lens through which to understand the three-dimensional structure, stability, and reactivity of such molecules, which is critical for rational drug design and development.

This guide focuses on the computational characterization of this compound. Due to a scarcity of published computational studies specifically on the (2R) enantiomer, this document presents computed data for the (2S)-2-(methoxymethyl)morpholine isomer as a reference, sourced from the PubChem database.[2] Furthermore, it details the established computational methodologies used for analyzing related morpholine compounds, providing a framework for future in silico studies.

Molecular Properties and Computed Data

The fundamental physicochemical properties of a molecule are crucial for predicting its behavior in biological systems. The following tables summarize the computed properties for (2S)-2-(methoxymethyl)morpholine, which are expected to be identical for the (2R) enantiomer, with the exception of properties related to chirality.

Table 1: General and Computed Physical/Chemical Properties of (2S)-2-(Methoxymethyl)morpholine [2]

PropertyValueSource
Molecular Formula C₆H₁₃NO₂PubChem
Molecular Weight 131.17 g/mol PubChem
Exact Mass 131.094628657 DaPubChem
XLogP3-AA -0.7PubChem
Topological Polar Surface Area 30.5 ŲPubChem
Heavy Atom Count 9PubChem
Complexity 77.5PubChem
Rotatable Bond Count 2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Table 2: Computed Descriptors for (2S)-2-(Methoxymethyl)morpholine [2]

DescriptorValue
IUPAC Name (2S)-2-(methoxymethyl)morpholine
InChI InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKey ZPELJYYPPKJKBE-LURJTMIESA-N
Canonical SMILES COC[C@H]1CNCCO1

Computational Methodologies

Detailed computational studies on morpholine derivatives typically employ a range of quantum chemical methods to elucidate their structural and electronic properties. The following protocols are based on methodologies reported for similar compounds and represent a standard approach for the computational analysis of this compound.

Conformational Analysis

The conformational landscape of the morpholine ring is a key determinant of its biological activity. The chair conformation is generally the most stable.

  • Protocol: A common approach involves an initial conformational search using molecular mechanics force fields (e.g., MMFF94s). The resulting low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A widely used functional and basis set combination for such organic molecules is B3LYP/6-31G(d,p). The absence of imaginary frequencies in the output confirms that the optimized structures are true minima on the potential energy surface. The global minimum conformation is identified as the one with the lowest electronic energy. This methodology was successfully applied to determine the global minimum conformation of a related morpholine derivative.[3]

Spectroscopic and Electronic Property Calculations

Computational methods can predict spectroscopic properties and provide insights into the electronic structure of a molecule.

  • Protocol: Following geometry optimization, vibrational frequencies (FT-IR and Raman spectra) can be calculated at the same level of theory (e.g., B3LYP/6-31++G(d,p)).[4][5] Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can also be computed. Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra.[6] These calculations provide valuable data that can be correlated with experimental findings.

Visualization of Computational Workflows

The following diagrams illustrate the typical workflows for the computational analysis of a small molecule like this compound.

G Computational Chemistry Workflow for this compound cluster_0 Structure Preparation cluster_1 Conformational Analysis cluster_2 Property Calculation cluster_3 Data Analysis and Reporting A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation and Thermodynamic Analysis C->D E Identification of Global Minimum Conformation D->E F Calculation of Spectroscopic Properties (IR, Raman, UV-Vis) E->F G Calculation of Electronic Properties (HOMO, LUMO, MEP) E->G H Calculation of Physicochemical Properties (LogP, PSA) E->H I Tabulation of Quantitative Data F->I G->I J Visualization of Molecular Orbitals and Potentials G->J H->I K Generation of Technical Report I->K J->K G Logical Flow for DFT Calculations Start Start with Initial Geometry Opt Geometry Optimization Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Minima True Minimum Confirmed Check->Minima None TS Transition State or Higher-Order Saddle Point Check->TS One or more Properties Calculate Electronic and Spectroscopic Properties Minima->Properties End End Properties->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2R)-2-(Methoxymethyl)morpholine from (R)-(-)-Glycidyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, recognized for their presence in numerous approved drugs and biologically active compounds.[1][2] The morpholine scaffold is considered a "privileged structure" due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[2][3] These properties include improved solubility and metabolic stability. Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibiotic effects.[4][5][6] (2R)-2-(Methoxymethyl)morpholine, a chiral substituted morpholine, serves as a valuable building block in the synthesis of complex molecules for drug discovery and development, where stereochemistry plays a crucial role in biological activity.[7][8] This document provides a detailed protocol for the synthesis of this compound from the readily available chiral starting material, (R)-(-)-glycidyl methyl ether.

Overall Reaction Scheme

The synthesis involves a two-step, one-pot process: the initial ring-opening of the epoxide in (R)-(-)-glycidyl methyl ether by an amine, followed by an intramolecular cyclization to form the morpholine ring.

Step 1: Nucleophilic Ring-Opening of Epoxide (R)-(-)-Glycidyl methyl ether reacts with 2-aminoethanesulfonic acid (taurine) under basic conditions. The amino group of taurine acts as a nucleophile, attacking one of the epoxide carbons.

Step 2: Intramolecular Cyclization The intermediate formed undergoes an intramolecular nucleophilic substitution, where the hydroxyl group, deprotonated under the basic conditions, displaces the sulfonate group to form the six-membered morpholine ring.

Experimental Protocol

This protocol is adapted from a reported literature procedure for the synthesis of this compound.[9]

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • NMR spectrometer

Reagents:

  • (R)-(-)-Glycidyl methyl ether (C₄H₈O₂)

  • 2-Aminoethanesulfonic acid (Taurine, C₂H₇NO₃S)

  • Sodium hydroxide (NaOH), 40% aqueous solution

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL).

  • Addition of Starting Material: Heat the mixture to 50 °C with stirring. Prepare a solution of (R)-(-)-glycidyl methyl ether (0.800 g, 9.08 mmol, assuming density of 0.982 g/mL) in methanol (11 mL). Add this solution dropwise to the reaction mixture at 50 °C.

  • First Reaction Stage: Stir the reaction mixture at 50 °C for 75 minutes.

  • Second Reaction Stage (Cyclization): Add an additional 19 mL of 40% aqueous sodium hydroxide solution to the reaction mixture. Continue stirring at 50 °C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the solution with deionized water (76 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (2:8) as the eluent. This should afford this compound as a colorless oil.[9]

Data Presentation

Table 1: Reagent and Product Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalents
(R)-(-)-Glycidyl methyl etherC₄H₈O₂88.110.8009.081.0
2-Aminoethanesulfonic acidC₂H₇NO₃S125.156.44051.46~5.7
This compoundC₆H₁₃NO₂131.170.1210.922-

Table 2: Physical and Chemical Properties

CompoundAppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
(R)-(-)-Glycidyl methyl etherColorless liquid110-1110.982 at 25 °C1.406
This compoundColorless oil[9]Not specifiedNot specifiedNot specified

Table 3: Yield and Characterization

ProductYield (%)¹H NMR (500 MHz, (CD₃)₂CO) δ (ppm)
This compound10[9]2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz)[9]

Safety and Handling Precautions

  • (R)-(-)-Glycidyl methyl ether: Highly flammable liquid and vapor.[10] Toxic in contact with skin and harmful if swallowed.[10] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] Handle in a well-ventilated area, away from heat and open flames.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12]

  • 2-Aminoethanesulfonic acid (Taurine): Not classified as a hazardous substance.[13] However, good industrial hygiene and safety practices should be followed.[14] Avoid dust formation and inhalation.[14] In case of contact, rinse skin and eyes with water.[15]

  • Sodium Hydroxide (40% solution): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE, including chemical-resistant gloves and safety goggles.

Workflow Visualization

Synthesis_Workflow reagents Reagents: (R)-(-)-Glycidyl methyl ether 2-Aminoethanesulfonic acid 40% NaOH (aq) Methanol reaction_setup Reaction Setup: Dissolve Taurine in NaOH(aq) Heat to 50 °C reagents->reaction_setup 1 addition Dropwise Addition: Add Glycidyl Ether in MeOH reaction_setup->addition 2 stirring1 Stirring: 75 min at 50 °C addition->stirring1 3 cyclization Cyclization: Add more 40% NaOH(aq) Stir 20 hrs at 50 °C stirring1->cyclization 4 workup Work-up: Cool, Dilute with H₂O Extract with EtOAc cyclization->workup 5 purification Purification: Dry (Na₂SO₄), Concentrate Flash Chromatography workup->purification 6 product Final Product: This compound purification->product 7

Caption: Synthetic workflow for this compound.

References

Application Notes: Asymmetric Synthesis Using (2R)-2-(Methoxymethyl)morpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Available Literature and Methodologies

Introduction

For researchers, scientists, and professionals in drug development, the use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Chiral morpholine derivatives, due to their conformational rigidity and potential for steric hindrance, are an attractive class of auxiliaries. This document aims to provide detailed application notes and protocols for the use of (2R)-2-(methoxymethyl)morpholine as a chiral auxiliary in asymmetric synthesis. However, a comprehensive review of scientific literature and chemical databases reveals a significant finding: there are no specific, published examples of this compound being employed as a chiral auxiliary for diastereoselective reactions such as alkylations, aldol additions, or Michael reactions.

While the synthesis of various chiral 2-substituted morpholines is documented, and the general principles of chiral auxiliary-based synthesis are well-established, the application of this specific methoxymethyl-substituted morpholine for inducing chirality in a substrate appears to be a novel or currently undocumented area of research. The following sections, therefore, will outline a generalized workflow for how such a chiral auxiliary would theoretically be used, based on established principles from more common morpholine and amide-based auxiliaries. This serves as a conceptual guide rather than a documented protocol.

General Principles and Theoretical Workflow

The overarching strategy for using a chiral auxiliary like this compound involves three key stages:

  • Acylation : Covalent attachment of the chiral auxiliary to a prochiral substrate (e.g., a carboxylic acid derivative).

  • Diastereoselective Reaction : The chiral auxiliary directs the stereochemical outcome of a bond-forming reaction at a specific position (e.g., the α-carbon of an enolate).

  • Cleavage : Removal of the auxiliary to yield the enantiomerically enriched product and allow for potential recycling of the auxiliary.

The workflow below illustrates this general, theoretical process.

G cluster_0 General Workflow for a Chiral Auxiliary Prochiral Prochiral Substrate (e.g., R-COOH) Acyl_Morpholine N-Acyl Morpholine Adduct Prochiral->Acyl_Morpholine Acylation Auxiliary This compound Auxiliary->Acyl_Morpholine Enolate Enolate Formation (e.g., LDA, -78 °C) Acyl_Morpholine->Enolate Deprotonation Alkylated_Adduct Diastereomerically Enriched Product Enolate->Alkylated_Adduct Alkylation Electrophile Electrophile (e.g., R'-X) Electrophile->Alkylated_Adduct Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Alkylated_Adduct->Cleavage Final_Product Enantiomerically Enriched Product (e.g., Chiral Acid, Alcohol) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Recycling

Caption: Theoretical workflow for asymmetric synthesis using a chiral morpholine auxiliary.

Theoretical Application: Asymmetric Alkylation of Carboxylic Acids

One of the most common applications for chiral auxiliaries is the asymmetric alkylation of enolates derived from carboxylic acids. The following section details a hypothetical protocol for this transformation using this compound, based on standard procedures for other N-acyl amides.

Part 1: Synthesis of the N-Acyl Morpholine Adduct

The first step is the formation of an amide bond between the chiral auxiliary and the prochiral carboxylic acid.

Protocol:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add an activating agent such as oxalyl chloride (1.1 eq.) or a carbodiimide like DCC (1.1 eq.).

  • Amide Formation: After stirring for 1-2 hours, cool the mixture to 0 °C and add a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Workup and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acyl morpholine.

G cluster_1 Protocol: N-Acyl Morpholine Synthesis Start Carboxylic Acid + This compound Step1 1. Activate Acid (e.g., Oxalyl Chloride) 2. Add Auxiliary + Base Start->Step1 Step2 Reaction Stirring (RT, Overnight) Step1->Step2 Step3 Aqueous Workup (Quench, Extract, Dry) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End Pure N-Acyl Morpholine Adduct Step4->End

Caption: Experimental workflow for the synthesis of the N-acyl morpholine adduct.

Part 2: Diastereoselective Enolate Alkylation

This is the key chirality-inducing step. The chiral morpholine auxiliary is expected to shield one face of the corresponding enolate, leading to a diastereoselective reaction with an incoming electrophile.

Protocol:

  • Enolate Formation: Dissolve the N-acyl morpholine adduct (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., an alkyl halide like benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.

  • Reaction Monitoring and Workup: Stir the reaction at -78 °C for several hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Purification and Analysis: Allow the mixture to warm to room temperature, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by flash chromatography. The diastereomeric ratio (d.r.) would be determined at this stage, typically by ¹H NMR spectroscopy or chiral HPLC.

Part 3: Cleavage of the Chiral Auxiliary

The final step is to remove the auxiliary to reveal the chiral product. The method of cleavage depends on the desired functional group.

Protocol Options:

  • To Yield the Chiral Carboxylic Acid: Basic hydrolysis using aqueous lithium hydroxide (LiOH) in a THF/water mixture is a standard method.

  • To Yield the Chiral Primary Alcohol: Reduction of the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

  • To Yield the Chiral Aldehyde: A more controlled reduction followed by oxidation, or direct reduction using a reagent like DIBAL-H under specific conditions.

After cleavage, the this compound auxiliary could potentially be recovered from the aqueous layer after an appropriate workup and purification.

Data Presentation (Hypothetical)

As no experimental data exists, the following table is a template illustrating how results from such a study would be presented. It is populated with hypothetical data to serve as an example for future research in this area.

EntryCarboxylic Acid (R-COOH)Electrophile (R'-X)Yield (%)Diastereomeric Ratio (d.r.)
1Propanoic AcidBenzyl Bromide(85)(95:5)
2Propanoic AcidMethyl Iodide(90)(92:8)
3Butanoic AcidAllyl Bromide(82)(94:6)
4Phenylacetic AcidEthyl Iodide(75)(90:10)

Note: Data in this table is purely hypothetical and for illustrative purposes only.

Conclusion and Future Outlook

The use of this compound as a chiral auxiliary in asymmetric synthesis is an unexplored area. While the principles of auxiliary-based synthesis allow for the construction of a theoretical framework and hypothetical protocols, there is a clear need for experimental validation. Researchers in the field of organic synthesis and drug development may find this compound to be a potentially useful tool. Future work should focus on the actual synthesis and application of N-acyl adducts of this auxiliary in key C-C bond-forming reactions to determine its efficacy in terms of chemical yield and diastereoselectivity. Such studies would be essential to establish whether this compound can be a valuable addition to the synthetic chemist's toolbox for asymmetric synthesis.

Enantioselective Synthesis with Morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] The specific stereochemistry of substituents on the morpholine ring can dramatically influence biological activity, making the development of robust and efficient enantioselective synthetic methods a critical focus of research.[1] These application notes provide detailed protocols for several modern and effective catalytic asymmetric methods for the synthesis of chiral morpholine derivatives.

I. Organocatalytic Enantioselective Intramolecular Aza-Michael Addition

Organocatalysis has emerged as a formidable tool for the asymmetric synthesis of heterocyclic compounds. The intramolecular aza-Michael addition represents a key strategy for constructing the chiral morpholine ring system.[1] This protocol details the enantioselective cyclization of a carbamate onto an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, to yield 2,3-disubstituted morpholines. The reaction proceeds through an iminium ion activation mechanism and typically affords high yields and excellent stereoselectivities.[1]

Experimental Protocol:
  • Preparation of the Reaction Mixture: To a solution of the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) in a suitable solvent such as chloroform (1.0 mL) at room temperature, add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.02 mmol, 0.2 equiv).

  • Addition of Acid Co-catalyst: Add an acid co-catalyst (e.g., benzoic acid, 0.01 mmol, 0.1 equiv) to the mixture.

  • Initiation of the Reaction: Add the N-Boc-protected amino alcohol (0.12 mmol, 1.2 equiv) to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral morpholine derivative.

  • Determination of Stereoselectivity: Determine the enantiomeric excess (e.e.) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation:
EntryAldehyde SubstrateCatalystCo-catalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (e.e., %)
1CinnamaldehydeDiarylprolinol Silyl EtherBenzoic Acid95>20:199
2CrotonaldehydeDiarylprolinol Silyl EtherBenzoic Acid8815:197

II. Asymmetric Hydrogenation of Dehydromorpholines

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and atom-economical route to the corresponding chiral morpholines.[1][3] The success of this method hinges on the use of a chiral bisphosphine ligand, which is crucial for achieving high enantioselectivity.[1] The reaction proceeds under mild conditions and is tolerant of a variety of substituents on the dehydromorpholine ring.[3]

Experimental Protocol:
  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and a chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).

  • Activation of the Catalyst: Stir the solution at room temperature for 20 minutes to allow for catalyst formation.

  • Addition of Substrate: Add a solution of the 2-substituted dehydromorpholine (0.25 mmol) in anhydrous DCM (1.0 mL) to the activated catalyst solution.

  • Hydrogenation: Purge the Schlenk tube with hydrogen gas and then maintain it under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours), monitoring for completion by TLC or gas chromatography (GC).

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the chiral 2-substituted morpholine.

  • Determination of Enantioselectivity: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation:
EntryDehydromorpholine SubstrateLigandSolventYield (%)Enantiomeric Excess (e.e., %)
12-Phenyl-3,4-dihydro-2H-1,4-oxazine(R)-SKPDCM>9999
22-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine(R)-SKPDCM>9998
32-Methyl-3,4-dihydro-2H-1,4-oxazine(R)-SKPDCM>9996

III. Tandem Hydroamination and Asymmetric Transfer Hydrogenation

An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction.[4][5] This process begins with a titanium-catalyzed hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[6] This method achieves high yields and excellent enantiomeric excesses, tolerating a wide range of functional groups.[4][6]

Experimental Protocol:
  • Hydroamination Step: In a glovebox, add the aminoalkyne substrate (0.5 mmol), a titanium catalyst (e.g., Ti(NMe₂)₂, 5 mol%), and toluene (2.5 mL) to a reaction vessel. Seal the vessel and heat the mixture (e.g., at 110 °C) for the required time (e.g., 24 hours).

  • Asymmetric Transfer Hydrogenation Step: After cooling the reaction mixture to room temperature, add a ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) and a hydrogen source (e.g., a mixture of formic acid and triethylamine, 5:2 molar ratio) to the vessel.

  • Reaction Progression: Stir the mixture at room temperature for the specified duration (e.g., 12 hours).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Determination of Enantioselectivity: Analyze the enantiomeric excess of the 3-substituted morpholine product by chiral HPLC.

Data Presentation:
EntryAminoalkyne SubstrateTi CatalystRu CatalystYield (%)Enantiomeric Excess (e.e., %)
1N-(But-2-yn-1-yl)-2-phenoxyethan-1-amineTi(NMe₂)₂RuCl--INVALID-LINK--85>95
2N-(Pent-2-yn-1-yl)-2-phenoxyethan-1-amineTi(NMe₂)₂RuCl--INVALID-LINK--82>95
32-Phenoxy-N-(3-phenylprop-2-yn-1-yl)ethan-1-amineTi(NMe₂)₂RuCl--INVALID-LINK--90>95

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagents & Solvents reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Chiral Catalyst catalyst->reaction_mixture substrate Substrate substrate->reaction_mixture monitoring Monitoring (TLC, GC, etc.) reaction_mixture->monitoring workup Work-up monitoring->workup purification Purification (Chromatography) workup->purification analysis Stereoselectivity Analysis (HPLC, GC) purification->analysis product Enantiopure Product analysis->product

Caption: General experimental workflow for enantioselective synthesis.

aza_michael_mechanism cluster_catalytic_cycle Catalytic Cycle aldehyde α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (Activation) aldehyde->iminium + Catalyst catalyst Chiral Secondary Amine Catalyst catalyst->iminium cyclization Intramolecular Aza-Michael Addition iminium->cyclization enamine Chiral Enamine Intermediate cyclization->enamine hydrolysis Hydrolysis enamine->hydrolysis + H₂O hydrolysis->catalyst Regeneration product Chiral Morpholine Product hydrolysis->product nucleophile N-Protected Amino Alcohol nucleophile->cyclization

Caption: Mechanism of organocatalytic intramolecular aza-Michael addition.

References

Application of (2R)-2-(Methoxymethyl)morpholine in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2R)-2-(Methoxymethyl)morpholine is a valuable chiral building block in the pharmaceutical industry, primarily utilized in the enantioselective synthesis of norepinephrine reuptake inhibitors (NRIs). Its rigid morpholine scaffold and defined stereochemistry at the C2 position make it an ideal starting material for the construction of complex chiral molecules. This application note provides a detailed overview of its use, focusing on the synthesis of the antidepressant drug (R,R)-Reboxetine, and includes comprehensive experimental protocols and a summary of relevant biological pathways.

Introduction to this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The chiral nature of this compound allows for the stereospecific synthesis of drug enantiomers, which often exhibit significantly different pharmacological activities and side-effect profiles. The primary application of this chiral synthon is in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor used for the treatment of clinical depression.

Key Application: Enantioselective Synthesis of (R,R)-Reboxetine

The synthesis of (R,R)-Reboxetine from a precursor structurally analogous to this compound, namely (R)-2-(hydroxymethyl)morpholine, proceeds through a multi-step sequence. This pathway involves the protection of the morpholine nitrogen, oxidation of the primary alcohol to an aldehyde, diastereoselective addition of a phenyl group, introduction of the 2-ethoxyphenoxy moiety, and final deprotection.

Experimental Workflow for (R,R)-Reboxetine Synthesis

The following diagram outlines the key stages in the synthesis of (R,R)-Reboxetine starting from the analogous (R)-2-(hydroxymethyl)morpholine.

G cluster_0 Synthesis of (R)-N-Boc-2-formylmorpholine cluster_1 Diastereoselective Phenyl Addition cluster_2 Introduction of Aryloxy Group cluster_3 Final Deprotection start (R)-2-(Hydroxymethyl)morpholine step1 N-Boc Protection start->step1 step2 Swern Oxidation step1->step2 product1 (R)-N-Boc-2-formylmorpholine step2->product1 step3 Grignard Reaction with Phenylmagnesium Bromide product1->step3 product2 (2R,3R)-N-Boc-2-(hydroxy(phenyl)methyl)morpholine step3->product2 step4 Mitsunobu Reaction with 2-Ethoxyphenol product2->step4 product3 N-Boc-(R,R)-Reboxetine step4->product3 step5 Boc Deprotection (TFA) product3->step5 final_product (R,R)-Reboxetine step5->final_product

Caption: Synthetic workflow for (R,R)-Reboxetine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the enantiomer, (S,S)-Reboxetine, which is analogous to the synthesis of (R,R)-Reboxetine.[1]

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)Enantiomeric Excess (ee%)
1N-Boc Protection(S)-2-(Hydroxymethyl)morpholineDi-tert-butyl dicarbonate (Boc)₂O, Triethylamine(S)-N-Boc-2-(hydroxymethyl)morpholine95>99
2Swern Oxidation(S)-N-Boc-2-(hydroxymethyl)morpholineOxalyl chloride, DMSO, Triethylamine(S)-N-Boc-2-formylmorpholine92>99
3Grignard Reaction(S)-N-Boc-2-formylmorpholinePhenylmagnesium bromide(2S,3S)-N-Boc-2-(hydroxy(phenyl)methyl)morpholine60 (diastereomer 1)>99
4Mitsunobu Reaction(2S,3S)-N-Boc-2-(hydroxy(phenyl)methyl)morpholine2-Ethoxyphenol, DIAD, PPh₃N-Boc-(S,S)-Reboxetine53>99
5Boc DeprotectionN-Boc-(S,S)-ReboxetineTrifluoroacetic acid (TFA)(S,S)-Reboxetine98>99
Overall (S)-3-Amino-1,2-propanediol (S,S)-Reboxetine 30 99

Detailed Experimental Protocols

The following protocols are adapted for the synthesis of the (R,R)-enantiomer of Reboxetine, starting from a precursor analogous to this compound.

Protocol 1: Synthesis of (R)-N-Boc-2-(hydroxymethyl)morpholine
  • Dissolution: Dissolve (R)-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Swern Oxidation to (R)-N-Boc-2-formylmorpholine
  • Oxalyl Chloride Solution: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (10 volumes) and cool to -78 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM (2 volumes) to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (R)-N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM (5 volumes) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) to the mixture and stir for another 30 minutes at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by flash chromatography.

Protocol 3: Diastereoselective Addition of Phenylmagnesium Bromide
  • Grignard Reagent: Prepare or obtain a 1.0 M solution of phenylmagnesium bromide in tetrahydrofuran (THF).

  • Aldehyde Solution: Dissolve (R)-N-Boc-2-formylmorpholine (1.0 eq) in anhydrous THF (10 volumes) and cool to -78 °C under a nitrogen atmosphere.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq) to the aldehyde solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Separate the diastereomers by flash column chromatography on silica gel.

Protocol 4: Mitsunobu Reaction to N-Boc-(R,R)-Reboxetine
  • Reactant Mixture: In a flask under a nitrogen atmosphere, dissolve (2R,3R)-N-Boc-2-(hydroxy(phenyl)methyl)morpholine (1.0 eq), 2-ethoxyphenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 volumes).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield N-Boc-(R,R)-Reboxetine.

Protocol 5: Boc Deprotection to (R,R)-Reboxetine
  • Dissolution: Dissolve N-Boc-(R,R)-Reboxetine (1.0 eq) in DCM (10 volumes).

  • TFA Addition: Add trifluoroacetic acid (TFA, 10 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give (R,R)-Reboxetine. Further purification can be achieved by recrystallization.

Biological Context: Norepinephrine Transporter Signaling Pathway

Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Norepinephrine Signaling Pathway in a Neuron

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential Synaptic_Cleft Synaptic Cleft (Increased NE Concentration) NE_release->Synaptic_Cleft NET Norepinephrine Transporter (NET) Reboxetine (R,R)-Reboxetine Reboxetine->NET Inhibition Synaptic_Cleft->NET NE Reuptake Adrenergic_Receptor Adrenergic Receptors (α and β) Synaptic_Cleft->Adrenergic_Receptor NE Binding G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Second_Messenger Second Messenger (cAMP, IP₃/DAG) G_Protein->Second_Messenger Cellular_Response Downstream Cellular Response (e.g., Gene Expression, Neuronal Excitability) Second_Messenger->Cellular_Response

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines. This efficient method yields a variety of 2-substituted chiral morpholines, which are valuable building blocks in the synthesis of bioactive compounds and pharmaceuticals, in quantitative yields and with excellent enantioselectivities (up to 99% ee).[1][2] The protocols are based on the successful application of a rhodium catalyst precursor, bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate ([Rh(cod)₂]SbF₆), in combination with the chiral bisphosphine ligand (R,R,R)-SKP.

Overview and Key Advantages

Chiral morpholine moieties are prevalent in numerous drug candidates and bioactive molecules.[2] The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines presents a highly efficient, atom-economical, and operationally simple method for accessing these important chiral N-heterocycles.[2] The use of a rhodium catalyst bearing a large bite-angle bisphosphine ligand, such as SKP, has proven particularly effective for the hydrogenation of these challenging, sterically hindered, and electron-rich substrates.[2]

Advantages of this method include:

  • High Enantioselectivity: Consistently achieves excellent enantiomeric excess (ee), often up to 99%.[1][2]

  • High Yields: Provides quantitative conversion to the desired chiral morpholine products.[1][2]

  • Broad Substrate Scope: Tolerates a variety of substituents on the dehydromorpholine scaffold.

  • Scalability: The reaction can be successfully performed on a gram scale, demonstrating its utility for larger-scale synthesis.[2]

Data Presentation: Substrate Scope and Performance

The rhodium-catalyzed asymmetric hydrogenation of various 2-substituted dehydromorpholines demonstrates broad applicability. The following table summarizes the performance of the [Rh(cod)₂]SbF₆/(R,R,R)-SKP catalytic system across a range of substrates.

EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl2-phenylmorpholine>9992
24-Fluorophenyl2-(4-fluorophenyl)morpholine>9993
34-Chlorophenyl2-(4-chlorophenyl)morpholine>9993
44-Bromophenyl2-(4-bromophenyl)morpholine>9993
54-(Trifluoromethyl)phenyl2-(4-(trifluoromethyl)phenyl)morpholine>9994
63-Chlorophenyl2-(3-chlorophenyl)morpholine>9993
73-Bromophenyl2-(3-bromophenyl)morpholine>9993
82-Fluorophenyl2-(2-fluorophenyl)morpholine>9992
92-Chlorophenyl2-(2-chlorophenyl)morpholine>9991
104-Methoxyphenyl2-(4-methoxyphenyl)morpholine>9994
113-Methoxyphenyl2-(3-methoxyphenyl)morpholine>9993
122-Methoxyphenyl2-(2-methoxyphenyl)morpholine>9990
13Naphthyl2-naphthylmorpholine>9993
14Thiophenyl2-thiophenylmorpholine>9992
15Furyl2-furylmorpholine>9991
16Cyclohexyl2-cyclohexylmorpholine>9990
17Isopropyl2-isopropylmorpholine>9988

Experimental Protocols

The following protocols provide a detailed methodology for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.

Materials and General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be freshly distilled and degassed prior to use.

  • Dehydromorpholine substrates should be of high purity.

  • [Rh(cod)₂]SbF₆ (CAS: 130296-28-5) and (R,R,R)-SKP ligand are commercially available or can be synthesized according to literature procedures.

General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation:

    • In a glovebox, add [Rh(cod)₂]SbF₆ (1.05 mol%) and the chiral ligand (R,R,R)-SKP (1.0 mol%) to a dried Schlenk tube equipped with a magnetic stir bar.

    • Add the desired solvent (e.g., dichloromethane, 2 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.

  • Reaction Setup:

    • In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (0.1 mmol, 1.0 equiv) in the same solvent (1 mL).

    • Transfer the substrate solution to the Schlenk tube containing the catalyst solution.

  • Hydrogenation:

    • Place the Schlenk tube into an autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC/MS.

  • Work-up and Purification:

    • Carefully release the hydrogen pressure from the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure chiral morpholine product.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_analysis Work-up and Analysis catalyst_precursor [Rh(cod)₂]SbF₆ mix_catalyst Mix and Stir (30 min) catalyst_precursor->mix_catalyst ligand (R,R,R)-SKP Ligand ligand->mix_catalyst solvent_prep Anhydrous Solvent (DCM) solvent_prep->mix_catalyst add_to_catalyst Add Substrate to Catalyst mix_catalyst->add_to_catalyst substrate Dehydromorpholine Substrate dissolve_substrate Dissolve in Solvent substrate->dissolve_substrate dissolve_substrate->add_to_catalyst autoclave Transfer to Autoclave add_to_catalyst->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize (50 atm H₂) purge->pressurize react Stir at RT (12-24h) pressurize->react concentrate Concentrate react->concentrate purify Column Chromatography concentrate->purify product Chiral Morpholine Product purify->product yield Determine Yield product->yield ee_analysis Chiral HPLC for ee product->ee_analysis

Caption: Experimental workflow for the Rh-catalyzed asymmetric hydrogenation.

Proposed Catalytic Cycle

catalytic_cycle catalyst [Rh(L)]⁺ substrate_complex [Rh(L)(substrate)]⁺ catalyst->substrate_complex + Substrate (Dehydromorpholine) h2_complex [Rh(H)₂(L)(substrate)]⁺ substrate_complex->h2_complex + H₂ (Oxidative Addition) hydride_insertion [Rh(H)(L)(alkyl)]⁺ h2_complex->hydride_insertion Migratory Insertion hydride_insertion->catalyst Reductive Elimination - Product (Chiral Morpholine)

Caption: Proposed catalytic cycle for the Rh-catalyzed hydrogenation.

References

Application Notes and Protocols: The Strategic Use of (2R)-2-(Methoxymethyl)morpholine in the Synthesis of Novel GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the prospective use of the chiral building block, (2R)-2-(methoxymethyl)morpholine, in the synthesis of potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a critical kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The incorporation of chiral moieties like this compound into inhibitor scaffolds can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. While direct synthesis of GSK-3β inhibitors using this specific morpholine derivative is not yet extensively documented in publicly available literature, this guide presents a plausible and scientifically grounded approach based on established synthetic methodologies for analogous compounds.

Introduction to GSK-3β Inhibition and the Role of Morpholine Scaffolds

Glycogen Synthase Kinase-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including insulin signaling, Wnt/β-catenin pathway, and tau phosphorylation.[1][2] Its dysregulation is a key factor in the progression of several neurodegenerative diseases, making it a prime therapeutic target.[1][2]

The morpholine heterocycle is a privileged scaffold in medicinal chemistry due to its favorable properties, such as metabolic stability, aqueous solubility, and its ability to form crucial hydrogen bond interactions with protein targets. In the context of GSK-3β inhibitors, the morpholine ring can occupy specific pockets within the ATP-binding site, contributing to inhibitor potency and selectivity. The introduction of a stereocenter, as in this compound, allows for fine-tuning of these interactions, potentially leading to inhibitors with superior profiles.

Hypothetical Synthesis of a GSK-3β Inhibitor using this compound

Based on common synthetic routes for kinase inhibitors, a plausible approach for incorporating this compound involves a nucleophilic aromatic substitution (SNA) reaction with a suitable heterocyclic core. A common scaffold for GSK-3β inhibitors is the pyrimidine or pyridine ring system.

Workflow for the Synthesis of a Novel GSK-3β Inhibitor:

Experimental Workflow: Synthesis of a GSK-3β Inhibitor start Start: Commercially available or synthesized this compound core Select a suitable heterocyclic core (e.g., 2,4-dichloropyrimidine) start->core reaction Nucleophilic Aromatic Substitution (SNAr) Reaction core->reaction purification Purification of the intermediate product (e.g., column chromatography) reaction->purification coupling Further functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) purification->coupling final_purification Final Purification and Characterization (HPLC, NMR, MS) coupling->final_purification testing In vitro GSK-3β Inhibition Assay final_purification->testing end End: Potent and selective GSK-3β inhibitor testing->end

Caption: A logical workflow for the synthesis and evaluation of a novel GSK-3β inhibitor.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar kinase inhibitors and represent a viable pathway for the utilization of this compound.

Protocol 1: Synthesis of 4-(2-chloropyrimidin-4-yl)- this compound (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloropyrimidine.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Protocol 2: In Vitro GSK-3β Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against GSK-3β.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a white 96-well plate, add the assay buffer, the GSK-3β substrate peptide, and the inhibitor solution.

  • Initiate the kinase reaction by adding a solution of GSK-3β enzyme and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

While specific data for inhibitors synthesized with this compound is not available, the following table presents data for known GSK-3β inhibitors that feature a morpholine moiety to provide a benchmark for expected potency.

Compound IDCore StructureMorpholine SubstitutionGSK-3β IC50 (nM)
A Pyrimidine4-morpholinyl15
B Pyridine3-(morpholinomethyl)25
C Indole5-(4-morpholinyl)8
D Thiazole2-morpholinyl42

This data is representative and compiled from various public sources for illustrative purposes.

GSK-3β Signaling Pathway

Understanding the central role of GSK-3β in cellular signaling is crucial for appreciating the therapeutic potential of its inhibitors.

Simplified GSK-3β Signaling Pathway cluster_0 Wnt Signaling cluster_1 Insulin Signaling cluster_2 Tau Phosphorylation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b_Wnt GSK-3β Dsh->GSK3b_Wnt Inhibition beta_catenin β-catenin GSK3b_Wnt->beta_catenin Phosphorylation (Degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt/PKB PI3K->Akt GSK3b_Insulin GSK-3β Akt->GSK3b_Insulin Inhibition GS Glycogen Synthase GSK3b_Insulin->GS Inhibition Glycogen Glycogen Synthesis GS->Glycogen GSK3b_Tau GSK-3β Tau Tau Protein GSK3b_Tau->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Inhibitor This compound based Inhibitor Inhibitor->GSK3b_Wnt Inhibitor->GSK3b_Insulin Inhibitor->GSK3b_Tau

Caption: Key signaling pathways regulated by GSK-3β and the point of intervention for inhibitors.

Conclusion

The chiral building block this compound holds significant promise for the development of next-generation GSK-3β inhibitors. Its unique stereochemistry and functionalization offer opportunities to achieve enhanced potency, selectivity, and desirable ADME properties. The synthetic protocols and biological assays outlined in this document provide a solid foundation for researchers to explore the potential of this and similar chiral morpholine derivatives in the design of novel therapeutics for GSK-3β-mediated diseases. Further investigation into the structure-activity relationships of these compounds will be critical in advancing this promising class of inhibitors towards clinical development.

References

Application Notes and Protocols for the N-Acylation of (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding. The N-acylation of morpholine derivatives is a fundamental transformation that allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. (2R)-2-(Methoxymethyl)morpholine is a valuable chiral building block, and its N-acylation provides access to a diverse range of molecules with potential therapeutic applications, particularly in the development of agents targeting the central nervous system (CNS).

These application notes provide detailed protocols for the N-acylation of this compound using two common acylating agents: an acyl chloride (benzoyl chloride) and an acid anhydride (acetic anhydride).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of morpholine, which can be used as a starting point for the optimization of reactions with this compound.

Acylating AgentBaseSolventReaction TimeTemperatureYield (%)
Benzoyl ChlorideTriethylamineDichloromethane1 hourRoom Temp.~95%
Acetic AnhydrideTriethylamineDichloromethane1-6 hoursReflux>95%

Experimental Protocols

Protocol 1: N-Benzoylation of this compound with Benzoyl Chloride

This protocol is adapted from a standard procedure for the N-benzoylation of morpholine.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a dropping funnel.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture at room temperature. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, add water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing: Combine the organic layers and wash with water (3 x volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzoyl-(2R)-2-(methoxymethyl)morpholine can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Acetylation of this compound with Acetic Anhydride

This protocol is based on general procedures for the N-acetylation of secondary amines.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acetyl-(2R)-2-(methoxymethyl)morpholine by flash column chromatography or distillation under reduced pressure.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the N-acylation of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis amine This compound mixing Mixing and Stirring amine->mixing acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->mixing base Base (e.g., Triethylamine) base->mixing solvent Anhydrous Solvent (e.g., DCM) solvent->mixing reaction_conditions Reaction Conditions (Temperature, Time) mixing->reaction_conditions quenching Quenching reaction_conditions->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Analysis (NMR, MS) purification->analysis product N-Acyl-(2R)-2-(Methoxymethyl)morpholine analysis->product

Caption: General workflow for the N-acylation of this compound.

Signaling Pathway Diagram

N-acylated morpholine derivatives are often investigated for their activity on G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors, which are critical in CNS signaling. The following diagram illustrates a generalized GPCR signaling cascade initiated by a ligand, which could be an N-acylated morpholine derivative.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand N-Acyl Morpholine (Ligand) gpcr GPCR ligand->gpcr Binding & Activation g_protein G-Protein (αβγ) gpcr->g_protein Recruitment & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation downstream Downstream Cellular Response pka->downstream Phosphorylation Cascade

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Application Notes and Protocols: Cleavage of the (2R)-2-(Methoxymethyl)morpholine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2R)-2-(Methoxymethyl)morpholine moiety is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical transformations. Its utility is contingent upon the efficient and selective cleavage of the auxiliary from the target molecule post-transformation, ideally under conditions that do not compromise the integrity of the newly formed chiral center or other functional groups. This document provides a comprehensive overview of potential cleavage conditions for N-acyl derivatives of this compound, based on established methodologies for the cleavage of morpholine amides. The primary methods discussed include hydrolytic cleavage to furnish carboxylic acids, and reductive cleavage to yield either aldehydes or primary alcohols.

A Note on the Methoxymethyl Ether Moiety: The this compound auxiliary contains a methoxymethyl (MOM) ether. This functional group is generally stable under basic and reductive conditions but is susceptible to cleavage under acidic conditions. This sensitivity should be a key consideration when selecting a deprotection strategy.

Data Presentation: Summary of Cleavage Conditions

The following table summarizes various potential methods for the cleavage of N-acyl this compound derivatives. The selection of the appropriate method will depend on the desired product (carboxylic acid, aldehyde, or alcohol) and the compatibility of the substrate with the reaction conditions.

Cleavage MethodProductReagents and ConditionsTypical Yield (%)Notes
Hydrolytic (Acidic) Carboxylic Acid6 M HCl, Reflux, 12-48 hSubstrate DependentHarsh conditions; may cleave acid-sensitive groups, including the auxiliary's methoxymethyl ether.
Hydrolytic (Basic) Carboxylic Acid2 M aq. KOH, Reflux, 12-48 hSubstrate DependentHarsh conditions; compatible with acid-sensitive groups. The methoxymethyl ether is stable.
Reductive (to Aldehyde) AldehydeDiisobutylaluminium hydride (DIBAL-H) (1.1-1.5 equiv.), Toluene or CH₂Cl₂, -78 °C, 1-3 h70-95%Mild conditions, preserving most functional groups. The methoxymethyl ether is stable.
Reductive (to Alcohol) AlcoholSmI₂/amine/H₂O, THF, Room Temperature, < 1 h80-95%Highly chemoselective for C-N bond cleavage. Mild conditions with excellent functional group tolerance.

Experimental Protocols

Acidic Hydrolysis for Cleavage to Carboxylic Acid

This protocol describes a general procedure for the acidic hydrolysis of an N-acyl morpholine derivative.

Materials:

  • N-acyl-(2R)-2-(methoxymethyl)morpholine substrate

  • 6 M Hydrochloric Acid (HCl)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(2R)-2-(methoxymethyl)morpholine substrate in a minimal amount of a co-solvent if necessary, then add 6 M HCl.

  • Heat the mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid product by column chromatography, recrystallization, or distillation.

Reductive Cleavage to Aldehyde using DIBAL-H

This protocol outlines the partial reduction of an N-acyl morpholine to the corresponding aldehyde.

Materials:

  • N-acyl-(2R)-2-(methoxymethyl)morpholine substrate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous toluene or dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • Dissolve the N-acyl-(2R)-2-(methoxymethyl)morpholine substrate in anhydrous toluene or CH₂Cl₂ in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.1-1.5 equivalents) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Reductive Cleavage to Alcohol using SmI₂/amine/H₂O

This protocol describes a highly chemoselective method for the reduction of an N-acyl morpholine to a primary alcohol.

Materials:

  • N-acyl-(2R)-2-(methoxymethyl)morpholine substrate

  • Samarium(II) iodide (SmI₂) solution (typically 0.1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Amine (e.g., triethylamine or Hünig's base)

  • Water

  • Suitable organic solvent for extraction (e.g., Dichloromethane)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Inert atmosphere setup (e.g., argon)

  • Dry glassware

Procedure:

  • In an oven-dried vial under an argon atmosphere, place the N-acyl-(2R)-2-(methoxymethyl)morpholine substrate.

  • Add anhydrous THF, followed by the amine and water.

  • To the stirred solution, add the SmI₂ solution dropwise at room temperature until the characteristic deep blue color persists.

  • Continue stirring at room temperature. The reaction is typically complete in less than an hour. Monitor by TLC.

  • Upon completion, quench the excess SmI₂ by bubbling air through the reaction mixture until the blue color disappears.

  • Dilute the mixture with dichloromethane and wash with 1 M aqueous NaOH.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol product by flash column chromatography.

Mandatory Visualizations

Cleavage_Workflow cluster_start Starting Material cluster_methods Cleavage Methodologies cluster_hydrolytic_products Hydrolytic Products cluster_reductive_products Reductive Products start N-Acyl-(2R)-2-(Methoxymethyl)morpholine hydrolytic Hydrolytic Cleavage start->hydrolytic Acidic or Basic Conditions reductive Reductive Cleavage start->reductive Reducing Agent acid_prod Carboxylic Acid hydrolytic->acid_prod aldehyde_prod Aldehyde reductive->aldehyde_prod DIBAL-H, -78°C alcohol_prod Alcohol reductive->alcohol_prod SmI₂, H₂O, Amine

Caption: Workflow for the cleavage of the this compound auxiliary.

Signaling_Pathways cluster_reductive_pathway Reductive Cleavage Pathways cluster_dibal DIBAL-H Pathway cluster_smi2 SmI₂ Pathway acyl_morpholine N-Acyl Morpholine tetrahedral_intermediate Tetrahedral Intermediate (Stable at -78°C) acyl_morpholine->tetrahedral_intermediate 1. DIBAL-H, -78°C ketyl_radical Ketyl Radical Intermediate acyl_morpholine->ketyl_radical 1. SmI₂, e⁻ transfer aldehyde Aldehyde tetrahedral_intermediate->aldehyde 2. Aqueous Workup carbinolamine Carbinolamine Intermediate ketyl_radical->carbinolamine 2. H⁺ source alcohol Alcohol carbinolamine->alcohol 3. C-N Cleavage

Caption: Simplified signaling pathways for reductive cleavage methods.

Application Note: Large-Scale Synthesis and Purification of (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R)-2-(Methoxymethyl)morpholine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure makes it a valuable intermediate for the synthesis of various biologically active molecules, including potent and selective antagonists for dopamine receptors.[1][2] This document provides a detailed protocol for the chemical synthesis and purification of this compound on a laboratory scale, along with considerations for scaling up the process for industrial production.

Chemical Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of (R)-(-)-epoxypropyl methyl ether with taurine in a basic aqueous solution.[3] The reaction proceeds via the nucleophilic opening of the epoxide ring by the amino group of taurine, followed by an intramolecular cyclization under basic conditions to form the morpholine ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product reactant1 (R)-(-)-Epoxypropyl methyl ether product This compound reactant1->product 1. Add dropwise reactant2 Taurine (2-Aminoethanesulfonic acid) reactant2->product condition1 NaOH (40% aq.) condition1->product condition2 Methanol condition2->product condition3 50 °C, 20 hours condition3->product

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported laboratory-scale synthesis.[3]

Materials:

  • (R)-(-)-Epoxypropyl methyl ether

  • Taurine (2-aminoethanesulfonic acid)

  • Sodium hydroxide (NaOH), 40% aqueous solution

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve taurine (5.0 molar equivalents) in a 40% aqueous solution of sodium hydroxide.

  • To this solution, add a solution of (R)-(-)-epoxypropyl methyl ether (1.0 molar equivalent) in methanol dropwise at 50°C.

  • Stir the reaction mixture at 50°C for 75 minutes.

  • Add an additional volume of 40% aqueous sodium hydroxide and continue stirring at 50°C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil.

ParameterValueReference
Starting Material(R)-(-)-Epoxypropyl methyl ether[3]
Reagent 1Taurine[3]
Reagent 240% aq. NaOH[3]
SolventMethanol, Water[3]
Reaction Temperature50 °C[3]
Reaction Time~21.25 hours (75 min + 20 h)[3]
Yield (after purification)~10%[3]

Table 1: Summary of Synthesis Reaction Parameters.

Purification of this compound

For laboratory scale, flash column chromatography is an effective purification method.[3] For larger, industrial scales, purification via salt crystallization is often more practical and economical.[4]

Purification_Workflow cluster_purification Purification Strategies cluster_chroma Lab Scale cluster_crystal Large Scale start Crude Product (Oil) extraction Aqueous Workup & Extraction (EtOAc) start->extraction drying Dry Organic Phase (Na₂SO₄) extraction->drying evaporation Solvent Removal (Reduced Pressure) drying->evaporation chromatography Flash Column Chromatography (Silica Gel) evaporation->chromatography salt_formation Salt Formation (e.g., with HCl, Tartaric Acid) evaporation->salt_formation pure_oil Pure Product (Colorless Oil) chromatography->pure_oil crystallization Crystallization / Recrystallization (e.g., from Ethanol, Isopropanol) salt_formation->crystallization filtration Filtration & Drying crystallization->filtration free_basing Liberate Free Base filtration->free_basing pure_product_crystal Pure Product free_basing->pure_product_crystal

Figure 2: Workflow for the purification of this compound.

Protocol 2a: Flash Column Chromatography (Laboratory Scale)

  • Prepare a silica gel column using a suitable solvent system, such as ethyl acetate-hexane (2:8 v/v).[3]

  • Dissolve the crude oil in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the ethyl acetate-hexane mixture, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to afford this compound as a colorless oil.[3]

Protocol 2b: Purification via Salt Crystallization (Large-Scale Consideration) While a specific protocol for this molecule is not detailed, a general procedure for purifying morpholine derivatives involves forming a salt, which can then be purified by crystallization.[4][5]

  • Dissolve the crude this compound in a suitable solvent, such as ethanol, isopropanol, or ethyl acetate.[4][5]

  • Add a solution of a suitable acid (e.g., hydrochloric acid, dibenzoyl-L-tartaric acid) to precipitate the corresponding salt.[5]

  • The salt can be recrystallized from a suitable solvent or solvent mixture to improve purity.[4] This process often involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.[6]

  • Collect the purified salt crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., NaOH, NaHCO₃) followed by extraction with an organic solvent.

ParameterValueReference
Chromatography
Stationary PhaseSilica Gel[3]
Mobile PhaseEthyl Acetate / Hexane (2:8)[3]
Product FormColorless Oil[3]
Crystallization
General MethodFormation of a salt (e.g., tartrate, hydrochloride) followed by crystallization/recrystallization.[4][5][7]
Potential SolventsEthanol, Isopropanol, Ethyl Acetate[4][5]

Table 2: Summary of Purification Parameters.

Characterization

The structure and purity of the final product should be confirmed by analytical methods.

  • ¹H NMR Spectroscopy: The structure of the product can be confirmed by proton NMR.[3]

    • ¹H NMR (500 MHz, (CD₃)₂CO) δ: 2.47 (1H, dd), 2.70-2.72 (1H, m), 2.84 (1H, dd), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt).[3]

Conclusion

This application note provides a comprehensive guide for the synthesis and purification of this compound. The described synthetic route offers a clear pathway to this valuable chiral intermediate. While flash chromatography is suitable for purification on a smaller scale, methods involving salt formation and crystallization are recommended for larger-scale production due to their scalability and cost-effectiveness. The data and protocols provided herein should serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the efficient synthesis of various morpholine derivatives using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2] The protocols outlined below are suitable for the rapid generation of compound libraries for drug discovery and development, focusing on morpholine-containing scaffolds known for their diverse biological activities.[3][4][5]

Introduction to Morpholine Derivatives and Microwave Synthesis

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][6][7] Its unique physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, make it a valuable component in the design of therapeutic agents targeting a wide range of diseases, including cancer and neurodegenerative disorders.[3][4][6] Morpholine derivatives have been identified as potent inhibitors of various enzymes and modulators of key signaling pathways, such as the PI3K/AKT/mTOR and BACE1 pathways.[8][9][10][11]

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[2] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can overcome the limitations of conventional heating, leading to faster, cleaner, and more efficient syntheses.[1][2]

I. Synthesis of Morpholine-Based Chalcones

This protocol describes the Claisen-Schmidt condensation for the synthesis of morpholine-based chalcones, which are precursors to a variety of biologically active compounds.

Experimental Protocol: Microwave-Assisted Synthesis of Morpholine-Based Chalcones
  • Reactant Preparation: In a 10 mL microwave vial, combine 4-morpholinoacetophenone (0.974 mmol), a substituted benzaldehyde (0.974 mmol), and 3 mL of 5% ethanolic sodium hydroxide.

  • Microwave Irradiation: Place the sealed vial into a microwave reactor. Irradiate the mixture at 80°C with a power of 50 Watts for 1-2 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the product often crystallizes directly from the reaction mixture.

  • Purification: Collect the crystals by filtration, wash with cold ethanol, and dry to yield the pure morpholine-based chalcone.[8]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis of Morpholine-Based Chalcones
CompoundSubstituentMicrowave Time (min)Microwave Yield (%)Conventional Time (hr)Conventional Yield (%)
1 4-F1.592675
2 2,4-diCl290870
3 3,4-di(OCH₃)195580
4 2,5-di(OCH₃)1.593678
5 4-Cl194582

Data extracted from Choudhary et al.[8]

Experimental Workflow: Microwave-Assisted Chalcone Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep Combine 4-morpholinoacetophenone, substituted benzaldehyde, and ethanolic NaOH in a microwave vial. reaction Irradiate in microwave reactor (80°C, 50W, 1-2 min) prep->reaction Seal vial monitor Monitor reaction by TLC reaction->monitor filter Filter the crystalline product monitor->filter Reaction complete wash Wash with cold ethanol filter->wash dry Dry the final product wash->dry PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Morpholine Morpholine Derivative (Inhibitor) Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition BACE1_pathway cluster_processing Amyloid Precursor Protein (APP) Processing APP APP sAPPb sAPPβ APP->sAPPb Cleavage Ab Amyloid-β (Aβ) APP->Ab Sequential Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Plaques Amyloid Plaques Ab->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Morpholine Morpholine Derivative (Inhibitor) Morpholine->BACE1 Inhibition

References

Application Notes and Protocols for Organocatalytic Enantioselective Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. Its synthesis in an enantiomerically pure form is of paramount importance. Organocatalysis has emerged as a powerful and sustainable strategy for the asymmetric synthesis of these valuable heterocycles, offering metal-free alternatives with high stereocontrol.

This document provides detailed application notes and experimental protocols for key organocatalytic methods enabling the enantioselective synthesis of chiral morpholines. The methodologies covered include Chiral Phosphoric Acid (CPA) catalysis, aminocatalysis via aza-Michael addition and α-chlorination, and cinchona alkaloid-catalyzed halocyclization.

Chiral Phosphoric Acid-Catalyzed Domino Reaction for C3-Substituted Morpholinones

This approach utilizes a chiral phosphoric acid (CPA) to catalyze a domino [4+2] heteroannulation followed by an aza-benzilic ester rearrangement. This reaction efficiently constructs C3-substituted morpholin-2-ones from readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[1][2] This method is notable for its operational simplicity and the high enantioselectivities achieved for a range of substrates.[3][4]

Application Notes:

This protocol is particularly useful for the synthesis of morpholinones with a stereocenter at the C3 position. The reaction is tolerant of a variety of functional groups on both the aryl/alkylglyoxal and the 2-(arylamino)ethan-1-ol, allowing for the generation of a diverse library of chiral morpholinone building blocks. The synthesized morpholinones can serve as key intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists and other biologically active molecules.[4]

Quantitative Data Summary:
EntryArylglyoxal (R¹)2-(Arylamino)ethan-1-ol (R²)Yield (%)ee (%)
1PhenylPhenyl9596
24-MethoxyphenylPhenyl9695
34-ChlorophenylPhenyl9297
42-NaphthylPhenyl9094
5Phenyl4-Methoxyphenyl9396
6Phenyl4-Bromophenyl9197
7MethylPhenyl7588
Experimental Protocol:

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)

  • Arylglyoxal hydrate (1.0 equiv)

  • 2-(Arylamino)ethan-1-ol (1.1 equiv)

  • 4 Å Molecular Sieves

  • Toluene (0.1 M)

Procedure:

  • To an oven-dried reaction tube containing a magnetic stir bar, add the chiral phosphoric acid catalyst (5 mol%), 2-(arylamino)ethan-1-ol (1.1 equiv), and freshly activated 4 Å molecular sieves.

  • Add toluene (to make a 0.1 M solution with respect to the arylglyoxal).

  • Add the arylglyoxal hydrate (1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired C3-substituted morpholinone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Reaction Workflow:

CPA_Catalyzed_Morpholinone_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Arylglyoxal Arylglyoxal Reaction_Vessel Domino Reaction (Heteroannulation/ Aza-Benzilic Ester Rearrangement) Arylglyoxal->Reaction_Vessel Aminoethanol 2-(Arylamino)ethan-1-ol Aminoethanol->Reaction_Vessel CPA Chiral Phosphoric Acid CPA->Reaction_Vessel Conditions Toluene 4Å MS, RT Morpholinone Chiral C3-Substituted Morpholin-2-one Reaction_Vessel->Morpholinone

Caption: CPA-catalyzed synthesis of chiral morpholinones.

Aminocatalytic Desymmetric Double Aza-Michael Addition for Fused Morpholines

This powerful cascade reaction utilizes a bifunctional organocatalyst, such as a quinine-derived squaramide, to construct fused morpholine scaffolds with high diastereo- and enantioselectivity.[5] The reaction proceeds through a desymmetric double aza-Michael addition of a primary amine to an enone-tethered cyclohexadienone.[6]

Application Notes:

This methodology provides access to complex, fused morpholine architectures from simple starting materials in a single step. The resulting products possess multiple stereocenters and are of significant interest for the development of novel therapeutic agents. The reaction is highly efficient, often proceeding with low catalyst loadings.

Quantitative Data Summary:
EntryEnone-tethered Cyclohexadienone (R¹)Primary Amine (R²)Yield (%)dree (%)
1Hp-Anisidine98>20:199
2Mep-Anisidine95>20:198
3Php-Anisidine92>20:197
4Hp-Toluidine96>20:199
5HAniline9019:195
Experimental Protocol:

Materials:

  • Quinine-derived squaramide catalyst (1 mol%)

  • Enone-tethered cyclohexadienone (1.0 equiv)

  • Primary amine (e.g., p-anisidine) (1.1 equiv)

  • Toluene (0.1 M)

Procedure:

  • To a reaction vial, add the enone-tethered cyclohexadienone (1.0 equiv), the primary amine (1.1 equiv), and the quinine-derived squaramide catalyst (1 mol%).

  • Add toluene to achieve a 0.1 M concentration with respect to the cyclohexadienone.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fused morpholine product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Logical Relationship Diagram:

Aza_Michael_Cascade Start Enone-tethered Cyclohexadienone + Primary Amine Step1 First Aza-Michael Addition Start->Step1 Catalyst Quinine Squaramide Catalyst Catalyst->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Second Intramolecular Aza-Michael Addition Intermediate->Step2 Product Fused Morpholine Step2->Product

Caption: Logical flow of the aza-Michael cascade reaction.

Aminocatalytic Synthesis of C2-Functionalized Morpholines via α-Chlorination

This three-step, one-pot procedure enables the synthesis of C2-functionalized, N-benzyl protected morpholines.[1] The key steps involve an organocatalytic, enantioselective α-chlorination of an aldehyde, followed by reductive amination and a base-induced cyclization.[7][8][9]

Application Notes:

This method is advantageous for introducing a variety of alkyl or aryl substituents at the C2 position of the morpholine ring. The one-pot nature of the process enhances its efficiency by avoiding the isolation of intermediates. The resulting N-benzyl protected morpholines can be readily deprotected to provide the free secondary amine for further functionalization.

Quantitative Data Summary:
EntryAldehyde (R)Overall Yield (%)ee (%)
1n-Decyl1998
2n-Hexyl1596
3Cyclohexyl1395
4Phenyl1876
Experimental Protocol:

Materials:

  • (2R,5R)-2,5-Diphenylpyrrolidine (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Dichloromethane (DCM)

  • 2-(Benzylamino)ethan-1-ol (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • α-Chlorination: To a solution of the aldehyde (1.0 equiv) in DCM at -78 °C, add (2R,5R)-2,5-diphenylpyrrolidine (10 mol%). Stir for 10 minutes. Add NCS (1.1 equiv) in one portion and stir the reaction for 1-2 hours at -78 °C.

  • Reductive Amination: To the cold reaction mixture, add 2-(benzylamino)ethan-1-ol (1.2 equiv) followed by NaBH(OAc)₃ (1.5 equiv). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cyclization: Cool the reaction mixture to -10 °C and add a solution of KOtBu (2.0 equiv) in MeCN. Stir at -10 °C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the C2-functionalized N-benzyl morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow Diagram:

Alpha_Chlorination_Workflow Step1 1. α-Chlorination (Aldehyde, Catalyst, NCS in DCM, -78°C) Step2 2. Reductive Amination (Add 2-(Benzylamino)ethan-1-ol, NaBH(OAc)₃, warm to RT) Step1->Step2 Step3 3. Cyclization (Cool to -10°C, add KOtBu in MeCN) Step2->Step3 Step4 4. Work-up & Purification Step3->Step4 Product C2-Functionalized N-Benzyl Morpholine Step4->Product

Caption: One-pot workflow for C2-functionalized morpholines.

Cinchona Alkaloid-Catalyzed Enantioselective Chlorocycloetherification

This method provides access to chiral 2,2-disubstituted morpholines through an asymmetric halocyclization protocol.[10] A cinchona alkaloid-derived phthalazine catalyst is employed to achieve high yields and enantioselectivities under mild conditions.[11][12]

Application Notes:

This protocol is particularly suited for the synthesis of morpholines containing a quaternary stereocenter at the C2 position. The reaction is efficient for a range of alkenol substrates, furnishing chlorinated 2,2-disubstituted morpholines that can be further elaborated.

Quantitative Data Summary:
EntryAlkenol Substrate (R¹, R²)Yield (%)ee (%)
1Phenyl, Methyl9596
24-Chlorophenyl, Methyl9395
32-Naphthyl, Methyl9094
4Phenyl, Ethyl9293
5Cyclohexyl, Methyl8890
Experimental Protocol:

Materials:

  • Cinchona alkaloid-derived phthalazine catalyst (e.g., (DHQ)₂PHAL) (10 mol%)

  • Alkenol substrate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Dichloromethane (DCM) (0.05 M)

Procedure:

  • In a reaction vial, dissolve the alkenol substrate (1.0 equiv) and the cinchona alkaloid-derived catalyst (10 mol%) in DCM.

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add NCS (1.2 equiv) in one portion.

  • Stir the reaction at this temperature for the required time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the chlorinated 2,2-disubstituted morpholine by chiral HPLC analysis.

Signaling Pathway Analogy Diagram:

Halocyclization_Pathway Catalyst Cinchona Alkaloid Catalyst Activation Activation Complex Formation Catalyst->Activation NCS NCS (Chlorine Source) NCS->Activation Alkenol Alkenol Substrate Alkenol->Activation Cyclization Enantioselective Chlorocycloetherification Activation->Cyclization Product Chiral Chlorinated 2,2-Disubstituted Morpholine Cyclization->Product

Caption: Catalytic cycle for enantioselective chlorocycloetherification.

References

Application of (2S)-2-(Hydroxymethyl)morpholine in the Synthesis of Potent and Selective Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target in medicinal chemistry due to its association with neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and substance abuse.[1][2] This document outlines the application of a chiral morpholine scaffold, specifically derivatives of (2S)-2-(hydroxymethyl)morpholine, in the development of potent and selective dopamine D4 receptor (D4R) antagonists. The activity of this chiral morpholine scaffold has been shown to reside in the (S)-enantiomer.[2]

Signaling Pathways of Dopamine Receptors

Dopamine receptors are broadly classified into two families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes). The D1-like receptors are coupled to Gs proteins and mediate excitatory neurotransmission, while the D2-like receptors are coupled to Gi/Go proteins, mediating inhibitory neurotransmission.[1][2] The antagonists discussed herein selectively target the D4 receptor within the D2-like family.

G_protein_signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1_receptor D1/D5 Receptors Gs Gs protein D1_receptor->Gs AC_d1 Adenylate Cyclase Gs->AC_d1 cAMP_d1 ↑ cAMP AC_d1->cAMP_d1 PKA Protein Kinase A cAMP_d1->PKA Excitatory Excitatory Neurotransmission PKA->Excitatory D2_receptor D2/D3/D4 Receptors Gi_Go Gi/Go protein D2_receptor->Gi_Go AC_d2 Adenylate Cyclase Gi_Go->AC_d2 inhibition cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 Inhibitory Inhibitory Neurotransmission cAMP_d2->Inhibitory

Caption: Dopamine Receptor Signaling Pathways.

Synthetic Approach

A series of chiral alkoxymethyl morpholine analogs have been synthesized to explore the structure-activity relationship (SAR) around this scaffold.[1] The general synthetic scheme involves a multi-step process starting from commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine.[2]

synthetic_workflow start Boc-(S)-2-(hydroxymethyl)morpholine step1 Copper-mediated coupling or Mitsunobu reaction with Ar-Br or Ar-OH start->step1 intermediate1 Boc-protected aryl/heteroaryl ether intermediate step1->intermediate1 step2 Boc deprotection (acidic conditions) intermediate1->step2 intermediate2 Secondary amine intermediate step2->intermediate2 step3 Reductive amination with desired aldehyde intermediate2->step3 final_product Final D4R Antagonist step3->final_product

Caption: General Synthetic Workflow for D4R Antagonists.

Experimental Protocols

1. General Synthesis of Aryl/Heteroaryl Ether Intermediates

Two primary methods are employed for the coupling of Boc-(S)-2-(hydroxymethyl)morpholine with the desired aryl or heteroaryl moiety:

  • Copper-Mediated Coupling: The tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate is coupled with an appropriate aryl bromide.[2]

  • Mitsunobu Reaction: Alternatively, aryl ethers can be formed under Mitsunobu conditions with an appropriate aryl alcohol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD), often facilitated by microwave irradiation.[2]

2. Boc Deprotection

The Boc protecting group is removed from the morpholine nitrogen under acidic conditions, typically using a solution of HCl in a suitable solvent like dioxane or methanol, to yield the secondary amine intermediate.[2]

3. Reductive Amination

The final compounds are synthesized via reductive amination. The secondary amine intermediate is reacted with a desired aldehyde in the presence of a reducing agent, such as polymer-bound cyanoborohydride, to yield the final N-substituted morpholine derivative.[2]

Pharmacological Data

The synthesized compounds were evaluated for their binding affinity (Ki) at human dopamine D4 receptors. Several compounds demonstrated high potency, with Ki values in the low nanomolar range.[1][2] A selection of the most potent compounds is presented below.

CompoundR Group (at N4)Ar Group (at O)D4 Ki (nM)
5k 3-Fluoro-4-methoxybenzyl3-Fluorophenyl10.4
5l 3-Fluoro-4-methoxybenzyl4-Fluorophenyl13.1
5m 6-Fluoro-1H-indol-3-ylmethyl3-Fluorophenyl10.8
5n 6-Fluoro-1H-indol-3-ylmethyl4-Fluorophenyl10.1
5y 6-Fluoro-1H-indol-3-ylmethyl6-Chloro-2-pyridyl3.3
5aa 3-Fluoro-4-methoxybenzylPhenyl (sulfide linker)9.4
5bb 6-Fluoro-1H-indol-3-ylmethylPhenyl (sulfide linker)7.4

Data sourced from Witt et al., 2016.[1][2]

Selectivity Profile

A key aspect of the drug development process is ensuring selectivity for the target receptor to minimize off-target effects. The synthesized compounds were profiled against other dopamine receptor subtypes. Generally, the compounds displayed high selectivity for the D4 receptor over the D1-like family (D1 and D5).[1] While less selective against the D2-like family (D2S and D2L), a number of compounds were identified as being highly selective for the D4 receptor across all tested dopamine receptors.[1] For instance, the compound (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine (5y) was found to be a potent and selective D4R antagonist with less than 10% inhibition at 1 µM against D1, D2L, D2S, D3, and D5 receptors.[2][3]

selectivity_logic compound Synthesized Morpholine Analog d4 D4 Receptor compound->d4 Binds with d2_like D2/D3 Receptors compound->d2_like Binds with d1_like D1/D5 Receptors compound->d1_like Binds with high_affinity High Affinity (Antagonist Activity) d4->high_affinity low_affinity Low Affinity (High Selectivity) d2_like->low_affinity d1_like->low_affinity

Caption: Selectivity Profile of Morpholine-based D4R Antagonists.

Conclusion

The use of a chiral (2S)-2-(hydroxymethyl)morpholine scaffold has proven to be a fruitful strategy in the design of potent and selective dopamine D4 receptor antagonists. The synthetic route is versatile, allowing for extensive exploration of the structure-activity relationship by modifying substituents at both the nitrogen and oxygen of the morpholine ring. The resulting compounds, particularly those with a 6-fluoro-1H-indol-3-ylmethyl group at the N4 position and a substituted aryl or heteroaryl group at the ether linkage, have demonstrated high affinity for the D4 receptor and excellent selectivity over other dopamine receptor subtypes. These findings highlight the potential of this chemical series for the development of novel therapeutics for D4 receptor-implicated CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of (2R)-2-(Methoxymethyl)morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from (R)-(-)-epoxypropyl methyl ether and taurine is resulting in a very low yield (around 10%). What are the potential reasons for this?

A low yield in this synthesis can be attributed to several factors. The reaction involves the ring-opening of an epoxide by an amino acid, which can be inefficient without careful optimization. Potential issues include poor solubility of taurine in the reaction medium, side reactions, and suboptimal reaction conditions. The classical approach for such reactions often requires elevated temperatures, which can lead to degradation or side product formation.

Q2: How can I improve the solubility of taurine in the reaction mixture?

Taurine has limited solubility in many organic solvents. The documented protocol uses a biphasic system of 40% aqueous sodium hydroxide and methanol. To improve solubility and reaction rate, you could consider:

  • Solvent Screening: Experiment with different co-solvents that are miscible with water and can better solubilize both the taurine salt and the epoxide. Examples include polar aprotic solvents like DMSO or DMF, or other alcohols like ethanol or isopropanol.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), could facilitate the reaction between the aqueous taurine salt and the organic epoxide.

Q3: What are common side reactions, and how can I minimize them?

In epoxide ring-opening reactions with amines, potential side reactions include:

  • Polymerization: Epoxides can polymerize under strongly acidic or basic conditions.

  • Rearrangement: Epoxides can rearrange to form allyl alcohols, especially at high temperatures.

  • Reaction with Solvent: If using a nucleophilic solvent, it may compete with the amine in opening the epoxide ring.

To minimize these, you can:

  • Control Temperature: Avoid excessively high temperatures. Experiment with running the reaction at a lower temperature for a longer duration.

  • Optimize Base Concentration: While a strong base is necessary to deprotonate the taurine, an excessively high concentration might promote side reactions. You could try using a milder base or a lower concentration of sodium hydroxide.

  • Inert Atmosphere: While not always necessary for this type of reaction, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

Q4: Could the stoichiometry of the reactants be affecting the yield?

Yes, the molar ratio of reactants is critical. The reported low-yield protocol uses a large excess of taurine (5 equivalents). While this is likely intended to drive the reaction towards the product, it can complicate purification. It is advisable to:

  • Experiment with Ratios: Investigate the effect of varying the taurine to epoxide ratio. A smaller excess (e.g., 1.5 to 2 equivalents) might be sufficient and could simplify the workup.

Q5: Are there alternative, higher-yielding methods for synthesizing chiral 2-substituted morpholines?

Yes, several modern and efficient methods exist for the synthesis of chiral morpholines, which may provide a higher yield for this compound:

  • Asymmetric Hydrogenation of Dehydromorpholines: This method involves the hydrogenation of a pre-formed unsaturated morpholine ring using a chiral catalyst. It has been shown to produce 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivity (up to 99% ee).[1][2]

  • One-Pot Synthesis from Aziridines: Chiral aziridines can be reacted with halogenated alcohols in a one-pot fashion to yield substituted morpholines. This method can be performed under metal-free conditions.

  • Synthesis from 1,2-Amino Alcohols: The reaction of 1,2-amino alcohols with reagents like ethylene sulfate offers a high-yielding, redox-neutral pathway to morpholines.[3]

Data Presentation

Table 1: Summary of a Reported Low-Yield Synthesis Protocol for this compound

ParameterValue
Starting Material 1 (R)-(-)-Epoxypropyl methyl ether
Starting Material 2 Taurine (2-aminoethanesulfonic acid)
Base 40% aqueous Sodium Hydroxide
Solvent Methanol
Reaction Temperature 50 °C
Reaction Time ~21 hours
Purification Method Flash chromatography on silica gel
Reported Yield 10%

Experimental Protocols

Protocol for the Synthesis of this compound from (R)-(-)-Epoxypropyl methyl ether and Taurine (Low-Yield Method)
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminoethanesulfonic acid (taurine, 5 equivalents) in 40% aqueous sodium hydroxide.

  • Addition of Epoxide: While stirring at 50 °C, slowly add a solution of (R)-(-)-epoxypropyl methyl ether (1 equivalent) in methanol.

  • Reaction: Stir the mixture at 50 °C for 75 minutes.

  • Addition of Base: Add an additional portion of 40% aqueous sodium hydroxide and continue stirring at 50 °C for 20 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with deionized water.

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a colorless oil.

Mandatory Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification R_Epoxy (R)-(-)-Epoxypropyl methyl ether Addition Add Epoxide in MeOH at 50°C R_Epoxy->Addition Taurine Taurine Mixing Mix Taurine and NaOH Taurine->Mixing NaOH 40% aq. NaOH NaOH->Mixing MeOH Methanol MeOH->Addition Mixing->Addition Stirring1 Stir for 75 min Addition->Stirring1 Add_NaOH2 Add more NaOH Stirring1->Add_NaOH2 Stirring2 Stir for 20h at 50°C Add_NaOH2->Stirring2 Cooldown Cool and Dilute with Water Stirring2->Cooldown Extraction Extract with Ethyl Acetate Cooldown->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Concentrate Drying->Concentration Purification Flash Chromatography Concentration->Purification Product This compound Purification->Product TroubleshootingTree LowYield Low Yield Observed? CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes Solubility Suspect Poor Solubility? CheckPurity->Solubility SolventScreen Screen Co-solvents (e.g., DMSO, DMF) or use Phase-Transfer Catalyst Solubility->SolventScreen Yes SideReactions Suspect Side Reactions? Solubility->SideReactions No TempControl Lower Reaction Temperature SideReactions->TempControl Yes Stoichiometry Optimize Reactant Ratios SideReactions->Stoichiometry No BaseControl Vary Base Concentration TempControl->BaseControl BaseControl->Stoichiometry Purification Review Purification Technique Stoichiometry->Purification Alternative Consider Alternative Synthetic Routes Purification->Alternative

References

Technical Support Center: Purification of Morpholine-Containing Compounds by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of morpholine-containing compounds using silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine-containing compounds often challenging to purify by silica gel chromatography?

Morpholine-containing compounds are basic due to the nitrogen atom within the morpholine ring. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] These interactions can cause several issues, including:

  • Peak Tailing/Streaking: The compound elutes slowly and asymmetrically from the column, resulting in broad, tailing peaks instead of sharp, well-defined ones.[1][2]

  • Irreversible Binding: In some cases, the interaction is so strong that the compound binds irreversibly to the silica gel, leading to low or no recovery of the desired product.[1]

  • Poor Separation: The strong interactions can mask the subtle differences in polarity between the target compound and impurities, resulting in poor resolution.[1]

Q2: How can I prevent peak tailing when purifying a morpholine-containing compound?

Peak tailing is a common issue caused by the interaction between the basic morpholine nitrogen and acidic silica gel.[1][2][3] To minimize this, you can add a small amount of a basic modifier to the mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, leading to improved peak shape.[1][3] Common modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the eluent.[1][4][5]

  • Ammonia: Often used as a solution in methanol (e.g., 1-10% ammonia in methanol) and then added to the mobile phase.[1][5][6]

Q3: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system. What should I do?

If your morpholine-containing compound is highly polar and remains at the baseline, it indicates very strong adsorption to the silica gel.[7] Here are a few strategies to address this:

  • Increase Eluent Polarity Drastically: For very polar compounds, you might need to use a more polar solvent system, such as a higher percentage of methanol in dichloromethane (DCM).[8] However, be cautious as using more than 10% methanol in the mobile phase can risk dissolving the silica gel.[8][9]

  • Add a Basic Modifier: As mentioned in Q2, adding triethylamine or ammonia to your eluent can help to reduce the strong interaction with the silica and promote elution.[1]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, switching to a different stationary phase may be necessary. Options include:

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[1][10]

    • Amine-functionalized silica: This stationary phase has basic groups bonded to the silica surface, which can prevent the strong adsorption of basic analytes.[11]

    • Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) might provide better retention and separation.[1]

Q4: Should I use "wet" (liquid) or "dry" loading for my morpholine-containing compound?

The choice between wet and dry loading depends on the solubility of your compound.

  • Wet Loading: This is the preferred method when your compound is readily soluble in the initial, less polar mobile phase.[12][13] The compound is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.[14][15]

  • Dry Loading: This method is advantageous when your compound has poor solubility in the starting eluent or when you need to load a larger quantity of material.[13][15][16] The compound is pre-adsorbed onto a small amount of silica gel (or another inert solid like Celite), the solvent is evaporated, and the resulting free-flowing powder is then added to the top of the column.[13][15][16]

Troubleshooting Guide

This guide addresses common problems encountered during the silica gel chromatography of morpholine-containing compounds.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing or Streaking Strong interaction between the basic morpholine nitrogen and acidic silanol groups on the silica gel.[1][2]Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to the eluent.[1][4][5][6] Use a deactivated silica gel.[1] Switch to a less acidic stationary phase like alumina.[1][10]
Low or No Compound Recovery Irreversible binding of the compound to the silica gel.[1] Compound decomposition on the acidic silica.[7]Add a basic modifier to the eluent to reduce strong interactions.[1] Use a less acidic stationary phase such as alumina or amine-functionalized silica.[1][10][11] Perform a quick filtration through a small plug of silica to check for stability before attempting a full column.[17]
Poor Separation from Impurities The chosen eluent system does not provide adequate resolution.[1] The compound and impurities have very similar polarities.Optimize the solvent system by trying different solvent combinations (e.g., ethyl acetate/hexanes, DCM/methanol).[1][18] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[17] Explore alternative stationary phases like alumina or functionalized silica.[1][19]
Compound "Oils Out" on the Column The compound is not sufficiently soluble in the mobile phase.Use a stronger (more polar) loading solvent, but be aware this can affect separation. Dry loading is often a better solution in this case.[13][15]
Compound Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.[5]
Compound Stuck at the Origin (Low Rf) The eluent is not polar enough.[5] Very strong interaction with the silica gel.Gradually increase the polarity of the mobile phase.[1] Add a basic modifier to the eluent.[1] Consider reverse-phase chromatography for very polar compounds.[1]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Morpholine Derivative

This protocol outlines a general procedure for purifying a moderately polar, basic morpholine-containing compound.

  • Eluent Selection:

    • Using Thin Layer Chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes.

    • To counteract the basicity of the morpholine, add 0.5-1% triethylamine (TEA) to the chosen eluent.[20]

    • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[20]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method," where the silica is mixed with the eluent (containing TEA) before being poured into the column.[20]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent. Carefully apply the solution to the top of the silica bed.[14][20]

    • Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[16][20]

  • Elution and Fraction Collection:

    • Apply gentle pressure to the top of the column to begin the elution.

    • Collect fractions and monitor the progress of the separation by TLC.[20]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.[20]

Protocol 2: Deactivation of Silica Gel Before Chromatography

If your compound is particularly sensitive to acid, you can deactivate the silica gel before running the column.

  • Prepare your flash column as you normally would.

  • Prepare a flush solvent consisting of your chosen eluent system containing 1-3% triethylamine.[4][17]

  • Flush the packed column with 1-2 column volumes of this basic eluent mixture.[4]

  • Next, flush the column with another 1-2 column volumes of your regular eluent system (without the added triethylamine).[4]

  • The column is now deactivated and ready for sample loading and elution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Isolation A Select Eluent (with 0.1-2% TEA) B Pack Column (Slurry Method) A->B C Dissolve Sample B->C D Wet Load C->D Soluble E Dry Load C->E Insoluble F Elute Column D->F E->F G Collect & Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Compound I->J

Caption: Workflow for silica gel chromatography of morpholine compounds.

troubleshooting_logic Start Problem: Peak Tailing Cause Cause: Basic compound interacts with acidic silica Start->Cause Solution1 Add Basic Modifier (e.g., 0.1-2% TEA) Cause->Solution1 Solution2 Use Deactivated Silica Gel Cause->Solution2 Solution3 Switch to Alumina Column Cause->Solution3 Outcome Improved Peak Shape Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for peak tailing of basic compounds.

References

How to avoid peak tailing when purifying morpholine compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid peak tailing when purifying morpholine and its derivatives by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving Peak Tailing for Morpholine Compounds

Peak tailing is a common issue in HPLC, particularly for basic compounds like morpholine, which can lead to poor resolution and inaccurate quantification.[1][2][3][4][5] This guide provides a systematic approach to diagnose and resolve this problem.

Problem: Asymmetric peaks with a pronounced tailing edge are observed for morpholine compounds.

Initial Assessment & Diagnosis

The primary cause of peak tailing for basic compounds like morpholine is often secondary interactions with the stationary phase.[2][3][4] Specifically, basic amine groups on the morpholine ring can interact with acidic silanol groups on the surface of silica-based columns.[1][2][6][7]

To confirm if the issue is chemical or physical, inject a neutral compound. If the neutral compound exhibits a symmetrical peak, the tailing of your morpholine compound is likely due to chemical interactions.[7] If all peaks, including the neutral one, show tailing, the problem might be physical, such as issues with the column or system plumbing.[7][8]

Step-by-Step Troubleshooting

The pH of the mobile phase is a critical factor influencing the ionization state of both the morpholine compound and the stationary phase.[9][10][11][12][13]

  • Low pH Approach (pH 2-3): At a low pH, residual silanol groups on the silica stationary phase are protonated, minimizing their ability to interact with the protonated morpholine compound.[2][3][6][14] This is a common and effective strategy to reduce peak tailing.[15]

  • High pH Approach (pH > 8): At a high pH, the basic morpholine compound is in its neutral form, which can also reduce unwanted ionic interactions with the stationary phase.[10] However, it's crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[9][10]

Caution: Avoid operating near the pKa of your morpholine analyte, as this can lead to the presence of both ionized and unionized forms, resulting in peak distortion.[1][9][11]

  • Buffers: Use a buffer to maintain a stable pH throughout the analysis.[2][14] Increasing the buffer concentration can help mask residual silanol interactions.[2][15]

  • Competing Bases: Additives like triethylamine (TEA) can be used in the mobile phase to compete with the morpholine compound for interaction with the active silanol sites.[14]

  • Inorganic Salts: Inorganic mobile phase additives can also improve peak symmetry for protonated basic compounds.[16]

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small molecule to prevent interactions with basic analytes.[1][2][14][15]

  • Base-Deactivated Columns: Specifically designed for the analysis of basic compounds, these columns have a highly deactivated silica surface to minimize peak tailing.[7][14]

  • Polar-Embedded or Polar-Endcapped Phases: These columns offer alternative selectivity and can provide better peak shapes for polar and ionizable compounds.[15]

  • Alternative Stationary Phases: Consider using columns with stationary phases other than silica, such as polymer-based or hybrid silica columns, which have different surface chemistries and can reduce silanol interactions.[4][17][18]

  • Column Contamination and Degradation: If the peak tailing has developed over time, the column may be contaminated or degraded.[15] Try flushing the column with a strong solvent or, if necessary, replace it.[15]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing to reduce dead volume, which can contribute to peak broadening and tailing.[1][8][15]

  • Sample Overload: Injecting too much sample can saturate the column and lead to peak distortion.[14][15] Try diluting your sample to see if the peak shape improves.[14]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for morpholine compounds in HPLC?

A1: The most common cause is the interaction of the basic morpholine analyte with acidic silanol groups on the surface of silica-based stationary phases.[1][2][5][19] These secondary interactions lead to a portion of the analyte being retained longer, resulting in an asymmetric peak shape.

Q2: How does mobile phase pH affect the peak shape of my morpholine compound?

A2: The mobile phase pH determines the ionization state of both your morpholine compound and the silanol groups on the column.[9][10][11][12] Operating at a low pH (2-3) protonates the silanols, reducing their interaction with your protonated basic analyte.[2][3][14] Conversely, a high pH (>8) can neutralize your basic compound, also minimizing unwanted ionic interactions.[10] It is crucial to avoid a pH close to the pKa of your compound.[1][9][11]

Q3: What type of HPLC column is best for purifying morpholine compounds?

A3: For basic compounds like morpholine, it is recommended to use columns that minimize silanol interactions.[14][15] Good options include end-capped, base-deactivated, or columns with alternative stationary phases like polymer-based or hybrid silica materials.[2][4][7][15][17]

Q4: Can mobile phase additives improve the peak shape of my morpholine compound?

A4: Yes, adding buffers helps maintain a consistent pH, and increasing their concentration can mask silanol interactions.[2][14][15] Competing bases like triethylamine (TEA) can also be added to the mobile phase to interact with the silanol groups, preventing them from interacting with your analyte.[14]

Q5: Could my HPLC system be causing the peak tailing?

A5: Yes, instrumental factors can contribute to peak tailing.[7][8] Issues such as excessive dead volume in tubing and connections, a void at the head of the column, or a contaminated guard column can all lead to distorted peak shapes.[1][14][15]

Experimental Protocols

Protocol 1: Method Development for Symmetrical Peaks of a Morpholine Derivative using a Low pH Mobile Phase

This protocol outlines a systematic approach to developing an HPLC method for a morpholine derivative, focusing on achieving optimal peak shape by using a low pH mobile phase.

1. Analyte and Column Selection:

  • Analyte: A representative morpholine derivative.
  • Column: A C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A): Prepare a 0.1% formic acid solution in water. This will typically result in a pH of approximately 2.7.
  • Organic Component (Mobile Phase B): Acetonitrile or Methanol.

3. Initial Gradient Elution:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Detection: UV at an appropriate wavelength for your compound.

4. Optimization:

  • Peak Shape Evaluation: Assess the peak symmetry of the morpholine compound.
  • Gradient Adjustment: If the peak is broad, adjust the gradient steepness. A shallower gradient can improve resolution.
  • Organic Modifier: If peak tailing persists, try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa), as this can alter selectivity and peak shape.[1]

5. Data Analysis:

  • Calculate the tailing factor (Tf) or asymmetry factor (As) for the peak of interest. A value close to 1.0 indicates a symmetrical peak.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Morpholine Compound

Mobile Phase pHTailing Factor (Tf)Observations
7.02.1Significant peak tailing
4.51.8Moderate peak tailing
3.01.2Improved peak symmetry
2.51.1Good peak symmetry

Data is hypothetical and for illustrative purposes.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Morpholine Compound check_neutral Inject Neutral Compound start->check_neutral physical_problem Physical Problem Suspected (e.g., column void, dead volume) check_neutral->physical_problem Neutral Compound Tails chemical_problem Chemical Problem Suspected (Secondary Interactions) check_neutral->chemical_problem Neutral Compound is Symmetrical fix_physical Troubleshoot Physical Issues (Check fittings, replace column) physical_problem->fix_physical optimize_ph Optimize Mobile Phase pH (Low pH: 2-3 or High pH > 8) chemical_problem->optimize_ph additives Use Mobile Phase Additives (Buffers, Competing Bases) optimize_ph->additives change_column Select Appropriate Column (End-capped, Base-deactivated) additives->change_column check_system Check for System Issues (Sample Overload, Solvent Mismatch) change_column->check_system solution Symmetrical Peak Achieved check_system->solution fix_physical->solution

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

References

Troubleshooting low enantioselectivity in reactions with chiral morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low enantioselectivity in reactions utilizing chiral morpholine catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reaction with a chiral morpholine catalyst is giving low enantiomeric excess (ee). What are the most common causes?

Low enantioselectivity in reactions employing chiral morpholine catalysts can stem from several factors. The primary areas to investigate are the quality and handling of the catalyst and reagents, the reaction conditions, and the nature of the substrate itself. A systematic approach to troubleshooting these variables is crucial for improving your outcomes.

Q1: How can I be sure my chiral morpholine catalyst is not the source of the problem?

The purity and integrity of your chiral catalyst are paramount for achieving high enantioselectivity.

  • Catalyst Purity: Impurities can significantly interfere with the formation of the active catalytic species. Ensure your chiral morpholine catalyst is of high purity. If you synthesized the catalyst in-house, ensure all precursors are pure and that the final product is thoroughly purified.

  • Catalyst Stability and Storage: Many organocatalysts can be sensitive to air and moisture. Store your chiral morpholine catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. If you suspect degradation, it is best to use a fresh batch or a recently opened bottle.

  • In-situ Catalyst Formation: If the active catalyst is generated in-situ, ensure the precursors are pure and the reaction conditions for its formation are strictly followed.

Q2: Which reaction parameters should I investigate to improve enantioselectivity?

Optimizing reaction conditions is a critical step in troubleshooting low enantioselectivity. The most influential parameters are typically solvent, temperature, and catalyst loading.

  • Solvent Effects: The choice of solvent is crucial as it can influence the conformation of the catalyst-substrate complex and the stability of the transition state. Aprotic and less polar solvents are often found to be beneficial in reactions with chiral morpholines. In some cases, coordinating solvents such as THF, MeOH, or DCE have been shown to inhibit the reaction or lead to low enantioselectivity.[1][2] A solvent screening is highly recommended.

  • Temperature Effects: Temperature can have a profound impact on enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess by favoring the transition state that leads to the major enantiomer. However, this is not a universal rule, and in some rare cases, a reversal of enantioselectivity has been observed at different temperatures. A temperature screening experiment is therefore a valuable tool.

  • Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to proceed, which will lower the overall enantiomeric excess of the product. Incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) can often improve enantioselectivity.

Q3: Could the substrate itself be the problem?

Yes, the electronic and steric properties of your substrate can significantly influence the enantioselectivity of the reaction.

  • Substituent Effects: The nature of the substituents on your substrate can impact how it interacts with the chiral catalyst. For example, in the asymmetric hydrogenation of dehydromorpholines, substrates with electron-withdrawing groups on the aromatic ring have shown higher enantioselectivities.[2] Conversely, in other reactions, electron-donating groups might be more favorable. If possible, testing a range of substrates with different electronic properties can provide insight into the catalyst's preferences.

  • Steric Hindrance: The steric bulk of the substrate can also play a critical role. A well-matched steric profile between the substrate and the chiral catalyst is often necessary for high enantioselectivity.

Q4: Are there any other factors I should consider?

  • Additives: In some cases, the addition of co-catalysts or additives can influence the reaction's stereochemical outcome. For instance, the presence of a Brønsted acid or base can modify the catalytic cycle. The use of additives like Ph₃PO has been shown to enhance enantioselectivity in certain reactions.[3]

  • Reaction Time: While prolonged reaction times can lead to higher conversion, they can sometimes result in a decrease in enantioselectivity due to product racemization or the formation of byproducts. Monitoring the reaction over time is advisable.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on enantioselectivity in reactions involving chiral morpholines, based on literature data.

Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition Reaction

EntrySolventConversion (%)d.r.ee (%)
1Toluene>9990:1070
2CH₂Cl₂>9992:875
3THF>9985:1565
4iPrOH>9996:490
5TFE>9995:588

Data adapted from a study on morpholine-based organocatalysts in the 1,4-addition reaction between aldehydes and nitroolefins.[4]

Table 2: Effect of Temperature on Enantioselectivity in a Michael Addition Reaction

EntryTemperature (°C)Time (h)Conversion (%)d.r.ee (%)
14012>9990:1070
2012>9994:685
3-1024>9996:490

Data adapted from a study on morpholine-based organocatalysts in the 1,4-addition reaction between aldehydes and nitroolefins.[4]

Experimental Protocols

Protocol: Systematic Troubleshooting of Low Enantioselectivity

This protocol provides a step-by-step guide to systematically address low enantiomeric excess in a reaction catalyzed by a chiral morpholine.

1. Catalyst and Reagent Verification

  • Catalyst Purity:
  • Analyze the chiral morpholine catalyst by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its identity and purity.
  • If the catalyst is old or has been stored improperly, use a fresh, authenticated batch.
  • Reagent and Solvent Purity:
  • Ensure all starting materials are of high purity. Purify if necessary.
  • Use anhydrous solvents, freshly distilled or from a solvent purification system. Ensure they are properly degassed if the reaction is air-sensitive.

2. Reaction Parameter Optimization (perform in parallel if possible)

  • Solvent Screening:
  • Set up a series of small-scale reactions using a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate, isopropanol).
  • Maintain a constant temperature and catalyst loading for all screening reactions.
  • Analyze the enantiomeric excess of the product from each reaction by chiral HPLC or GC.
  • Temperature Screening:
  • Using the optimal solvent from the previous step, set up reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).
  • Monitor the reaction progress and enantioselectivity at each temperature.
  • Catalyst Loading Variation:
  • With the optimized solvent and temperature, vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
  • Determine the lowest catalyst loading that provides the highest enantioselectivity without significantly compromising the reaction rate.

3. Substrate and Additive Evaluation

  • Substrate Analog Screening:
  • If possible, test a small set of substrate analogs with varying electronic and steric properties to understand the catalyst's substrate scope and limitations.
  • Additive Screening:
  • Based on literature precedents for similar reactions, consider screening a small library of additives (e.g., Brønsted acids, Lewis acids, or other coordinating species) to see if they have a beneficial effect on enantioselectivity.

4. Analysis and Interpretation

  • Carefully analyze the results from each optimization step to identify the key factors influencing enantioselectivity in your specific reaction.
  • Combine the optimal conditions to perform the reaction on a larger scale.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst_check Step 1: Verify Catalyst and Reagent Quality start->catalyst_check catalyst_purity Check Catalyst Purity (NMR, HPLC) catalyst_check->catalyst_purity reagent_purity Check Reagent and Solvent Purity catalyst_check->reagent_purity reaction_params Step 2: Optimize Reaction Parameters catalyst_purity->reaction_params reagent_purity->reaction_params solvent_screen Solvent Screening reaction_params->solvent_screen temp_screen Temperature Screening reaction_params->temp_screen loading_screen Catalyst Loading reaction_params->loading_screen substrate_eval Step 3: Evaluate Substrate and Additives solvent_screen->substrate_eval temp_screen->substrate_eval loading_screen->substrate_eval substrate_analogs Test Substrate Analogs substrate_eval->substrate_analogs additive_screen Screen Additives substrate_eval->additive_screen analysis Step 4: Analyze and Combine Optimal Conditions substrate_analogs->analysis additive_screen->analysis

Caption: Troubleshooting workflow for low enantioselectivity.

References

Optimizing reaction conditions for asymmetric hydrogenation of morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the asymmetric hydrogenation of morpholines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the asymmetric hydrogenation of morpholine derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may not have been properly activated or may have degraded.• Ensure the catalyst is prepared fresh under an inert atmosphere.[1] • Use freshly distilled and degassed solvents.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate.• Screen a variety of chiral diphosphine ligands, particularly those with large bite angles like SDP, f-Binaphane, and JosiPhos.[2][3][4] • For 2-substituted dehydromorpholines, (R,R,R)-SKP has shown excellent results.[2][5][6]
Poor Solvent Choice: The solvent may be coordinating with the metal center, thus inhibiting catalysis.• Use aprotic and less polar solvents such as Dichloromethane (DCM), Ethyl Acetate (AcOEt), or Toluene.[5][7] • Avoid coordinating solvents like MeOH, THF, and 1,4-dioxane which can result in no reaction.[5][7]
Inhibiting N-Substituent: The substituent on the morpholine nitrogen may be deactivating the catalyst.• Substrates with an N-Cbz group have shown superior enantioselectivity and high reactivity.[2][3] • N-Ts groups may fail to yield any product.[2][3]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.• Start with a hydrogen pressure of 50 atm.[5] • If reactivity is low, pressure can be a critical factor. Decreasing pressure reduces reactivity.[5]
Low Enantioselectivity (ee) Suboptimal Ligand: The ligand may not be providing effective stereocontrol for the specific substrate.• Screen different chiral ligands. Ligands with large bite angles are often effective.[2][3][4] • For 2-substituted dehydromorpholines, the SKP-Rh complex has provided up to 99% ee.[2][5][6]
Incorrect N-Substituent: The electronic properties of the N-substituent can influence enantioselectivity.• The N-Cbz group has been shown to provide superior enantioselectivity compared to other carbamates like N-Boc or N-COOiBu.[2][3]
Solvent Effects: The solvent can influence the chiral environment of the reaction.• While less polar, aprotic solvents are generally preferred for conversion, it is worth screening different solvents to optimize ee.
Substrate Structure: Steric and electronic effects of substituents on the morpholine ring can impact enantioselectivity.• Substituents at the 2-position of the morpholine ring, whether electron-withdrawing or electron-donating, can lead to excellent enantioselectivities (up to 99% ee) due to steric effects.[2][3][5][6]
Slow Reaction Rate Low Catalyst Loading: The amount of catalyst may be insufficient for a timely conversion.• A catalyst loading of 1 mol% is a good starting point.[1][6] • Increasing the catalyst loading can increase the reaction rate.[8]
Low Hydrogen Pressure: Lower hydrogen pressure can lead to longer reaction times.• A pressure of 30 atm may require a longer reaction time (e.g., 24 hours) to achieve quantitative conversion compared to 50 atm (e.g., 12 hours).[5]
Low Temperature: The reaction may be too cold to proceed at a reasonable rate.• Most successful examples are run at room temperature.[1][5][6] If the rate is slow, a modest increase in temperature could be considered, though this may impact enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high enantioselectivity in the asymmetric hydrogenation of dehydromorpholines?

A1: The choice of the chiral ligand is paramount. For the asymmetric hydrogenation of 2-substituted dehydromorpholines, rhodium complexes with bisphosphine ligands possessing a large bite angle, such as (R,R,R)-SKP, have been demonstrated to provide excellent enantioselectivities, often up to 99% ee.[2][5][6][9][10]

Q2: How does the N-substituent on the morpholine ring affect the reaction?

A2: The N-substituent plays a crucial role in both reactivity and enantioselectivity. An N-Cbz (carboxybenzyl) group is often superior, leading to high conversions and excellent enantioselectivities.[2][3] Other carbamates like N-Boc may result in high reactivity but lower enantioselectivity. In contrast, an N-Ts (tosyl) group may completely inhibit the reaction.[2][3]

Q3: What are the recommended starting conditions for optimizing the reaction?

A3: A good starting point for the asymmetric hydrogenation of a 2-substituted dehydromorpholine would be:

  • Catalyst: [Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄ with (R,R,R)-SKP ligand (1 mol%).[1][6]

  • Solvent: Anhydrous and degassed Dichloromethane (DCM).[1][2][3]

  • Hydrogen Pressure: 30-50 atm.[1][5]

  • Temperature: Room temperature.[1][5][6]

  • Reaction Time: 12-24 hours.[5]

Q4: Can I reduce the catalyst loading?

A4: Yes, the catalyst loading can potentially be reduced. It has been shown that decreasing the catalyst amount from 1 mol% to 0.2 mol% did not significantly affect the outcome if the reaction time and temperature were increased.[2][3] This can be particularly important for gram-scale synthesis.[2][6]

Q5: What should I do if my substrate has poor solubility in the recommended solvents?

A5: If your substrate is poorly soluble in DCM, you can try other aprotic, less polar solvents like toluene or ethyl acetate, which have also shown moderate to good conversions.[5][7] It is important to avoid coordinating solvents like THF or methanol as they can inhibit the catalyst.[5][7]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of a Model Dehydromorpholine

EntryLigandSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1SKPDCM5012>9992
2SDPDCM50128588
3f-BinaphaneDCM50127685
4JosiPhosDCM50126582
5SKPAcOEt5012Moderate-
6SKPToluene5012Moderate-
7SKPDCE5012No Reaction-
8SKPMeOH5012No Reaction-
9SKPTHF5012No Reaction-
10SKP1,4-Dioxane5012No Reaction-
11SKPDCM3012--
12SKPDCM3024Quantitative92
13SKPDCM1024--

Data synthesized from multiple sources for illustrative purposes.[2][5][7]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • [Rh(COD)₂]BF₄

  • (R)-SKP ligand

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

  • Add 1.0 mL of anhydrous DCM to the Schlenk tube to dissolve the catalyst and ligand.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in 1.0 mL of anhydrous DCM.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After 24 hours, carefully release the pressure.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by HPLC using a chiral column.[1]

Visualizations

experimental_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis cat_prep Prepare Catalyst Solution ([Rh(COD)₂]BF₄ + (R)-SKP in DCM) mix Combine Catalyst and Substrate Solutions cat_prep->mix sub_prep Prepare Substrate Solution (Substrate in DCM) sub_prep->mix autoclave Transfer to Autoclave mix->autoclave purge Purge with H₂ (3x) autoclave->purge pressurize Pressurize to 50 atm H₂ purge->pressurize react Stir at RT for 24h pressurize->react depressurize Depressurize Autoclave react->depressurize concentrate Remove Solvent depressurize->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze ee by Chiral HPLC purify->analyze

Caption: Workflow for Asymmetric Hydrogenation of Morpholines.

troubleshooting_logic start Low Conversion? catalyst Check Catalyst Activity & Preparation start->catalyst Yes ee_issue Low Enantioselectivity? start->ee_issue No ligand Screen Ligands (e.g., SKP, SDP) catalyst->ligand solvent Change Solvent (Use DCM, Toluene) ligand->solvent pressure Increase H₂ Pressure (30-50 atm) solvent->pressure success Optimized Reaction pressure->success ee_ligand Optimize Ligand ee_issue->ee_ligand Yes ee_issue->success No ee_n_sub Check N-Substituent (Prefer N-Cbz) ee_ligand->ee_n_sub ee_n_sub->success

Caption: Troubleshooting Logic for Reaction Optimization.

References

Technical Support Center: Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted chiral morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 2-substituted chiral morpholines?

The synthesis of 2-substituted chiral morpholines presents several key challenges:

  • Stereocontrol: Achieving high enantioselectivity and diastereoselectivity at the C2 position, which is adjacent to the oxygen atom, can be difficult due to steric hindrance and electronic effects.[1]

  • Substrate Reactivity: Dehydromorpholine precursors can exhibit low reactivity due to their congested and electron-rich nature, making reactions like asymmetric hydrogenation challenging.[1]

  • Protecting Groups: The synthesis often requires the use of protecting groups for the nitrogen atom, which adds extra steps for protection and deprotection to the synthetic route.[2][3]

  • Purification: The separation of enantiomers and diastereomers can be complex, often requiring specialized techniques like chiral chromatography.[4][5]

  • Byproduct Formation: Side reactions, such as the formation of N,N-dialkylated byproducts during the cyclization of 1,2-amino alcohols, can reduce the yield of the desired product.[6]

Q2: What are the common synthetic strategies to introduce chirality at the C2 position?

Several strategies are employed to establish the stereocenter at the C2 position of the morpholine ring:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.[1][7][8][9]

  • Organocatalysis: Chiral organocatalysts can be used for enantioselective transformations, such as the α-chlorination of aldehydes, which can then be converted to chiral 2-substituted morpholines.[10]

  • Starting from Chiral Precursors: The synthesis can begin with enantiomerically pure starting materials, such as chiral aziridines or amino alcohols, to build the morpholine ring.[11][12]

  • Diastereoselective Annulation: Photocatalytic methods can be used for the diastereoselective annulation of readily available starting materials to construct the morpholine scaffold.[13][14]

Q3: How can I improve the enantioselectivity of my asymmetric hydrogenation reaction?

Optimizing the enantioselectivity of an asymmetric hydrogenation for 2-substituted chiral morpholine synthesis often involves several factors:

  • Catalyst and Ligand Selection: The choice of the metal catalyst (e.g., Rhodium) and the chiral ligand is critical. Bisphosphine ligands with large bite angles have shown to be effective.[1][7][8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic and less polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) may provide better results than coordinating solvents like THF or methanol.[8]

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and reaction time should be carefully optimized. Increasing the reaction time and temperature might be necessary in some cases, especially when reducing the catalyst loading.[1]

  • Substrate Modification: Introducing an N-acyl directing group can activate the enamine substrate and improve reactivity and selectivity.[1]

Troubleshooting Guides

Guide 1: Low Yield in Cyclization Step

Problem: You are experiencing low yields during the intramolecular cyclization to form the morpholine ring.

dot

LowYieldTroubleshooting Start Low Yield in Cyclization CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time, Concentration) Start->CheckConditions SideReactions Identify Potential Side Reactions (e.g., intermolecular reactions, decomposition) Start->SideReactions ProtectingGroup Evaluate Protecting Group Strategy Start->ProtectingGroup SolutionReagents Use fresh, pure reagents. Adjust stoichiometry based on small-scale trials. CheckReagents->SolutionReagents SolutionConditions Systematically vary parameters. Consider microwave-assisted synthesis for rate enhancement. CheckConditions->SolutionConditions SolutionSideReactions Analyze crude reaction mixture (TLC, LC-MS). Adjust conditions to minimize byproducts. SideReactions->SolutionSideReactions SolutionProtectingGroup Ensure protecting group is stable under reaction conditions and does not hinder cyclization. ProtectingGroup->SolutionProtectingGroup StereoselectivityTroubleshooting Start Poor Stereoselectivity (low ee/dr) Catalyst Evaluate Chiral Catalyst/Reagent Start->Catalyst Solvent Investigate Solvent Effects Start->Solvent Temperature Assess Reaction Temperature Start->Temperature Substrate Analyze Substrate Structure Start->Substrate SolutionCatalyst Screen different chiral ligands/catalysts. Check catalyst loading and purity. Catalyst->SolutionCatalyst SolutionSolvent Test a range of solvents with varying polarities and coordinating abilities. Solvent->SolutionSolvent SolutionTemperature Lowering the temperature often improves selectivity. Perform a temperature screening study. Temperature->SolutionTemperature SolutionSubstrate Modify substituents on the substrate that may influence the stereochemical outcome. Substrate->SolutionSubstrate

References

Technical Support Center: Recrystallization of Morpholine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of morpholine salts via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of morpholine salts, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: The morpholine salt is "oiling out" instead of forming crystals.

Question: My morpholine salt is separating from the solution as a liquid or sticky oil upon cooling, rather than forming solid crystals. What is causing this and how can I fix it?

Answer: "Oiling out" is a common issue in the crystallization of amine salts and occurs when the dissolved compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This phenomenon can be caused by several factors:

  • High Solute Concentration: The solution may be too concentrated, leading to the solute coming out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[1]

  • Inappropriate Solvent: The chosen solvent may not be ideal for the crystallization of your specific morpholine salt. The melting point of the compound might be lower than the boiling point of the solvent.[2]

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation and promote oiling out.

Solutions:

  • Reduce Supersaturation: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration.[1]

  • Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. For optimal crystal growth, a controlled cooling rate (e.g., 5-10°C per hour) is recommended.[3]

  • Change the Solvent System: Experiment with a different solvent or a solvent mixture. A combination of a "good" solvent (in which the salt is soluble) and a "poor" or "anti-solvent" (in which the salt is less soluble) can often promote crystallization.[1]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the pure morpholine salt to the solution as it cools. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • pH Adjustment: For morpholine, which is a base, converting the free base to a salt by adding an acid can significantly improve its crystallization properties.[1]

Issue 2: Poor or no crystal yield after cooling.

Question: After cooling the solution of my morpholine salt, very few or no crystals have formed. How can I improve the yield?

Answer: A low crystal yield is typically due to either using too much solvent or the compound having significant solubility in the solvent even at low temperatures.[2][4]

Solutions:

  • Concentrate the Solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Ensure Sufficient Cooling: Make sure the solution has been cooled for an adequate amount of time in an ice bath or refrigerator (0-5°C) to maximize precipitation.[3]

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try seeding the solution or scratching the inside of the flask.[5]

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding an anti-solvent (a solvent in which your morpholine salt is insoluble) dropwise to the solution until it becomes cloudy, which indicates the onset of precipitation.

  • Minimize Losses During Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[2][4]

Issue 3: The resulting crystals are colored.

Question: The crystals of my morpholine salt are colored, but the pure compound should be white. How can I remove the colored impurities?

Answer: Colored impurities are often present in the starting material and can co-crystallize with the desired product.[2]

Solution:

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your product.

  • Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing morpholine salts?

A1: The ideal solvent for recrystallization is one in which the morpholine salt has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Common solvents for morpholine salts include water, ethanol, isopropanol, and mixtures of these with anti-solvents like ethyl acetate or heptane.[2][3] The choice of solvent is highly dependent on the specific morpholine salt and its counter-ion. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your compound.

Q2: How does the choice of the counter-ion (e.g., hydrochloride, sulfate) affect the recrystallization process?

A2: The counter-ion has a significant impact on the physicochemical properties of the morpholine salt, including its solubility, melting point, and crystal structure (polymorphism).[3] For example, a hydrochloride salt may have very different solubility characteristics compared to a sulfate or succinate salt of the same morpholine derivative. Therefore, the optimal recrystallization solvent and conditions will likely vary for different salts of the same parent compound.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, using a solvent mixture is a very common and effective technique, especially when a single solvent does not provide the desired solubility profile.[1] This is often referred to as anti-solvent crystallization. The morpholine salt is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" or "anti-solvent" in which it is insoluble is slowly added to induce crystallization.[3]

Q4: What is polymorphism and why is it important for morpholine salts in drug development?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] Different polymorphs of the same morpholine salt can have different physical properties, such as solubility, dissolution rate, stability, and bioavailability. In drug development, it is crucial to identify and control the polymorphic form of the active pharmaceutical ingredient (API) to ensure consistent product quality and therapeutic efficacy. Seeding with a crystal of the desired polymorph is a common strategy to control the final crystal form.[3]

Data Presentation

The following tables provide representative data to guide solvent selection and to illustrate typical outcomes of recrystallization for morpholine salts. Note: This data is illustrative and should be confirmed experimentally for your specific compound.

Table 1: Illustrative Solubility of a Morpholine Salt Derivative (4-(Azepan-2-ylmethyl)morpholine) in Various Solvents [3]

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Comments
Water> 200> 500Very high solubility, may require an anti-solvent.
Methanol150450Good solubility profile for cooling crystallization.
Ethanol80300Good solubility profile for cooling crystallization.
Isopropanol (IPA)25150Favorable profile; good temperature coefficient.
Acetonitrile1075Potential for cooling or anti-solvent methods.
Ethyl Acetate< 15Potential anti-solvent.
Heptane< 0.1< 0.1Excellent anti-solvent.

Table 2: Common Solvents for Recrystallization of Amine Salts

SolventBoiling Point (°C)PolarityCommon Use
Water100HighFor highly polar morpholine salts.
Ethanol78.4HighGeneral purpose, often used in mixtures.
Isopropanol82.6MediumGood for salts with moderate polarity.
Methanol64.7HighGood "good" solvent in anti-solvent methods.
Ethyl Acetate77.1MediumOften used as an anti-solvent.
Acetone56MediumCan be used as a solvent or anti-solvent.
Heptane98.4LowCommon anti-solvent.

Experimental Protocols

Protocol 1: Cooling Recrystallization of a Morpholine Salt

This protocol is suitable when the morpholine salt has a significantly higher solubility in a chosen solvent at an elevated temperature compared to room temperature.[3]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude morpholine salt and the selected solvent (e.g., isopropanol). A starting point for the solvent volume is typically 5-10 mL per gram of crude material.

  • Heating: Heat the mixture with stirring (using a magnetic stir bar) on a hot plate until the solvent begins to boil.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Cooling (Nucleation & Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-5°C) for at least one hour to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Recrystallization of a Morpholine Salt

This protocol is effective when the morpholine salt is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent").[3]

  • Dissolution: At room temperature, dissolve the crude morpholine salt in the minimum amount of the "good" solvent (e.g., methanol) to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., ethyl acetate) dropwise.

  • Nucleation & Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates that nucleation has begun.

  • Crystallization: Allow the mixture to stand at room temperature to allow for crystal growth. The process can be aided by occasional gentle swirling.

  • Maximizing Yield: Once crystal growth appears to be complete, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the "good" solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Workflow Figure 1: General Recrystallization Workflow start Start with Crude Morpholine Salt dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure Morpholine Salt dry->end

Caption: Figure 1: General Recrystallization Workflow

Troubleshooting_Recrystallization Figure 2: Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low or No Crystal Yield? start->low_yield oiling_out->low_yield No solution_oiling1 Reheat and Add More Solvent oiling_out->solution_oiling1 Yes solution_yield1 Concentrate Solution (Evaporate some solvent) low_yield->solution_yield1 Yes solution_oiling2 Slow Down Cooling Rate solution_oiling1->solution_oiling2 solution_oiling3 Try a Different Solvent System solution_oiling2->solution_oiling3 solution_oiling4 Use Seed Crystals solution_oiling3->solution_oiling4 solution_yield2 Ensure Sufficient Cooling (Ice Bath) solution_yield1->solution_yield2 solution_yield3 Induce Crystallization (Seeding/Scratching) solution_yield2->solution_yield3 solution_yield4 Add an Anti-Solvent solution_yield3->solution_yield4

Caption: Figure 2: Troubleshooting Common Recrystallization Issues

References

Technical Support Center: Aqueous Extraction of Water-Soluble Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing water-soluble morpholine derivatives during aqueous extraction. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine-containing compound difficult to extract from an aqueous reaction mixture?

Many morpholine derivatives exhibit high water solubility, making efficient extraction with common non-polar organic solvents challenging.[1] Morpholine itself is miscible with water in any ratio.[2] The nitrogen atom in the morpholine ring is basic and can be protonated in acidic solutions, forming a salt that is even more soluble in water than the free base.[1]

Q2: What are the primary strategies to improve the extraction efficiency of water-soluble morpholine derivatives?

There are three main strategies to enhance the partitioning of your compound from the aqueous phase to the organic phase:

  • Salting-Out: This involves adding a high concentration of an inorganic salt to the aqueous layer. This increases the ionic strength of the water, reduces the solubility of the organic compound, and drives it into the organic solvent.[1][3]

  • pH Adjustment: For basic morpholine derivatives, increasing the pH of the aqueous phase with a base (like NaOH or K2CO3) deprotonates the morpholine nitrogen. The resulting free base is generally less water-soluble and more soluble in organic solvents than its protonated salt form.[1]

  • Solvent Selection: Using a more polar organic solvent, such as dichloromethane (DCM) or chloroform, can improve extraction efficiency compared to non-polar solvents like hexanes.[1][2]

Q3: How does the "salting-out" effect work?

The salting-out effect reduces the solubility of nonpolar or moderately polar molecules in an aqueous solution of very high ionic strength.[3] When a salt like NaCl or K2CO3 dissolves in water, the ions become hydrated, organizing water molecules around them. This reduces the amount of "free" water available to dissolve the morpholine derivative, effectively "pushing" it into the less polar organic phase.[3]

Q4: Can I use salting-out for any morpholine derivative?

Yes, salting-out is a broadly applicable technique for increasing the extraction efficiency of various organic compounds from aqueous solutions.[4] It is particularly effective for polar analytes.[3] The choice of salt can be important; salts like potassium carbonate (K2CO3) have been shown to be more effective than potassium chloride (KCl) in some systems.[5]

Troubleshooting Guide

Problem 1: Low or no yield of the desired compound in the organic layer.

  • Q: I performed a liquid-liquid extraction, but my morpholine derivative seems to have remained in the aqueous phase. What went wrong? A: This is the most common issue and is typically due to the high water solubility of the compound.

    • Solution 1: Apply the Salting-Out Effect. Add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer until it is saturated or near-saturation. This will decrease your compound's solubility in the aqueous phase.[1]

    • Solution 2: Adjust the pH. Since the morpholine moiety is basic, ensure the aqueous layer is basic (pH > 9) before extraction.[1] Add a base like sodium hydroxide (NaOH) or potassium carbonate to convert the compound to its free base form, which is less water-soluble.

    • Solution 3: Change Your Extraction Solvent. If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.[1][2][6] You may need to perform multiple extractions (e.g., 3-5 times) to achieve a good recovery.

Problem 2: An emulsion has formed at the interface between the aqueous and organic layers.

  • Q: I can't get the two solvent layers to separate cleanly. How do I break this emulsion? A: Emulsions are common when there are impurities or detergents present, or if the mixture was shaken too vigorously.

    • Solution 1: Add Brine. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]

    • Solution 2: Gentle Agitation. Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[1]

    • Solution 3: Filtration. Filter the entire mixture through a pad of a filter aid like Celite.[1]

    • Solution 4: Patience and Physical Methods. Allow the funnel to stand for a longer period. Gently swirling the interface with a glass rod can sometimes help coalesce the droplets.

Problem 3: The recovered product is contaminated with the extraction solvent or water.

  • Q: After evaporating the organic solvent, my product is an oil or is wet. How do I remove residual solvent and water? A: This is a standard purification issue following extraction.

    • Solution 1: Drying the Organic Layer. Before evaporation, dry the organic layer thoroughly using an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Filter the drying agent off before concentrating the solution.[7]

    • Solution 2: Use a Rotary Evaporator. Ensure you are using a rotary evaporator with adequate vacuum and an appropriate bath temperature to remove the solvent completely.

    • Solution 3: High Vacuum. For high-boiling point solvents like DMF or DMSO, a high vacuum pump (vacuum manifold) is necessary for complete removal. For DMF and DMSO, washing the organic layer extensively with water (5-10 times) during the workup is crucial to remove the bulk of these water-miscible solvents.[8]

Problem 4: The compound "oils out" instead of crystallizing after extraction and concentration.

  • Q: I've isolated my product, but I can't get it to solidify. It just forms an oil. What should I do? A: This can happen if the compound is impure or if the wrong crystallization solvent is used. It's common when the compound's melting point is lower than the solvent's boiling point.[1]

    • Solution 1: Change the Solvent. Try using a lower-boiling point solvent for crystallization.[1]

    • Solution 2: Use a Co-solvent System. Dissolve the oil in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy. Gently warm until it is clear again and then allow it to cool slowly.

    • Solution 3: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[1]

Data Presentation

The following tables summarize example data for the extraction of morpholine and its derivatives. Actual results will vary based on the specific derivative, solvent system, and experimental conditions.

Table 1: Extraction Recovery of Morpholine Derivatives Under Various Conditions

Compound/DerivativeExtraction SolventKey ConditionRecovery RateReference
Morpholine (derivatized)DichloromethaneDerivatization to N-nitrosomorpholine94.3% - 109.0%[2]
Febuxostat (FEB)AcetonitrileSalting-out with 2M Ammonium Acetate>90%[5]
Sulfur CompoundsMorpholine-based Ionic LiquidMultistage extraction (n=3)~47.5% (Diesel)[9]
Sulfur CompoundsMorpholine-based Ionic LiquidMultistage extraction (n=3)~99.4% (Model Oil)[9]

Table 2: Recommended Solvents and Additives for Extraction

ObjectiveRecommended Solvent(s)Recommended Additive(s)RationaleReference
General ExtractionDichloromethane, Chloroform, Ethyl Acetate-These polar solvents are more effective at solvating polar morpholine derivatives than non-polar solvents.[1][2]
Improve Low YieldAny suitable organic solventNaCl, K2CO3, (NH4)2SO4Increases ionic strength of the aqueous phase, reducing the solubility of the organic compound ("salting-out").[1][3][5]
Basic DerivativesAny suitable organic solventNaOH, K2CO3Converts the protonated (water-soluble) form to the free base (less water-soluble) form.[1]
Break Emulsions-Saturated NaCl (Brine)Increases the density and ionic strength of the aqueous phase, promoting layer separation.[1]

Experimental Protocols

Protocol 1: General Procedure for Salting-Out Extraction

This protocol provides a general method for extracting a water-soluble morpholine derivative from an aqueous reaction mixture.

  • Quench the Reaction: If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).

  • Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel of appropriate size.

  • Add Salt: Add a significant quantity of a salt, such as solid sodium chloride (NaCl) or potassium carbonate (K2CO3), to the separatory funnel.[1] Add the salt in portions and swirl to dissolve. Continue adding until the solution is saturated (a small amount of undissolved salt remains).

  • Add Organic Solvent: Add a volume of the chosen organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 1-2 minutes to allow for partitioning of the compound. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic layer (for DCM) or the upper organic layer (for ethyl acetate).

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two to four more times with fresh organic solvent, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent using a rotary evaporator to isolate the crude product.

Protocol 2: General Procedure for pH-Adjusted Extraction

This protocol is specifically for basic morpholine derivatives that may be protonated in the reaction mixture.

  • Transfer and Dilute: Transfer the aqueous reaction mixture to a beaker or flask and, if concentrated, dilute with some deionized water. Cool the mixture in an ice bath if the neutralization is expected to be exothermic.

  • Adjust pH: While monitoring with a pH meter or pH paper, slowly add a base (e.g., 1M NaOH solution or solid K2CO3) with stirring until the pH of the aqueous solution is greater than 9.[1]

  • Transfer to Separatory Funnel: Transfer the basified aqueous mixture to a separatory funnel.

  • Extract with Organic Solvent: Add the organic solvent (e.g., dichloromethane) and perform the extraction as described in Protocol 1 (steps 5-7).

  • Repeat and Combine: Repeat the extraction multiple times and combine the organic layers.

  • Wash (Optional): Wash the combined organic layers with brine to remove residual water and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Extraction_Workflow start Aqueous Reaction Mixture transfer Transfer to Separatory Funnel start->transfer add_salt Add Salt (e.g., NaCl) 'Salting-Out' transfer->add_salt ph_adjust Adjust pH > 9 (for basic derivatives) transfer->ph_adjust add_solvent Add Organic Solvent (e.g., DCM) add_salt->add_solvent ph_adjust->add_solvent extract Extract & Separate Layers add_solvent->extract repeat_ext Repeat Extraction 2-4x extract->repeat_ext combine Combine Organic Layers repeat_ext->combine dry Dry with Na2SO4 or MgSO4 combine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crude Product concentrate->product

Caption: General workflow for aqueous extraction of morpholine derivatives.

Troubleshooting_Tree issue Initial Problem? low_yield Low / No Yield issue->low_yield Yield emulsion Emulsion Formed issue->emulsion Separation salt_out ACTION: Add Salt (NaCl, K2CO3) to Aqueous Phase low_yield->salt_out Strategy 1 adjust_ph ACTION: Adjust Aqueous pH > 9 with Base low_yield->adjust_ph Strategy 2 (if basic) change_solvent ACTION: Use More Polar Solvent (DCM, EtOAc) low_yield->change_solvent Strategy 3 add_brine ACTION: Add Saturated Brine (NaCl Solution) emulsion->add_brine Strategy 1 gentle_mix ACTION: Gently Rock Funnel, Avoid Shaking emulsion->gentle_mix Strategy 2 filter_celite ACTION: Filter Mixture Through Celite emulsion->filter_celite Strategy 3

Caption: Decision tree for troubleshooting common extraction problems.

Salting_Out_Effect Mechanism of the 'Salting-Out' Effect cluster_before Before Salting-Out cluster_after After Adding Salt (e.g., Na+Cl-) water1 H2O morpholine1 Morpholine Derivative morpholine1->water1 Solvated water_label1 Water molecules are 'free' to dissolve the organic compound. water2 H2O salt_ion Na+ / Cl- salt_ion->water2 Hydrated Ion morpholine2 Morpholine Derivative organic_phase Organic Phase morpholine2->organic_phase Partitions into water_label2 Water molecules solvate salt ions, reducing 'free' water to dissolve organics. process Addition of Inorganic Salt cluster_after cluster_after cluster_before cluster_before

Caption: Diagram illustrating the mechanism of the salting-out effect.

References

Technical Support Center: Synthesis of Functionalized Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of functionalized morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for functionalized morpholines?

A1: The primary strategies for constructing the morpholine ring include:

  • Dehydration of Diethanolamines: This classic method involves the acid-catalyzed cyclization of diethanolamine or its substituted derivatives.[1][2][3][4][5]

  • From 1,2-Amino Alcohols and Dihaloethanes or Epoxides: Reaction of a 1,2-amino alcohol with reagents like bis(2-chloroethyl)ether or by ring-opening of epoxides.[6][7]

  • Annulation of 1,2-Amino Alcohols: A two-step process involving the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate, which is then reduced.[1]

  • Palladium-Catalyzed Reactions: Modern methods like intramolecular carboamination of O-allyl ethanolamine derivatives offer good stereocontrol.[1][8][9]

  • From Aziridines: Gold-catalyzed tandem ring-opening and cycloisomerization of aziridines with propargyl alcohols provides a route to morpholine derivatives.[10]

  • Multi-component Reactions: De novo synthesis using multi-component reactions, such as the Ugi reaction, allows for the assembly of highly substituted morpholines.[11]

Q2: What are the major side reactions and byproducts in morpholine synthesis?

A2: Common side reactions and byproducts include:

  • Piperazine Formation: Dimerization of the amino alcohol or reaction of the desired morpholine with a second molecule of the starting material can lead to piperazine byproducts.[12]

  • N-Oxide Formation: The tertiary amine of the morpholine ring can be oxidized to the corresponding N-oxide, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[13]

  • Over-alkylation: In syntheses involving alkylation of a primary or secondary amine, di- or poly-alkylation can occur, leading to undesired products.

  • Incomplete Cyclization: Starting materials or intermediates may remain if the cyclization reaction does not go to completion.

  • Racemization: In the synthesis of chiral morpholines, the stereochemical integrity of chiral centers can be compromised.[14]

Troubleshooting Guides

Issue 1: Low Yield in Morpholine Synthesis

Low yields are a frequent issue in morpholine synthesis and can arise from various factors depending on the synthetic route.

Route: Dehydration of Diethanolamine

Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Steps
Insufficient Acid Catalyst Ensure the correct molar ratio of a strong acid (e.g., sulfuric acid) to diethanolamine is used. The acid is crucial for protonating the hydroxyl group to facilitate its departure as water.[1][5]
Suboptimal Temperature The reaction typically requires high temperatures (150-210°C) to drive the dehydration and cyclization.[1][5] Monitor and control the reaction temperature closely. Too low a temperature will result in an incomplete reaction, while excessive heat can lead to decomposition.
Inefficient Water Removal The water formed during the reaction can inhibit the forward reaction. Use an efficient distillation setup or a Dean-Stark trap to remove water as it is formed, driving the equilibrium towards the product.[2]
Reaction Time Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Route: Palladium-Catalyzed Carboamination

Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Steps
Catalyst Deactivation The Palladium catalyst is sensitive to air and moisture. Ensure all solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] Consider using a fresh batch of catalyst or a more robust pre-catalyst.
Incorrect Ligand Choice The phosphine ligand is critical for catalyst stability and activity. Screen a variety of ligands to find the optimal one for your specific substrate and reaction conditions.[1]
Impure Reagents Impurities in starting materials can poison the catalyst. Purify all reagents before use.[15]
Suboptimal Reaction Conditions Systematically vary the temperature, solvent, and base to optimize the reaction conditions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_reaction check_reagents Assess Reagent Purity (Starting Materials, Solvents, Catalyst) start->check_reagents optimize_conditions Systematically Optimize Conditions (Ligand, Solvent, Base, Concentration) check_reaction->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents yield_improved Yield Improved? optimize_conditions->yield_improved purify_reagents->yield_improved end_good Problem Solved yield_improved->end_good Yes end_bad Consult Further Literature/ Expert yield_improved->end_bad No

A logical workflow for troubleshooting low yields in morpholine synthesis.

Issue 2: Formation of Piperazine Byproducts

The formation of piperazines is a common side reaction, particularly when using amino alcohols as starting materials.

Mechanism of Formation:

Piperazine byproducts can form through the dimerization of the starting amino alcohol or through the reaction of the intermediate N-(2-hydroxyethyl)-β-amino alcohol with another molecule of the starting material.

Strategies to Minimize Piperazine Formation:

StrategyDescription
Slow Addition of Reagents Adding the alkylating agent or the second reactant dropwise at a low temperature can help to maintain a low concentration of the reactive species, favoring the intramolecular cyclization over intermolecular side reactions.[1]
High Dilution Performing the reaction under high dilution conditions can favor the intramolecular cyclization to form the morpholine ring over the intermolecular reactions that lead to piperazines.
Use of Protecting Groups Temporarily protecting the amine or hydroxyl group can prevent unwanted side reactions. The choice of protecting group is crucial and should be orthogonal to the reaction conditions.[16][17][18]
Choice of Synthetic Route Some synthetic routes are inherently less prone to piperazine formation. For example, methods that involve a pre-formed C-O or C-N bond can circumvent this issue.

Reaction Pathway Leading to Piperazine Formation

PiperazineFormation cluster_main Desired Morpholine Synthesis cluster_side Piperazine Side Reaction Aminoalcohol Amino Alcohol Intermediate Intermediate Aminoalcohol->Intermediate Reaction Dimer Dimerization/ Intermolecular Reaction Aminoalcohol->Dimer Morpholine Functionalized Morpholine Intermediate->Morpholine Intramolecular Cyclization Intermediate->Dimer Piperazine Piperazine Byproduct Dimer->Piperazine

Competing pathways in morpholine synthesis leading to piperazine byproducts.

Issue 3: Unwanted N-Oxide Formation

The nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of a morpholine N-oxide.

Causes and Prevention:

CausePrevention Strategy
Presence of Oxidizing Agents Carefully exclude any oxidizing agents from the reaction mixture unless they are a required reagent. Common oxidants include peroxides, peracids, and some metal catalysts under aerobic conditions.[19]
Exposure to Air (Oxygen) For sensitive morpholine derivatives, prolonged exposure to atmospheric oxygen can lead to slow oxidation.[13] Store the final product and sensitive intermediates under an inert atmosphere (e.g., argon or nitrogen).
Reaction Conditions Certain reaction conditions, such as high temperatures in the presence of air, can promote oxidation. Use the mildest possible reaction conditions.

Characterization of N-Oxides:

The formation of N-oxides can be confirmed by:

  • NMR Spectroscopy: A downfield shift of the protons adjacent to the nitrogen atom.

  • Mass Spectrometry: An increase in the molecular weight corresponding to the addition of an oxygen atom (M+16).

  • IR Spectroscopy: The appearance of a characteristic N-O stretching band.

Issue 4: Racemization in Chiral Morpholine Synthesis

Maintaining the stereochemical integrity of chiral centers is crucial when synthesizing enantiomerically pure functionalized morpholines.

Factors Influencing Racemization & Mitigation Strategies:

Influencing FactorMitigation Strategy
Strong Bases Strong, non-hindered bases can deprotonate acidic protons alpha to a stereocenter, leading to racemization. Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[14]
High Temperatures Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[14] Perform the reaction at the lowest effective temperature.
Coupling Reagents In syntheses involving peptide-like couplings, some activating agents are more prone to causing racemization. Use coupling reagents known to suppress racemization, often in combination with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma.[14][20]
Protecting Groups The choice of protecting group can influence the acidity of adjacent protons. Select protecting groups that do not enhance the lability of protons at stereocenters.[21]

Quantitative Impact of Coupling Reagents on Racemization

Coupling System% D-Isomer Formation (Example)
DIC/OxymaLow
HATU/NMMCan be significant
Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.[14]

Experimental Protocols

Protocol 1: Synthesis of a Morpholinone from a 1,2-Amino Alcohol [1]

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).

  • Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir at room temperature for 30 minutes.

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect cyclization to the morpholinone.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by column chromatography or recrystallization.

Protocol 2: Dehydration of Diethanolamine (Lab Scale) [2]

  • Reaction Setup: In a flask equipped with a stirrer, thermocouple, and condenser, add 62.5 g of diethanolamine.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic and requires cooling.

  • Heating: Heat the mixture to 180-200°C and maintain this temperature to facilitate the cyclization.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a strong base (e.g., NaOH). The morpholine can then be extracted from the resulting salt solution.

  • Purification: Purify the crude morpholine by distillation.

Protocol 3: Synthesis of Morpholine-2,5-diones [22]

  • ANX Intermediate Synthesis: React the desired amino acid with chloroacetyl chloride in the presence of a base (e.g., NaOH) at 0°C.

  • Cyclization: Dissolve the resulting N-(chloroacetyl)amino acid (ANX) in DMF and add it dropwise to a solution of NaHCO3 in DMF at 60°C.

  • Work-up and Purification: After the reaction is complete, cool the solution, filter off the solids, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

References

Technical Support Center: Diastereoselective Morpholine Annulation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective morpholine annulation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stereochemical outcome of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in morpholine annulation reactions?

A1: Diastereoselectivity in morpholine annulation is a multifactorial issue. The key factors that researchers should consider are:

  • Catalyst System: The choice of catalyst, whether it's a transition metal complex (e.g., Palladium, Rhodium), a Lewis acid (e.g., FeCl₃), or a Brønsted acid, plays a pivotal role.[1][2] The ligands associated with metal catalysts are also critical in defining the stereochemical environment of the reaction.[3][4]

  • Substrate Structure: The steric and electronic properties of the starting materials, such as the amino alcohol and the annulating partner, significantly influence the facial selectivity of the cyclization. The presence of bulky substituents can favor the formation of one diastereomer over another.

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the diastereomeric ratio (d.r.). In some cases, thermodynamic equilibration can be leveraged to favor the more stable diastereomer.[2]

  • Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the substrate can effectively control the stereochemical outcome of the annulation reaction.[1][5][6]

Q2: My diastereomeric ratio (d.r.) is low. What is the first thing I should check?

A2: If you are experiencing low diastereoselectivity, the first step is to meticulously review your reaction setup and conditions.

  • Purity of Reagents and Solvents: Ensure that all starting materials, catalysts, and solvents are of high purity and are anhydrous, as required by the specific protocol. Water and other impurities can interfere with the catalytic cycle and impact selectivity.

  • Inert Atmosphere: For reactions sensitive to air, such as those employing palladium or other transition metal catalysts, confirm that the reaction was conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[7]

  • Temperature Control: Verify that the reaction temperature was maintained precisely as specified in the protocol. Temperature fluctuations can affect the energy difference between the diastereomeric transition states.

Q3: Can the choice of solvent affect the diastereoselectivity of my morpholine annulation?

A3: Yes, the solvent can have a profound effect on diastereoselectivity. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the overall reaction kinetics. For example, in certain palladium-catalyzed annulations, dichloromethane (CH₂Cl₂) has been shown to provide optimal results.[2] It is advisable to consult the literature for your specific reaction type or to screen a range of solvents with varying polarities and coordinating abilities.

Q4: When should I consider using a chiral auxiliary?

A4: A chiral auxiliary is a powerful tool to induce stereoselectivity when other methods, such as catalyst control, are insufficient or when you are working with achiral substrates.[5][6] Consider using a chiral auxiliary when:

  • You are performing a well-established reaction known to be compatible with a specific auxiliary (e.g., Evans oxazolidinones, pseudoephedrine).[1][8]

  • You need to synthesize a specific diastereomer in high purity and the auxiliary can be easily attached and subsequently removed without affecting the desired product.

  • You are in the early stages of developing a synthesis and want to establish the desired stereochemistry reliably.

Troubleshooting Guide

This guide addresses specific issues that may arise during diastereoselective morpholine annulation reactions.

Problem Potential Cause Suggested Solution
Poor Diastereoselectivity (Low d.r.) Suboptimal Catalyst or Ligand Screen a variety of catalysts or ligands. For metal-catalyzed reactions, the electronic and steric properties of the ligand are crucial. For instance, in asymmetric hydrogenation for chiral morpholine synthesis, bisphosphine-rhodium catalysts with a large bite angle have shown excellent enantioselectivity, which can be extended to diastereoselectivity.[4][9][10]
Incorrect Solvent Perform a solvent screen. Solvents like dichloromethane, THF, and toluene are common starting points. The optimal solvent will depend on the specific reaction mechanism.[2]
Non-optimal Temperature Vary the reaction temperature. Lower temperatures often increase selectivity by amplifying the small energy differences between diastereomeric transition states.
Low Reaction Yield Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere and that all reagents and solvents are dry.[7] Consider increasing the catalyst loading or using a more robust catalyst.
Incomplete Reaction Increase the reaction time or temperature, though be mindful of the potential impact on diastereoselectivity. Monitor the reaction progress by TLC or LC-MS.
Side Reactions Review the reaction mechanism for potential side pathways. Side reactions can sometimes be suppressed by adjusting the stoichiometry of the reactants or by adding specific additives.
Formation of an Unexpected Diastereomer Thermodynamic vs. Kinetic Control Determine if the reaction is under kinetic or thermodynamic control. If the observed product is the thermodynamic one, running the reaction at a lower temperature for a shorter duration might favor the kinetic diastereomer. Conversely, if the kinetic product is undesired, prolonged reaction times or higher temperatures might allow for equilibration to the more stable thermodynamic product.[2]
Incorrect Stereochemical Model Re-evaluate the predicted stereochemical outcome based on established models for your reaction type (e.g., Felkin-Anh, Zimmerman-Traxler). The actual outcome may be influenced by subtle electronic or steric effects not accounted for in a simplified model.
Difficulty in Separating Diastereomers Similar Physical Properties If the diastereomers are difficult to separate by standard chromatography, consider derivatization to increase the difference in their physical properties. Alternatively, explore chiral chromatography methods.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on diastereoselective morpholine synthesis.

Table 1: Effect of Catalyst on Diastereoselectivity

EntryCatalystSolventTemp (°C)Yield (%)d.r. (cis:trans)Reference
1Pd(PPh₃)₄CH₂Cl₂2590>95:5[2]
2FeCl₃CH₂Cl₂2585>95:5[2]
3Rh(II) octanoateTHF2588>20:1[11]
4[Rh(cod)₂]SbF₆ / (R,R,R)-SKPDCM25>9999:1 (ee)[4]

Table 2: Influence of Reaction Conditions on Diastereoselectivity

EntrySubstrateBaseAdditiveSolventTemp (°C)Yield (%)d.r.Reference
1Arylglyoxal & Pseudoephedrine-Brønsted Acid--HighHigh[1][8]
2N-tethered Alkenol------[12]
3Trisubstituted Michael AcceptorDBU---up to 84>20:1[13]
4Rac-phenylglycine methyl esterPenicillin G Acylase (Wild-type)----37% d.e.(R)[14]
5Rac-phenylglycine methyl esterPenicillin G Acylase (βPhe24Ala mutant)----98% d.e.(R)[14]

Experimental Protocols

Protocol 1: Pd(0)-Catalyzed and Fe(III)-Catalyzed One-Pot Diastereoselective Synthesis of Substituted Morpholines [2]

  • Reaction Setup: To a solution of the vinyloxirane (1.0 equiv) in CH₂Cl₂ (0.1 M) under an argon atmosphere, add the amino alcohol (1.2 equiv).

  • Palladium Catalysis: Add Pd(PPh₃)₄ (1 mol %) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Iron Catalysis: Add FeCl₃ (5 mol %) to the reaction mixture.

  • Cyclization: Continue stirring at room temperature for the time specified in the literature for the specific substrates (typically a few hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine diastereomer.

Protocol 2: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines [4][9]

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(cod)₂]SbF₆) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP) in the reaction solvent (e.g., DCM). Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the dehydromorpholine substrate in the reaction solvent.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm). Stir the reaction at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 h).

  • Workup: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the chiral morpholine.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Troubleshooting start Start reagents Prepare High-Purity Reagents and Solvents start->reagents inert Establish Inert Atmosphere reagents->inert add_reactants Add Reactants and Catalyst inert->add_reactants control_temp Maintain Precise Temperature add_reactants->control_temp monitor Monitor Reaction Progress (TLC/LC-MS) control_temp->monitor analyze_dr Analyze Diastereomeric Ratio (NMR/HPLC) monitor->analyze_dr troubleshoot Troubleshoot if d.r. is Low analyze_dr->troubleshoot optimize Optimize Conditions (Catalyst, Solvent, Temp) troubleshoot->optimize Yes end End troubleshoot->end No optimize->add_reactants

Caption: Workflow for optimizing diastereoselectivity in morpholine annulation.

troubleshooting_logic start Low Diastereoselectivity Observed q1 Are Reagents Pure and Conditions Inert? start->q1 fix_conditions Purify Reagents, Ensure Inert Atmosphere q1->fix_conditions No q2 Is the Catalyst System Optimal? q1->q2 Yes a1_yes Yes a1_no No fix_conditions->q1 screen_catalysts Screen Different Catalysts and Ligands q2->screen_catalysts No q3 Is the Temperature Optimized? q2->q3 Yes a2_yes Yes a2_no No screen_catalysts->q2 vary_temp Vary Reaction Temperature (Often Lower is Better) q3->vary_temp No q4 Is the Solvent Optimal? q3->q4 Yes a3_yes Yes a3_no No vary_temp->q3 screen_solvents Screen a Range of Solvents q4->screen_solvents No end Improved Diastereoselectivity q4->end Yes a4_yes Yes a4_no No screen_solvents->q4

Caption: Decision tree for troubleshooting poor diastereoselectivity.

References

Technical Support Center: Enhancing Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for addressing the metabolic instability of drug candidates that feature a morpholine ring.

Frequently Asked questions (FAQs)

Q1: Why is the morpholine ring a common concern for metabolic instability?

While the morpholine ring is often incorporated into drug candidates to improve properties like aqueous solubility and bioavailability, it can also be a site of metabolic breakdown.[1][2][3] The primary routes of metabolism are mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver.[4][5] The most common metabolic pathways include:

  • Oxidation: This typically occurs on the carbon atoms adjacent (in the alpha-position) to the ring's nitrogen or oxygen, leading to hydroxylated metabolites.[4]

  • N-oxidation: The nitrogen atom in the morpholine ring can be directly oxidized to form an N-oxide.[4]

  • Ring Opening: Cleavage of the C-N or C-O bonds can occur, often following an initial oxidation event, resulting in more polar, linear metabolites that are easily excreted.[4][6]

  • N-dealkylation: If the morpholine nitrogen is connected to the main drug scaffold via an alkyl group, this bond can be cleaved.[4][7]

Q2: How do I assess the metabolic stability of my morpholine-containing compound?

The standard approach involves in vitro assays that measure how quickly your compound is consumed when exposed to liver-derived enzyme systems.[4] The two most common assays are:

  • Liver Microsomal Stability Assay: This is a high-throughput primary screen that uses liver microsomes, which are vesicles rich in Phase I metabolic enzymes like CYPs.[8][9][10] It is excellent for identifying compounds susceptible to oxidative metabolism.

  • Hepatocyte Stability Assay: This assay uses whole liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II (conjugation) enzymes and transporters.[4] This provides a more complete picture of a compound's metabolic fate.

The key outputs from these assays are the compound's half-life (t½) and its intrinsic clearance (Clint), which indicate how rapidly the compound is metabolized.[11]

Q3: What are the primary strategies to improve the metabolic stability of a morpholine ring?

Once a metabolic liability, or "soft spot," is identified, several medicinal chemistry strategies can be employed:[12][13]

  • Metabolic Blocking: Introduce a substituent, such as a methyl group or fluorine atom, at or near the site of metabolism. This can sterically hinder the enzyme's access to the labile position.

  • Deuteration: Replacing a hydrogen atom at a metabolically weak C-H bond with its heavier isotope, deuterium, can slow the rate of bond cleavage (this is known as the kinetic isotope effect).[4]

  • Electronic Modification: Placing electron-withdrawing groups on the morpholine ring or adjacent parts of the molecule can reduce the electron density of the ring, making it less prone to oxidation.[4][14]

  • Bioisosteric Replacement: In some cases, the entire morpholine ring can be replaced with a different chemical group (a bioisostere) that serves a similar structural or physicochemical role but has a different metabolic profile.[15][16][17]

Troubleshooting Guide

This guide addresses common issues encountered during metabolic stability studies of morpholine-containing compounds.

Problem 1: My compound has a very short half-life in the liver microsomal stability assay.

  • Possible Cause: The compound is highly susceptible to CYP-mediated oxidation. The morpholine ring, especially the carbons alpha to the nitrogen or oxygen, is a likely metabolic soft spot.[12][13]

  • Troubleshooting Steps:

    • Metabolite Identification: Use LC-MS/MS to analyze the samples from the microsomal assay to identify the structures of the major metabolites. This will pinpoint the exact site of metabolism.[4][18]

    • Reaction Phenotyping: Determine which specific CYP isozymes (e.g., CYP3A4, 2D6) are responsible for the metabolism. This can be done using a panel of recombinant human CYPs or specific chemical inhibitors.

    • Structural Modification: Based on the identified soft spot, apply a stabilization strategy. For example, if oxidation occurs at a C-H bond alpha to the nitrogen, consider adding a methyl group at that position.

Problem 2: My compound is stable in microsomes but shows high clearance in the hepatocyte assay.

  • Possible Cause 1: Phase II Metabolism: The instability in hepatocytes suggests that conjugation reactions (e.g., glucuronidation, sulfation), which are not prevalent in microsomes, are the main clearance pathways.

    • Action: Analyze the hepatocyte assay samples by LC-MS/MS to look for conjugated metabolites.

  • Possible Cause 2: Active Uptake by Transporters: The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and a faster rate of metabolism by enzymes present.

    • Action: Investigate the role of specific uptake transporters using cell lines that overexpress those transporters or by using known transporter inhibitors.

  • Possible Cause 3: Metabolism by Non-CYP Enzymes: Hepatocytes contain other metabolic enzymes not found in microsomes, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs).

    • Action: Test the compound's stability in the presence of specific inhibitors for these enzyme classes.

Problem 3: I am observing the formation of reactive metabolites.

  • Possible Cause: Bioactivation of the morpholine ring or another part of the molecule is occurring. This is a significant safety concern as reactive metabolites can bind to proteins and cause toxicity.

  • Troubleshooting Steps:

    • Reactive Metabolite Trapping: Conduct an in vitro incubation with liver microsomes in the presence of a trapping agent like glutathione (GSH).

    • Structure Elucidation: Use LC-MS/MS to detect and identify the structure of any GSH adducts formed. This helps to identify the site of bioactivation.

    • Redesign the Molecule: Modify the chemical structure to eliminate the functional group responsible for forming the reactive metabolite.

Experimental Protocols

Key Experiment: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compound (typically a 10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

2. Procedure:

  • Preparation: Thaw the HLM vial at 37°C. Prepare the HLM working solution by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[9][19]

  • Incubation Setup:

    • In a 96-well plate, add the HLM working solution.

    • Add the test compound to achieve a final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[11]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[9][10] The 0-minute time point is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[8]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[10]

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.[10]

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Stabilization Strategies and Data

Blocking a site of metabolism is a common and effective strategy. The table below presents hypothetical, yet representative, data for a parent compound and its modified analogs to illustrate the impact of different blocking strategies on metabolic stability.

Compound IDModificationSite of MetabolismHLM Half-life (t½, min)Clint (µL/min/mg)
Parent-01 None (unsubstituted)C-H alpha to Nitrogen886.6
Analog-02 gem-Dimethyl at alpha-CBlocked> 120< 5.8
Analog-03 Fluorine at alpha-CBlocked957.3
Analog-04 Deuterium at alpha-CSlowed2527.7
Analog-05 N-OxideN/A (Metabolite)> 120< 5.8

Data is illustrative and intended for comparison purposes.

Visualizations

Metabolic_Pathways Parent Morpholine-Containing Drug (Parent) Met1 α-Hydroxylated Metabolite Parent->Met1 CYP-mediated Oxidation Met2 N-Oxide Metabolite Parent->Met2 N-Oxidation (CYP, FMO) Met3 Ring-Opened Metabolite Met1->Met3 C-N Bond Cleavage Excretion Excretion Met2->Excretion Met3->Excretion

Caption: Common metabolic pathways for a morpholine ring.

Experimental_Workflow Start Compound Synthesized Screen In Vitro Metabolic Stability Screen (Microsomes/Hepatocytes) Start->Screen Decision Is Half-Life Acceptable? Screen->Decision MetID Metabolite Identification (LC-MS/MS) Decision->MetID No Advance Advance to Further Studies (e.g., PK) Decision->Advance Yes SAR Design & Synthesize New Analogs MetID->SAR SAR->Screen

Caption: Workflow for assessing and improving metabolic stability.

Decision_Tree Q1 Metabolic 'Soft Spot' Identified? A1_Yes Is instability at an α-C-H bond? Q1->A1_Yes Yes A1_No Consider N-dealkylation or other pathways Q1->A1_No No Strat1 Strategy: Block Site - gem-dimethyl - Fluorination - Deuteration A1_Yes->Strat1 Yes Strat2 Strategy: Modify Electronics - Add EWG nearby A1_Yes->Strat2 No (e.g., aromatic oxidation) Strat3 Strategy: Bioisosteric Replacement (e.g., thiomorpholine) A1_No->Strat3

Caption: Decision tree for selecting a stabilization strategy.

References

Validation & Comparative

1H and 13C NMR characterization of N-substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR characterization of N-substituted morpholines, offering a comparative analysis of their spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation.

The substitution on the nitrogen atom of the morpholine ring significantly influences the chemical shifts of the adjacent protons and carbons. Electron-withdrawing groups, such as acetyl and benzoyl, tend to shift the signals of the N-CH₂ groups downfield (to a higher ppm value). Conversely, electron-donating alkyl groups like methyl and ethyl cause an upfield shift (to a lower ppm value) for these signals.[1] This guide provides a comparative summary of these effects.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm for morpholine and various N-substituted derivatives. The protons on the carbons adjacent to the nitrogen (H-2, H-6) are most affected by the nature of the N-substituent.

CompoundSolventH-2, H-6 (ppm)H-3, H-5 (ppm)Other Protons (ppm)
MorpholineCDCl₃~2.88~3.731.89 (NH)
N-AcetylmorpholineCDCl₃~3.45-3.65~3.65-3.752.10 (CH₃)
N-BenzoylmorpholineCDCl₃~3.40-3.90 (broad)~3.40-3.90 (broad)7.42 (aromatic)
N-MethylmorpholineCDCl₃~2.35~3.652.25 (N-CH₃)
N-EthylmorpholineCDCl₃~2.45~3.681.08 (CH₃), 2.45 (N-CH₂)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Comparative ¹³C NMR Data

The ¹³C NMR data complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbons adjacent to the nitrogen (C-2, C-6) are particularly sensitive to the N-substituent.

CompoundSolventC-2, C-6 (ppm)C-3, C-5 (ppm)Other Carbons (ppm)
MorpholineCDCl₃46.167.8
N-AcetylmorpholineCDCl₃41.7, 46.366.821.4 (CH₃), 169.1 (C=O)
N-BenzoylmorpholineCDCl₃42.1, 47.666.9127.0, 128.5, 129.8, 135.2 (aromatic), 170.5 (C=O)
N-MethylmorpholineCDCl₃55.467.446.6 (N-CH₃)
N-EthylmorpholineCDCl₃54.167.512.0 (CH₃), 52.3 (N-CH₂)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Experimental Workflow

The general workflow for the NMR characterization of N-substituted morpholines is outlined in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectrum (¹H and/or ¹³C) acq2->acq3 proc1 Fourier Transform (FID to Spectrum) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 analysis Structure Elucidation proc3->analysis Data Analysis

Caption: Workflow for NMR analysis of morpholine derivatives.

Detailed Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate characterization.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the N-substituted morpholine for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[1] Deuterated solvents are essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved.[1]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (TMS is defined as 0.00 ppm).[1]

NMR Data Acquisition
  • Instrument Setup: Calibrate the NMR spectrometer according to the manufacturer's guidelines.

  • Sample Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, which is critical for obtaining high-resolution spectra.[1]

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • ¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is typically used for ¹³C NMR to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio.[1]

Data Processing
  • Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a Fourier transform.[1]

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.[1]

  • Referencing: The chemical shift axis is calibrated relative to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

  • Analysis: The final spectrum is analyzed by integrating the peak areas (for ¹H NMR), identifying the chemical shifts, and analyzing the coupling patterns to elucidate the molecular structure.

References

A Researcher's Guide to Assigning the Absolute Configuration of 2-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used to assign the absolute configuration of 2-substituted morpholines, a common scaffold in medicinal chemistry. We will delve into the experimental protocols and supporting data for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, offering a comprehensive overview to aid in selecting the most appropriate strategy for your research needs.

Introduction to Stereochemistry in Drug Development

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drugs. Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. The 2-substituted morpholine moiety is a privileged scaffold found in numerous biologically active compounds, making the unambiguous assignment of its stereocenter at the C2 position a crucial aspect of drug discovery and development. This guide compares the most powerful and widely used techniques for this purpose, highlighting their strengths and limitations.

Comparison of Analytical Techniques

The selection of an appropriate method for determining the absolute configuration of a 2-substituted morpholine depends on several factors, including the physical state of the sample (crystalline or amorphous), the amount of sample available, and the presence of suitable functional groups. The following table summarizes the key aspects of the most common techniques.

TechniqueSample RequirementPrincipleThroughputConfidence Level
X-Ray Crystallography Single crystalDiffraction of X-rays by a crystalline latticeLowUnambiguous (Gold Standard)
NMR Spectroscopy
- Mosher's Amide Analysis~1-5 mg, derivatization requiredAnisotropic effect of a chiral derivatizing agent on NMR chemical shiftsMediumHigh
- Nuclear Overhauser Effect (NOE)~1-5 mgThrough-space correlation of protons in close proximityMediumRelative configuration, can infer absolute with a known stereocenter
Chiroptical Methods
- Vibrational Circular Dichroism (VCD)~5-10 mgDifferential absorption of left and right circularly polarized infrared lightMedium-HighHigh (with computational support)
- Electronic Circular Dichroism (ECD)~0.1-1 mg, chromophore requiredDifferential absorption of left and right circularly polarized UV-Vis lightHighHigh (with computational support)

Experimental Protocols and Data

Single-Crystal X-Ray Crystallography

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[1][2][3] The technique provides a three-dimensional map of the electron density of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms.

Experimental Protocol:

A suitable single crystal of the 2-substituted morpholine derivative is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved and refined using specialized software. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[4]

Data Presentation:

The primary output of an X-ray crystallographic analysis is a set of crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. The absolute configuration is typically reported with a high degree of confidence.

Logical Workflow for X-Ray Crystallography

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Compound 2-Substituted Morpholine Crystal Single Crystal Growth Compound->Crystal Crystallization Diffraction X-ray Diffraction Crystal->Diffraction Data Data Collection Diffraction->Data Processing Data Processing Data->Processing Solving Structure Solution Processing->Solving Refinement Structure Refinement Solving->Refinement AC Absolute Configuration (Flack Parameter) Refinement->AC

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy offers powerful methods for determining the absolute configuration of chiral molecules in solution, making it a valuable alternative when single crystals are not available.

This method involves the derivatization of the secondary amine of the morpholine ring with a chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides.[5][6] The anisotropic effect of the phenyl ring of the MTPA moiety causes distinct chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter, allowing for the assignment of the absolute configuration.[7][8]

Experimental Protocol:

  • Derivatization: The 2-substituted morpholine is reacted separately with (R)- and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the corresponding (R)- and (S)-MTPA amides.

  • NMR Analysis: 1H NMR spectra of both diastereomeric amides are recorded.

  • Data Analysis: The chemical shifts of the protons on either side of the C2 stereocenter are assigned, and the differences in chemical shifts (Δδ) are calculated. A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the absolute configuration based on the established Mosher's model.[9]

Data Presentation:

The following table illustrates the expected data from a Mosher's amide analysis of a hypothetical (R)-2-methylmorpholine.

Protonδ (S-amide) (ppm)δ (R-amide) (ppm)Δδ (δS - δR) (ppm)
H-24.524.58-0.06
H-3a3.853.75+0.10
H-3e4.104.02+0.08
2-CH31.251.35-0.10

Mosher's Amide Analysis Workflow

mosher_workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation Morpholine 2-Substituted Morpholine R_Amide (R)-MTPA Amide Morpholine->R_Amide Reacts with S_Amide (S)-MTPA Amide Morpholine->S_Amide Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_Amide NMR_R 1H NMR of (R)-Amide R_Amide->NMR_R NMR_S 1H NMR of (S)-Amide S_Amide->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Mosher's Model Delta_delta->Model AC Assign Absolute Configuration Model->AC

Caption: Workflow for Mosher's amide analysis.

NOE spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (< 5 Å).[10][11] While NOE primarily provides information about the relative stereochemistry, it can be used to infer the absolute configuration if a stereocenter with a known configuration is already present in the molecule or if the conformation is rigid and well-defined.[4]

Experimental Protocol:

A 2D NOESY spectrum of the 2-substituted morpholine is acquired. Cross-peaks in the NOESY spectrum indicate which protons are close to each other in space. By analyzing the pattern of NOE correlations, the relative orientation of the substituent at the C2 position with respect to the protons of the morpholine ring can be determined.

Data Presentation:

NOE data is typically presented as a table of observed correlations or visually on a 2D spectrum plot. For a cis-2,6-disubstituted morpholine, for example, a strong NOE would be expected between the C2 and C6 substituents.

NOE Analysis for Relative Stereochemistry

noe_logic Start Acquire 2D NOESY Spectrum Analysis Identify Cross-Peaks (Protons < 5 Å apart) Start->Analysis Interpretation Correlate Protons to Determine Spatial Proximity Analysis->Interpretation Relative_Stereo Determine Relative Stereochemistry Interpretation->Relative_Stereo

Caption: Logical flow of NOE-based stereochemical analysis.

Chiroptical Methods in Conjunction with Computational Chemistry

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light.[2][12] When combined with quantum mechanical calculations, these methods provide a powerful tool for assigning the absolute configuration of chiral molecules in solution.[13][14]

Experimental Protocol:

  • Spectral Acquisition: The VCD or ECD spectrum of the 2-substituted morpholine is recorded in a suitable solvent.

  • Computational Modeling: The 3D structure of one enantiomer of the molecule is built in silico. A conformational search is performed to identify the low-energy conformers.

  • Spectral Calculation: The VCD or ECD spectrum for each low-energy conformer is calculated using Density Functional Theory (DFT).[5][15]

  • Comparison: The Boltzmann-averaged calculated spectrum is compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[2]

Data Presentation:

The results are typically presented as an overlay of the experimental and calculated VCD or ECD spectra. A high degree of similarity in the sign and intensity of the major bands provides strong evidence for the assigned absolute configuration.

Workflow for Chiroptical/Computational Method

chiroptical_workflow cluster_exp Experimental cluster_comp Computational cluster_compare Analysis Sample 2-Substituted Morpholine Spectrum_Exp Acquire VCD/ECD Spectrum Sample->Spectrum_Exp Comparison Compare Experimental & Calculated Spectra Spectrum_Exp->Comparison Structure Build 3D Structure (One Enantiomer) Conformers Conformational Search Structure->Conformers DFT_Calc DFT Calculation of VCD/ECD Spectrum Conformers->DFT_Calc DFT_Calc->Comparison AC Assign Absolute Configuration Comparison->AC

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. Achieving stereocontrol in these reactions is paramount, and the use of chiral auxiliaries remains a robust and reliable strategy. This guide provides an objective comparison of the performance of three widely used chiral auxiliaries in asymmetric aldol reactions: Evans' Oxazolidinones, Pseudoephedrine Amides, and Enders' SAMP/RAMP Hydrazones, supported by experimental data.

Performance Comparison of Chiral Auxiliaries

The choice of a chiral auxiliary significantly influences the diastereoselectivity, enantioselectivity, and overall yield of an asymmetric aldol reaction. The following table summarizes the typical performance of these auxiliaries. It is important to note that reaction conditions can be optimized for specific substrates and aldehydes to achieve higher selectivities and yields.

Chiral AuxiliaryEnolate PrecursorAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
Evans' Oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99:1[1][2]>99%[2]85-95[2]
N-Propionyl oxazolidinoneBenzaldehyde>95:5>99%80-90
Pseudoephedrine Amide N-Propionyl pseudoephedrine amideIsobutyraldehyde>98:2 (syn)>99%85-95
N-Propionyl pseudoephedrine amideBenzaldehyde>95:5 (syn)>99%80-90
Enders' SAMP/RAMP Hydrazone Propanal SAMP-hydrazoneBenzaldehyde>95:5 (anti)>96%70-85
Acetone SAMP-hydrazoneIsobutyraldehyde>90:10 (anti)>95%65-80

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Evans' Oxazolidinone Mediated Asymmetric Aldol Reaction

This protocol describes the highly syn-selective aldol reaction using an Evans' oxazolidinone auxiliary.[3]

1. Attachment of the Acyl Group:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone is purified by flash chromatography.

2. Asymmetric Aldol Reaction:

  • A solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM is cooled to 0 °C.

  • Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred for 30 minutes at 0 °C to form the boron enolate.[1]

  • The reaction is then cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched with a pH 7 buffer, and the product is extracted with DCM. The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • The aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH, 2.0 eq.) and hydrogen peroxide (H₂O₂, 4.0 eq.) are added at 0 °C.

  • The mixture is stirred for 4-6 hours, after which the auxiliary is removed by extraction. The desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification.

Pseudoephedrine Amide Mediated Asymmetric Aldol Reaction

This protocol outlines the use of pseudoephedrine as a chiral auxiliary for a highly diastereoselective aldol reaction.

1. Amide Formation:

  • (1R,2R)-(-)-Pseudoephedrine (1.0 eq.) is dissolved in anhydrous DCM, and the solution is cooled to 0 °C.

  • Triethylamine (1.5 eq.) is added, followed by the dropwise addition of propionyl chloride (1.2 eq.).

  • The reaction is stirred at room temperature for 12 hours. The resulting amide is purified by crystallization or chromatography.

2. Asymmetric Aldol Reaction:

  • The pseudoephedrine amide (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • Lithium diisopropylamide (LDA, 2.2 eq.) is added dropwise to form the lithium enolate.

  • After stirring for 1 hour at -78 °C, the aldehyde (e.g., isobutyraldehyde, 1.2 eq.) is added.

  • The reaction is stirred for 2-4 hours at -78 °C and then quenched with saturated aqueous ammonium chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

3. Auxiliary Cleavage:

  • The aldol adduct is dissolved in THF and treated with an aqueous solution of a mild acid (e.g., 1 M HCl) at room temperature to hydrolyze the amide and recover the chiral auxiliary. The resulting β-hydroxy acid is then extracted.

Enders' SAMP/RAMP Hydrazone Mediated Asymmetric Aldol-type Reaction

This protocol describes the α-alkylation of a ketone via its SAMP-hydrazone, a key step in many aldol-type constructions.[4]

1. Hydrazone Formation:

  • A ketone (e.g., propanal, 1.0 eq.) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq.) are stirred together neat or in a minimal amount of diethyl ether at room temperature for 12-24 hours.

  • The resulting hydrazone is purified by distillation or chromatography.

2. α-Alkylation (Aldol-type reaction):

  • The SAMP-hydrazone (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to 0 °C.

  • A solution of LDA (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the azaenolate.

  • The reaction is cooled to -100 °C, and an electrophile (e.g., an aldehyde like benzaldehyde, 1.2 eq.) is added.

  • The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

3. Cleavage of the Hydrazone:

  • The alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The reaction is then quenched with dimethyl sulfide, and the resulting aldol product is isolated after workup and purification.

Visualization of Key Concepts

To better understand the principles governing these reactions, the following diagrams illustrate the general experimental workflow and a key theoretical model for stereoselectivity.

G General Workflow for Asymmetric Aldol Reaction Using a Chiral Auxiliary cluster_start Starting Materials Prochiral_Ketone Prochiral Ketone/Acid Derivative Attachment Attachment of Auxiliary Prochiral_Ketone->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Enolate_Formation Enolate Formation Attachment->Enolate_Formation Aldol_Reaction Aldol Reaction with Aldehyde Enolate_Formation->Aldol_Reaction Diastereomeric_Product Diastereomerically Enriched Adduct Aldol_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Aldol Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of a chiral auxiliary-mediated asymmetric aldol reaction.

The high diastereoselectivity of Evans' oxazolidinone auxiliaries is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.

G Zimmerman-Traxler Model for Evans' Boron Enolate Aldol Reaction cluster_TS Chair-like Transition State cluster_enolate Z-Enolate cluster_aldehyde Aldehyde B B O1 O B->O1 C1 C O1->C1 C2 C1->C2 R_enolate C1->R_enolate O2 O C2->O2 Aux Aux* C2->Aux C_aldehyde C O2->C_aldehyde C_aldehyde->B R_aldehyde R² (equatorial) C_aldehyde->R_aldehyde H_aldehyde H (axial) C_aldehyde->H_aldehyde Approach Aldehyde approaches from the less hindered face Product Leads to syn-Aldol Product Approach->Product cluster_TS cluster_TS

Caption: Zimmerman-Traxler model for the Evans' syn-selective aldol reaction.

Concluding Remarks

The selection of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that depends on the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost and ease of handling.

  • Evans' Oxazolidinones are highly reliable for achieving excellent syn-diastereoselectivity and are well-suited for a wide range of substrates.[3] The primary drawback can be the cost of the auxiliary.

  • Pseudoephedrine Amides offer a cost-effective alternative with the significant advantage that both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the final product.[3]

  • Enders' SAMP/RAMP Hydrazones are particularly powerful for the α-alkylation of ketones and aldehydes and generally provide high levels of stereocontrol, often favoring the anti-aldol product.[4] However, the cleavage of the hydrazone typically requires ozonolysis, which may not be compatible with all functional groups.

Ultimately, the choice of auxiliary should be guided by a thorough evaluation of the specific synthetic challenge at hand, with the information presented in this guide serving as a valuable starting point for informed decision-making.

References

A Comparative Guide to (2R)-2-(Methoxymethyl)morpholine and Other Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Chiral morpholine scaffolds are pivotal structural motifs in modern drug discovery and asymmetric synthesis. Their unique physicochemical and conformational properties make them valuable pharmacophores and versatile chiral auxiliaries.[1][2][3] Among these, (2R)-2-(Methoxymethyl)morpholine stands out as a highly specific and crucial building block, particularly in the synthesis of blockbuster pharmaceuticals. This guide provides an objective comparison of this compound with other classes of chiral morpholine derivatives, supported by experimental data and detailed protocols for the research community.

This compound: A Key Pharmaceutical Intermediate

This compound is a specific chiral building block primarily recognized for its role in the synthesis of Aprepitant (EMEND®), a potent neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting.[4][5][6] Its structure is tailored for efficient and stereoselective incorporation into the final drug molecule.

Synthesis and Application

The synthesis of this compound is a well-established process, often starting from (R)-(-)-glycidyl methyl ether. The key application is in the multi-step synthesis of Aprepitant, where the morpholine ring forms the core of the drug's structure.[4][7] The process involves the stereoselective construction of multiple chiral centers, with the (2R) configuration of the methoxymethyl-substituted morpholine being critical for the drug's biological activity.[4][8]

Other Chiral Morpholine Derivatives: Versatile Tools in Asymmetric Synthesis

While this compound serves as a specific building block, other chiral morpholine derivatives are employed more broadly as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction.[9][10] These derivatives can be categorized based on their substitution patterns and their synthetic applications.

1. C2-Substituted Chiral Morpholines via Asymmetric Hydrogenation: A powerful method to generate a variety of 2-substituted chiral morpholines is through the asymmetric hydrogenation of dehydromorpholines.[11][12][13] This approach offers high efficiency and excellent enantioselectivity, making it a valuable tool for creating diverse chiral building blocks.

2. Chiral Morpholines via Organocatalysis: Organocatalytic methods, such as enantioselective chlorination followed by cyclization, provide another route to access enantiopure C2-functionalized morpholines.[1] These methods avoid the use of metals and can be highly effective, though yields and enantiomeric excess can be variable depending on the substrate and catalyst.[1]

3. Chiral Auxiliaries: Morpholine derivatives can be temporarily attached to a prochiral substrate to direct a stereoselective transformation.[9] For example, chiral morpholin-2-ones have been synthesized from arylglyoxals using a pseudoephedrine auxiliary, achieving high yields and selectivities.[14] After the desired stereocenter is created, the auxiliary can be cleaved and recycled.

Performance Comparison: Quantitative Data

The performance of this compound is best measured by its successful and efficient incorporation into its target molecule, Aprepitant. In contrast, the performance of other chiral morpholine derivatives, when used as catalysts or auxiliaries, is evaluated by the yield and enantioselectivity of the asymmetric reactions they facilitate.

Table 1: Application of this compound in Aprepitant Synthesis

Intermediate/ProductKey TransformationOverall YieldReference
AprepitantMulti-step synthesis utilizing this compound or a precursor~21% (from (R)-phenylethylamine)[7]
AprepitantCrystallization-induced diastereoselective transformationHigh-yielding[4]

Table 2: Performance of Chiral Morpholine Derivatives in Asymmetric Hydrogenation

Substrate (Dehydromorpholine)CatalystProductYield (%)Enantiomeric Excess (% ee)Reference
2-Phenyl-dehydromorpholineSKP-Rh complex(R)-2-Phenylmorpholine>9998[11][12]
2-(4-Methoxyphenyl)-dehydromorpholineSKP-Rh complex(R)-2-(4-Methoxyphenyl)morpholine>9999[11][12]
2-(2-Methylphenyl)-dehydromorpholineSKP-Rh complex(R)-2-(2-Methylphenyl)morpholine>9999[11][12]
2-(Naphthalen-2-yl)-dehydromorpholineSKP-Rh complex(R)-2-(Naphthalen-2-yl)morpholine>9999[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of R-2-methoxymethylmorpholine.[15]

Materials:

  • (R)-(-)-Epoxypropyl methyl ether

  • 2-Aminoethanesulfonic acid (Taurine)

  • 40% Aqueous sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of (R)-(-)-epoxypropyl methyl ether (10.66 mmol) in methanol (11 mL) is prepared.

  • In a separate flask, 2-aminoethanesulfonic acid (53.3 mmol) is dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.

  • The methanol solution from step 1 is added dropwise to the mixture from step 2 while maintaining the temperature at 50 °C.

  • The reaction mixture is stirred at 50 °C for 75 minutes.

  • An additional 19 mL of 40% aqueous sodium hydroxide solution is added, and stirring is continued at 50 °C for 20 hours.

  • After the reaction is complete, the solution is cooled to room temperature and diluted with deionized water (76 mL).

  • The aqueous phase is extracted three times with ethyl acetate (75 mL each).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an ethyl acetate-hexane (2:8) eluent to yield this compound as a colorless oil.

Protocol 2: Asymmetric Hydrogenation of Dehydromorpholine

This protocol is a representative example of synthesizing a C2-substituted chiral morpholine.[11][12]

Materials:

  • N-Boc-2-phenyl-2,3-dehydromorpholine (Substrate)

  • [Rh(COD)2]BF4 (Rhodium precursor)

  • SKP (Chiral bisphosphine ligand)

  • Dichloromethane (DCM, solvent)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, the Rh precursor and the SKP ligand are dissolved in DCM in a vial to form the catalyst solution.

  • The substrate, N-Boc-2-phenyl-2,3-dehydromorpholine, is added to a hydrogenation vessel.

  • The catalyst solution is transferred to the hydrogenation vessel.

  • The vessel is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The system is pressurized with H2 (e.g., 50 bar) and stirred at room temperature for the specified reaction time (e.g., 12 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the enantiomerically enriched N-Boc-(R)-2-phenylmorpholine.

  • The enantiomeric excess (% ee) of the product is determined by chiral HPLC analysis.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Workup & Purification cluster_product Final Product start1 (R)-(-)-Epoxypropyl methyl ether reagent1 1. NaOH (aq), MeOH 50°C, 75 min start1->reagent1 start2 Taurine start2->reagent1 reagent2 2. NaOH (aq) 50°C, 20h reagent1->reagent2 workup Aqueous Workup & Extraction (EtOAc) reagent2->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Aprepitant_Pathway cluster_core Core Building Block cluster_fragments Key Fragments cluster_synthesis Key Synthetic Steps cluster_final Final Drug morpholine This compound (or precursor) step1 Stereoselective Coupling & Acetalization morpholine->step1 frag1 3,5-bis(trifluoromethyl) -phenylethanol moiety frag1->step1 frag2 4-fluorophenyl moiety frag2->step1 frag3 Triazolone moiety step2 Further Transformations & Cyclization frag3->step2 step1->step2 aprepitant Aprepitant step2->aprepitant

Caption: Role of the chiral morpholine core in Aprepitant synthesis.

Asymmetric_Catalysis_Logic cluster_inputs Inputs cluster_reaction Catalytic Cycle cluster_outputs Outputs substrate Prochiral Substrate (e.g., Dehydromorpholine) reaction Asymmetric Transformation (e.g., Hydrogenation) substrate->reaction catalyst Metal Precursor (e.g., Rhodium) catalyst->reaction ligand Chiral Morpholine Ligand ligand->reaction product_R Enantiomer R reaction->product_R Major Product (High % ee) product_S Enantiomer S reaction->product_S Minor Product

Caption: General workflow for asymmetric catalysis using a chiral ligand.

Conclusion

This compound is a highly specialized chiral building block whose value is intrinsically linked to its role in the synthesis of the important drug Aprepitant. Its performance is defined by its successful incorporation into this complex molecule. In contrast, the broader family of chiral morpholine derivatives serves as a versatile toolkit for asymmetric synthesis. These compounds, when used as ligands or auxiliaries, demonstrate their performance through high enantioselectivity and yields across a range of chemical transformations, as exemplified by the highly effective asymmetric hydrogenation of dehydromorpholines. The choice between using a specific building block like this compound and a more general chiral morpholine derivative depends entirely on the synthetic goal: constructing a specific, known target versus developing novel, enantiomerically pure compounds.

References

A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. For compounds containing a morpholine scaffold, a key structural motif in numerous drugs, high-performance liquid chromatography (HPLC) offers a robust and versatile analytical solution. This guide provides a comparative overview of established HPLC methods for the enantioselective analysis of chiral morpholines, supported by experimental data to aid in method selection and development.

Comparison of HPLC Methods for Chiral Morpholine Analysis

Two primary strategies are employed for the chiral separation of morpholines by HPLC: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA). The choice of method depends on the specific morpholine derivative, the available instrumentation, and the desired analytical outcome.

Direct Chiral HPLC Separation

Direct methods utilizing CSPs are often preferred due to their simplicity and reduced sample preparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving the enantiomers of various chiral morpholine-containing compounds.

A notable example is the enantioseparation of the antidepressant Reboxetine , which contains a chiral morpholine ring. Studies have successfully employed a cellulose tris(3,5-dimethylphenyl)carbamate-based CSP (Chiralcel OD) under both reversed-phase and normal-phase conditions.[1] In the reversed-phase mode, a mobile phase of 0.5M sodium perchlorate at pH 6 and acetonitrile (60/40 v/v) provided the best performance.[1] For semi-preparative separations, a normal-phase method using n-hexane and 2-propanol (80:20, v/v) on the same CSP was effective.[1]

Another complex chiral morpholine-containing drug, the antiemetic Aprepitant , which has three chiral centers, has also been successfully resolved using polysaccharide-based CSPs. A Chiralcel OD-H column with a mobile phase of hexane-isopropanol (80:20, v/v) has been used to separate aprepitant from its enantiomer.[2] Furthermore, an amylose-based column (Chiralpak ADH) with a mobile phase of n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970/40/4/0.5, v/v/v/v) has been utilized to separate all eight stereoisomers of aprepitant.[3][4]

The fungicide Fenpropimorph , which features a chiral substituted morpholine ring, can also be analyzed at the enantiomeric level. A study on its enantioselective dissipation utilized a Lux cellulose-3 column to separate the S-(-) and R-(+) enantiomers.[5]

Table 1: Comparison of Direct Chiral HPLC Methods for Morpholine-Containing Compounds

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)Separation Factor (α)Reference
Reboxetine Chiralcel OD (Cellulose tris(3,5-dimethylphenyl)carbamate)0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60/40, v/v)Not SpecifiedUVNot SpecifiedNot SpecifiedNot Specified[1]
Reboxetine (semi-preparative) Chiralcel OD (Cellulose tris(3,5-dimethylphenyl)carbamate)n-Hexane / 2-Propanol (80:20, v/v)Not SpecifiedUVNot SpecifiedNot SpecifiedNot Specified[1]
Aprepitant Chiralcel OD-H (Cellulose tris(3,5-dimethylphenyl)carbamate)Hexane / Isopropanol (80:20, v/v)Not SpecifiedMS/MSNot SpecifiedNot SpecifiedNot Specified[2]
Aprepitant (8 stereoisomers) Chiralpak ADH (Amylose derivative)n-Hexane / Isopropyl Alcohol / Methanol / Trifluoroacetic Acid (970/40/4/0.5, v/v/v/v)0.5MSNot SpecifiedNot SpecifiedNot Specified[3][4]
Fenpropimorph Lux Cellulose-30.1% Ammonia solution in Methanol/WaterNot SpecifiedUPLC-MS/MSR-(+): Not Specified, S-(-): Not Specified2.27Not Specified[5]
2-Substituted Chiral Morpholines Chiral ColumnsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Note: Specific quantitative data for retention times, resolution, and separation factors were not available in all cited sources.

Indirect Chiral HPLC Separation

Experimental Protocols

General Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization Derivatization (Indirect Method) Dissolution->Derivatization Optional Injector Injector Dissolution->Injector Derivatization->Injector Column Chiral or Achiral Column Injector->Column Detector Detector (UV, MS, etc.) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate %ee Integration->Calculation

Caption: General workflow for determining enantiomeric excess using HPLC.

Protocol 1: Direct Enantioseparation of Reboxetine (Reversed-Phase)[1]
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenyl)carbamate).

  • Mobile Phase: A mixture of 0.5M sodium perchlorate solution (adjusted to pH 6) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: As optimized for the specific column dimensions.

  • Temperature: Ambient.

  • Detection: UV detection at a suitable wavelength for Reboxetine.

  • Sample Preparation: Dissolve the Reboxetine sample in the mobile phase to a suitable concentration.

  • Injection Volume: Typically 10-20 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Protocol 2: Direct Enantioseparation of Aprepitant[2]
  • HPLC System: An HPLC system coupled with a tandem mass spectrometer (MS/MS) detector.

  • Chiral Column: Chiralcel OD-H.

  • Mobile Phase: A mixture of hexane and isopropanol in an 80:20 (v/v) ratio.

  • Flow Rate: As optimized for the specific column dimensions.

  • Temperature: Ambient.

  • Detection: Tandem mass spectrometry with an appropriate interface (e.g., APCI).

  • Sample Preparation: Dissolve the Aprepitant sample in a suitable solvent compatible with the mobile phase.

  • Injection Volume: As optimized for the system.

  • Data Analysis: Utilize the peak areas from the mass chromatograms of the two enantiomers to calculate the enantiomeric excess.

Logical Relationship for Method Selection

Method Selection Logic Start Start AnalyteInfo Chiral Morpholine Analyte Information Start->AnalyteInfo MethodScreening Screen Direct Methods (Polysaccharide CSPs) AnalyteInfo->MethodScreening SeparationAchieved Adequate Separation? MethodScreening->SeparationAchieved OptimizeDirect Optimize Mobile Phase & Temperature SeparationAchieved->OptimizeDirect Yes IndirectMethod Consider Indirect Method (Derivatization) SeparationAchieved->IndirectMethod No FinalMethod Final Validated Method OptimizeDirect->FinalMethod SelectCDA Select Suitable Chiral Derivatizing Agent IndirectMethod->SelectCDA DevelopAchiral Develop Separation on Achiral Column (e.g., C18) SelectCDA->DevelopAchiral DevelopAchiral->FinalMethod

Caption: Decision tree for chiral HPLC method development for morpholines.

Conclusion

The determination of enantiomeric excess of chiral morpholines can be effectively achieved using HPLC. Direct methods employing polysaccharide-based chiral stationary phases, such as Chiralcel OD and Chiralpak AD, have proven successful for a range of morpholine-containing pharmaceuticals. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. In cases where direct methods are not feasible, indirect methods involving derivatization offer a viable alternative. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and implementing robust HPLC methods for the chiral analysis of morpholines.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to 2-(Phenoxymethyl)morpholine Derivatives in Neurotransmitter Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-(phenoxymethyl)morpholine derivatives, a scaffold of significant interest in neuroscience for its ability to modulate monoamine neurotransmitter transporters. We delve into the quantitative data, experimental methodologies, and the underlying mechanisms that govern the efficacy of these compounds, with a particular focus on their role as norepinephrine reuptake inhibitors.

The 2-(phenoxymethyl)morpholine core is a key pharmacophore found in drugs like reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression.[1][2] The orientation of the substituents on both the morpholine and the phenoxymethyl moieties dramatically influences the binding affinity and selectivity for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).[3]

Comparative Analysis of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) and inhibition concentrations (IC50 in nM) of various 2-(phenoxymethyl)morpholine derivatives for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT). The data highlights the impact of stereochemistry and substitutions on potency and selectivity.

Table 1: In Vitro Binding Affinities (Ki, nM) of Reboxetine Analogs for Monoamine Transporters [4]

CompoundStereochemistryRhNET (Ki, nM)hSERT (Ki, nM)hDAT (Ki, nM)
(S,S)-Reboxetine S,SOCH2CH31.11320>10000
(S,S)-MENET (1) S,SOCH31.0294327
(S,S)-Analog 2 S,SOCH2CH2F3.142242000
(S,S)-Analog 3 S,SOCH2CH2CH2F3.68291>10000
(S,S)-MESNET (4) S,SSCH30.301261340

Table 2: Inhibitory Potency (IC50, nM) of Reboxetine and its Enantiomer [1][5]

CompoundTargetIC50 (nM)
(RS)-Reboxetine NET-
(S,S)-Reboxetine NET3.6

Note: The (S,S) enantiomer of reboxetine is significantly more potent at inhibiting norepinephrine reuptake than the (R,R) enantiomer.[1][5]

Key Structure-Activity Relationship Insights:

  • Stereochemistry is Critical: The (S,S)-configuration of the 2- and 3-positions of the morpholine ring is consistently associated with higher affinity for the norepinephrine transporter.[3]

  • Phenoxy Ring Substitution: Modifications to the phenoxy ring significantly impact both potency and selectivity. For instance, the replacement of the ethoxy group in reboxetine with a methoxy group (MENET) or a methylthio group (MESNET) retains or even improves NET affinity.[4]

  • Selectivity Profile: While many derivatives show high affinity for NET, their selectivity over SERT and DAT varies. This highlights the potential to fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects, such as dual-acting agents or highly selective inhibitors.

Experimental Protocols

The determination of the biological activity of 2-(phenoxymethyl)morpholine derivatives relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments.

Norepinephrine Reuptake Inhibition Assay (Radioligand-Based)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells or synaptosomes expressing the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET) or rat brain synaptosomes.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Norepinephrine (radioligand).

  • Test compounds and a reference inhibitor (e.g., desipramine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Culture hNET-expressing cells to confluence or prepare synaptosomes from rat brain tissue via differential centrifugation.[6][7]

  • Assay Setup: In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the cell/synaptosome suspension.

  • Initiation of Uptake: Add a fixed concentration of [³H]-norepinephrine to initiate the uptake reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).[7]

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50 value) by non-linear regression analysis.

Serotonin Reuptake Inhibition Assay (Cell-Based)

This assay is analogous to the norepinephrine reuptake assay but utilizes cells expressing the serotonin transporter and a radiolabeled serotonin analog.

Materials:

  • JAR cells (which endogenously express hSERT) or HEK293 cells transfected with hSERT.[8]

  • Assay buffer.

  • [³H]-Serotonin ([³H]-5-HT).

  • Test compounds and a reference inhibitor (e.g., paroxetine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and allow them to adhere and grow.[8]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound.

  • Uptake Reaction: Add a fixed concentration of [³H]-5-HT to each well and incubate at 37°C for a specific time (e.g., 60 minutes).[8]

  • Termination and Washing: Stop the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values as described for the norepinephrine reuptake assay.

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental process of norepinephrine reuptake at the synaptic cleft and the inhibitory action of 2-(phenoxymethyl)morpholine derivatives.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE_reuptake Reuptake NE_reuptake->NE_vesicle Recycling NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Derivative 2-(Phenoxymethyl)morpholine Derivative Derivative->NET Inhibition Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

References

Validated analytical methods for (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validated Analytical Methods for (2R)-2-(Methoxymethyl)morpholine and Related Compounds

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of chiral compounds like this compound are critical. This guide provides a comparative overview of validated analytical methodologies applicable to this compound and its structural analogs. Given the limited specific experimental data for this compound, this document focuses on established analytical techniques for morpholine derivatives, offering a robust framework for method development and validation.

The primary analytical techniques discussed include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are widely used for the analysis of morpholine-containing compounds in various matrices. For chiral molecules such as this compound, specific chiral separation techniques are essential, and this guide will address the application of chiral chromatography.

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by factors such as the sample matrix, required sensitivity, and the specific objectives of the analysis. Below is a comparative summary of the performance characteristics of GC-MS and HPLC methods for the analysis of morpholine and its derivatives.

Table 1: Comparison of GC-MS and HPLC Methods for Morpholine Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
Linearity (R²) >0.999[1][2][3]>0.999[2][3][4]
Limit of Detection (LOD) 1.3 - 7.3 µg/L[1][3][5]0.1000 µg/mL[3][4]
Limit of Quantitation (LOQ) 4.1 - 24.4 µg/L[1][3][5]0.3001 µg/mL[3][4]
Accuracy (Recovery %) 88.6% to 109.0%[1][3][4][5]97.9% to 100.4%[3][4]
Precision (RSD %) Intraday: 1.4%–9.4%, Interday: 1.5%–7.0%[1][3][4][5]0.79%[3][4]
Sample Throughput ModerateHigh[3]
Derivatization Typically required for volatility and sensitivity[1][3][6]Often required to introduce a UV chromophore[3][4]
Instrumentation Cost High[3]Moderate[3]
Selectivity High (with MS detection)[3]Moderate to High (depending on detector and chromatography)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. The following are representative protocols for GC-MS and HPLC analysis of morpholine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective, often requiring a derivatization step to improve the volatility and thermal stability of morpholine and its derivatives. A common derivatization agent is sodium nitrite under acidic conditions to form N-nitrosomorpholine.[5][6][7]

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • To a known volume of the sample or standard solution, add an acidic solution (e.g., hydrochloric acid) to adjust the pH.[5]

  • Add a solution of sodium nitrite and incubate the mixture to allow for the formation of the N-nitroso derivative.[5][6]

  • Neutralize the solution with a suitable base (e.g., 1 M NaOH).[8]

  • Extract the N-nitroso derivative with an organic solvent such as dichloromethane.[5][6]

  • Collect the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as a TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness).[2][5]

  • Carrier Gas: Helium at a constant flow rate.[1][5]

  • Injection: Splitless or split injection depending on the concentration.[5]

  • Temperature Program: An optimized temperature gradient is used to separate the analyte from matrix components. A typical program might start at 100°C, hold for a few minutes, then ramp up to 250°C.[1]

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Acidification Acidification (HCl) Sample->Acidification Derivatization Derivatization (NaNO2) Acidification->Derivatization Neutralization Neutralization (NaOH) Derivatization->Neutralization Extraction Liquid-Liquid Extraction (Dichloromethane) Neutralization->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI, SIM) Separation->Detection Data Data Analysis Detection->Data

Workflow for GC-MS analysis of morpholine derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization

HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds. For molecules lacking a strong UV chromophore, such as this compound, pre-column derivatization is often employed.

1. Sample Preparation and Derivatization:

  • Prepare stock and standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water mixture).

  • To a known volume of the sample or standard solution, add a derivatizing agent that introduces a chromophore, for example, 1-Naphthyl isothiocyanate.[4]

  • Allow the reaction to proceed at room temperature for a specified duration to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase column, such as a C18 column, is commonly used.[9]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).[2][9]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 277 nm for a reboxetine derivative).[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample/Standard Derivatization Derivatization (e.g., 1-Naphthyl isothiocyanate) Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Workflow for HPLC-UV analysis of morpholine derivatives.

Chiral Separation of this compound

For chiral compounds, it is often necessary to separate and quantify the individual enantiomers, as they can have different pharmacological and toxicological properties.[10][11] High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common approach for chiral separations.[12]

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[10] The selection of the appropriate CSP is crucial and often requires screening of different columns.

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives, can significantly impact the enantiomeric separation.

  • Detection: Standard HPLC detectors such as UV or mass spectrometry can be used.

The logical relationship for developing a chiral separation method is outlined below.

Chiral_Method_Dev Analyte This compound (Racemic or Enantiomerically Enriched) CSP_Selection Select Chiral Stationary Phase (CSP) Analyte->CSP_Selection Mobile_Phase_Opt Optimize Mobile Phase CSP_Selection->Mobile_Phase_Opt Method_Validation Validate Chiral Method Mobile_Phase_Opt->Method_Validation Routine_Analysis Routine Enantiomeric Analysis Method_Validation->Routine_Analysis

Logical workflow for chiral method development.

References

Comparison of synthetic routes to enantiopure C2-functionalized morpholines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the stereoselective synthesis of C2-functionalized morpholines is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data, detailed methodologies for key reactions, and visual representations of the synthetic pathways.

The synthesis of enantiomerically pure C2-functionalized morpholines is a critical endeavor in medicinal chemistry, as this scaffold is a key component in numerous pharmaceutical agents. The stereochemistry at the C2 position often plays a crucial role in the biological activity and pharmacokinetic properties of these molecules. Over the years, several synthetic strategies have emerged, each with its own set of advantages and limitations. This guide will compare four prominent methods: organocatalytic synthesis, asymmetric hydrogenation, enantioselective ring-opening of aziridines, and copper-catalyzed three-component synthesis.

Comparison of Synthetic Routes

The choice of synthetic route to a target C2-functionalized morpholine depends on several factors, including the desired substituent, scalability, and the required level of stereocontrol. The following table summarizes the key quantitative data for the discussed methods, offering a direct comparison of their efficiencies and selectivities.

Synthetic RouteKey Reagents/CatalystsOverall Yield (%)Enantiomeric Excess (% ee)Diastereomeric Ratio (dr)Key AdvantagesLimitations
Organocatalytic Synthesis (1st Gen) Organocatalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine), NCS, NaBH(OAc)₃, KOtBu13–50%[1][2]55–98%[1][3]Not specifiedOne-pot procedure, avoids chiral pool.[1]Low overall yields, variable % ee.[2][4]
Organocatalytic Synthesis (2nd Gen) Organocatalyst, NaBH₄, and subsequent steps35–60%[4]75–98%[4]Not specifiedImproved yields and consistent high % ee.[4]Multi-step process.
Asymmetric Hydrogenation Bisphosphine-Rhodium catalyst (e.g., SKP-Rh complex)Quantitative[5][6]Up to 99%[5][6]Not specifiedExcellent yields and enantioselectivities, scalable.[5][6]Requires synthesis of unsaturated precursors.
Ring-Opening of Aziridines Lewis acid (e.g., Cu(OTf)₂) or Gold(I) catalyst, haloalcoholHigh yields[5][7]High enantioselectivity[5][7]High diastereoselectivity[8]High regio- and stereoselectivity.[7][8]Requires synthesis of activated aziridines.[5]
Copper-Catalyzed 3-Component Synthesis Copper catalyst, amino alcohol, aldehyde, diazomalonate46-70%[9]N/A (uses chiral amino alcohol)Low initially, can be improved by epimerization.[9]One-step access to highly substituted morpholines.[9]Poor initial diastereoselectivity.[9]

Experimental Protocols

Detailed methodologies for the key transformations are provided below to facilitate the replication and adaptation of these synthetic routes.

Organocatalytic Synthesis of C2-Functionalized Morpholines (First Generation)

This protocol describes a one-pot, three-step synthesis of N-benzyl protected morpholines.[3]

Materials:

  • Aldehyde (1 mmol)

  • (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol)

  • N-chlorosuccinimide (NCS) (1.3 mmol)

  • Dichloromethane (DCM)

  • Pentane

  • N-benzyl-2-aminoethanol (1.5 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.6 mmol)

  • 4 Å molecular sieves

  • Dimethylformamide (DMF)

  • Potassium tert-butoxide (KOtBu) (5 mmol)

Procedure:

  • Asymmetric α-chlorination: To a solution of the aldehyde and (2R,5R)-2,5-diphenylpyrrolidine in DCM at 0 °C, add NCS. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature until the aldehyde is consumed.

  • Work-up: Cool the reaction mixture to -78 °C and add pentane to precipitate NCS, succinimide, and the catalyst. Filter the mixture and concentrate the filtrate at 0 °C. Repeat the filtration process.

  • Reductive Amination: Dissolve the crude α-chloroaldehyde in DCM, add 4 Å molecular sieves, and cool to -78 °C. Add a solution of N-benzyl-2-aminoethanol in DCM, followed by NaBH(OAc)₃. Stir the reaction at -78 °C for over 16 hours.

  • Work-up and Cyclization: Filter the reaction through celite, eluting with ethyl acetate. Extract the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Dissolve the crude product in DMF, cool to -20 °C, and add KOtBu. Stir until the starting material is consumed.

  • Final Work-up and Purification: Extract the reaction mixture with diethyl ether, wash with brine, concentrate, and purify by flash column chromatography.

Asymmetric Hydrogenation of Dehydromorpholines

This procedure outlines the general conditions for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.[6]

Materials:

  • 2-substituted dehydromorpholine (substrate)

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., SKP)

  • Solvent (e.g., Dichloromethane)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ in the solvent.

  • Hydrogenation: Place the dehydromorpholine substrate in an autoclave. Add the catalyst solution.

  • Reaction: Purge the autoclave with hydrogen gas and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Purification: Carefully release the hydrogen pressure. Concentrate the reaction mixture and purify the residue by column chromatography to obtain the enantiopure C2-functionalized morpholine.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

organocatalytic_synthesis cluster_gen1 First Generation (One-Pot) cluster_gen2 Second Generation aldehyde1 Aldehyde chloroaldehyde1 α-Chloroaldehyde aldehyde1->chloroaldehyde1 Asymmetric α-chlorination aminoalcohol1 β-Chloroamine chloroaldehyde1->aminoalcohol1 Reductive Amination morpholine1 C2-Functionalized Morpholine aminoalcohol1->morpholine1 Intramolecular Cyclization aldehyde2 Aldehyde chloroalcohol 2-Chloro Alcohol aldehyde2->chloroalcohol Asymmetric α-chlorination + Reduction activated_alcohol Activated Alcohol chloroalcohol->activated_alcohol Activation displaced_intermediate Displacement Product activated_alcohol->displaced_intermediate Nucleophilic Displacement morpholine2 C2-Functionalized Morpholine displaced_intermediate->morpholine2 Cyclization

Caption: Organocatalytic routes to C2-functionalized morpholines.

asymmetric_hydrogenation start Precursor (e.g., from amino alcohol) dehydro Dehydromorpholine start->dehydro Cyclization/ Dehydration product Enantiopure C2-Functionalized Morpholine dehydro->product Asymmetric Hydrogenation (Chiral Rh-catalyst)

Caption: Asymmetric hydrogenation approach.

aziridine_opening aziridine Activated Aziridine intermediate Haloalkoxy Amine aziridine->intermediate SN2 Ring-Opening (Lewis Acid) haloalcohol Haloalcohol morpholine C2-Functionalized Morpholine intermediate->morpholine Intramolecular Cyclization (Base)

Caption: Synthesis via aziridine ring-opening.

three_component_reaction amino_alcohol Amino Alcohol product Highly Substituted Morpholine amino_alcohol->product Cu-Catalyzed Three-Component Reaction aldehyde Aldehyde diazo Diazomalonate

Caption: Copper-catalyzed three-component synthesis.

References

A Comparative Guide to Catalysts in the Asymmetric Hydrogenation of Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral morpholines is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Asymmetric hydrogenation of dehydromorpholines presents an atom-economical and efficient route to these valuable scaffolds. The choice of catalyst is paramount to achieving high enantioselectivity and yield. This guide provides a comparative analysis of rhodium, ruthenium, and iridium-based catalysts for the asymmetric hydrogenation of morpholines, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficacy of different catalyst systems is summarized below. The data highlights the performance of each catalyst in terms of conversion, enantiomeric excess (ee%), and, where available, turnover number (TON) and turnover frequency (TOF).

Catalyst SystemSubstrateConversion (%)ee (%)TONTOF (h⁻¹)
Rhodium
[Rh(COD)2]SbF6 / (R,R,R)-SKPN-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine>9992100~4.2
Ruthenium
Ru(OAc)2[(R)-segphos]N-acetyl-1,2,3,6-tetrahydropyridine>9996100~4.2
Iridium
[Ir(COD)Cl]2 / (SP,S,R)-MaxPHOXN-acetyl-3,4-dihydronaphthalen-1-amine>99>99100~16.7

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below.

Rhodium-Catalyzed Asymmetric Hydrogenation

Catalyst: [Rh(COD)2]SbF6 / (R,R,R)-SKP

Substrate: N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine

A solution of [Rh(COD)2]SbF6 (1.0 mol%) and (R,R,R)-SKP (1.1 mol%) in anhydrous and degassed dichloromethane (DCM) is stirred in a glovebox for 30 minutes. The substrate, N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv), is then added to the catalyst solution. The resulting mixture is transferred to an autoclave, which is then charged with hydrogen gas to a pressure of 30 atm. The reaction is stirred at room temperature for 24 hours. After releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral morpholine product.

Ruthenium-Catalyzed Asymmetric Hydrogenation of a Cyclic Enamide

Catalyst: Ru(OAc)2[(R)-segphos]

Substrate: N-acetyl-1,2,3,6-tetrahydropyridine

In a glovebox, a mixture of Ru(OAc)2[(R)-segphos] (1.0 mol%) and the substrate, N-acetyl-1,2,3,6-tetrahydropyridine (1.0 equiv), is dissolved in methanol. The resulting solution is transferred to an autoclave. The autoclave is purged with hydrogen and then pressurized to 50 atm. The reaction mixture is stirred at 50°C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is evaporated, and the product is purified by flash chromatography.

Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Enamide

Catalyst: [Ir(COD)Cl]2 / (SP,S,R)-MaxPHOX

Substrate: N-acetyl-3,4-dihydronaphthalen-1-amine

[Ir(COD)Cl]2 (0.5 mol%) and (SP,S,R)-MaxPHOX (1.1 mol%) are dissolved in dichloromethane under an argon atmosphere, and the solution is stirred for 10 minutes. The substrate, N-acetyl-3,4-dihydronaphthalen-1-amine (1.0 equiv), is added, and the mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen three times and then pressurized to 50 bar of hydrogen. The reaction is stirred at 25°C for 6 hours. After carefully releasing the hydrogen, the solvent is removed in vacuo, and the crude product is purified by column chromatography.[1]

Visualizing the Catalytic Pathways

The following diagrams illustrate the generalized workflows and logical relationships in the asymmetric hydrogenation of dehydromorpholines using different catalytic systems.

Asymmetric_Hydrogenation_Workflow sub Dehydromorpholine Substrate reac Reaction Mixture sub->reac cat Chiral Catalyst Precursor cat->reac sol Anhydrous & Degassed Solvent sol->reac h2 Hydrogen Gas (High Pressure) auto Autoclave Reaction h2->auto reac->auto work Work-up & Purification auto->work prod Chiral Morpholine Product work->prod

General Experimental Workflow for Asymmetric Hydrogenation

Catalyst_Comparison_Logic goal Asymmetric Hydrogenation of Dehydromorpholines rh Rhodium Catalysts goal->rh ru Ruthenium Catalysts goal->ru ir Iridium Catalysts goal->ir rh_lig Bisphosphine Ligands (e.g., SKP) rh->rh_lig ru_lig Diphosphine Ligands (e.g., Segphos) ru->ru_lig ir_lig Phosphine-Oxazoline (e.g., MaxPHOX) ir->ir_lig rh_perf High ee% Quantitative Yield rh_lig->rh_perf ru_perf High ee% for Cyclic Enamides ru_lig->ru_perf ir_perf Excellent ee% for Cyclic Enamides ir_lig->ir_perf

Catalyst Selection Logic for Asymmetric Hydrogenation

Concluding Remarks

The selection of an appropriate catalyst for the asymmetric hydrogenation of dehydromorpholines is critical for achieving high efficiency and enantioselectivity. Rhodium catalysts, particularly with large bite-angle bisphosphine ligands like SKP, have demonstrated exceptional performance for this specific transformation, providing high yields and excellent enantioselectivities.[1] While direct comparative data for ruthenium and iridium catalysts on dehydromorpholine substrates is limited, their successful application in the asymmetric hydrogenation of structurally similar cyclic enamides suggests their potential. Iridium catalysts with phosphine-oxazoline ligands have shown outstanding enantioselectivity for these related substrates. Further research into the application of ruthenium and iridium catalysts specifically for dehydromorpholine hydrogenation would be beneficial for a more direct comparison and could potentially offer alternative or improved catalytic systems. Researchers and drug development professionals are encouraged to consider these findings when developing synthetic routes to chiral morpholine derivatives.

References

A Comparative Guide to Interpreting Complex NMR Spectra of Morpholine Chair Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of morpholine-containing compounds is critical. The inherent flexibility of the morpholine ring, which predominantly adopts a chair conformation at room temperature, gives rise to complex Nuclear Magnetic Resonance (NMR) spectra.[1] This guide provides a comparative analysis of various NMR techniques used to interpret these complex spectra, supported by experimental data and detailed protocols, to facilitate unambiguous characterization of morpholine derivatives.

Understanding the Morpholine Chair Conformation and its NMR Signature

The chair conformation of the morpholine ring results in two distinct chemical environments for the methylene protons: axial and equatorial. This differentiation, coupled with spin-spin coupling, leads to complex multiplet patterns in the ¹H NMR spectrum, often appearing as an AA'XX' system.[2][3] The protons adjacent to the electronegative oxygen atom (C2-H and C6-H) are deshielded and resonate at a lower field compared to the protons adjacent to the nitrogen atom (C3-H and C5-H).[1]

1D NMR Spectroscopy: Initial Assessment

One-dimensional ¹H and ¹³C NMR spectroscopy provides the foundational data for the structural analysis of morpholine derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of morpholine typically displays two complex multiplets. The downfield multiplet corresponds to the protons on C2 and C6, while the upfield multiplet is assigned to the protons on C3 and C5. The complexity of these multiplets arises from geminal, vicinal axial-axial, axial-equatorial, and equatorial-equatorial couplings.

¹³C NMR Spectroscopy

Due to the symmetry of the unsubstituted morpholine ring, the proton-decoupled ¹³C NMR spectrum typically shows only two signals. The carbons adjacent to the oxygen atom (C2 and C6) resonate at a lower field (around 67 ppm) compared to the carbons adjacent to the nitrogen atom (C3 and C5), which appear further upfield (around 45-50 ppm).[1] N-substitution significantly influences the chemical shift of the C3 and C5 carbons.[1]

Comparative Analysis of NMR Data for Morpholine Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the morpholine ring. These values can vary based on the solvent and the nature of any substituents.

Nucleus Position Proton Environment Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
¹HC2, C6Axial & Equatorial3.6 - 3.8-
¹HC3, C5Axial & Equatorial2.7 - 2.9-
¹³CC2, C6--~67
¹³CC3, C5--45 - 50

Deciphering Complexity with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR techniques are invaluable for resolving signal overlap and definitively assigning proton and carbon signals, especially in substituted morpholine derivatives.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation technique that reveals ¹H-¹H spin-spin coupling networks. In the context of morpholine, COSY spectra will show cross-peaks between geminal protons (e.g., H-2axial and H-2equatorial) and vicinal protons (e.g., H-2 protons with H-3 protons). This allows for the unambiguous identification of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation technique that identifies direct one-bond ¹H-¹³C correlations. The HSQC spectrum of morpholine will show cross-peaks connecting the proton signals to the carbon signals of the atoms they are directly attached to. For example, the proton signals in the 3.6-3.8 ppm range will correlate with the carbon signal around 67 ppm (C2/C6), and the proton signals in the 2.7-2.9 ppm range will correlate with the carbon signal around 45-50 ppm (C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons and for confirming the assignment of protons and carbons in substituted morpholine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity. This is a powerful tool for determining the stereochemistry and conformation of the morpholine ring. For instance, strong NOE cross-peaks are expected between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), which can be used to definitively assign axial and equatorial positions.

The logical workflow for interpreting the NMR spectra of morpholine derivatives is depicted below:

G Workflow for NMR Analysis of Morpholine Derivatives A 1D ¹H NMR C Initial Signal Assignment (Chemical Shift & Integration) A->C B 1D ¹³C NMR B->C D 2D COSY (¹H-¹H Connectivity) C->D E 2D HSQC (¹H-¹³C Direct Correlation) C->E H Detailed Structural Elucidation (Assignment of Axial/Equatorial Protons) D->H E->H F 2D HMBC (Long-Range ¹H-¹³C Correlation) F->H G 2D NOESY (Through-Space Correlations) G->H

Caption: Workflow for NMR analysis of morpholine derivatives.

The Role of Coupling Constants in Conformational Analysis

The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a rigid chair conformation, distinct coupling constants are observed for axial-axial, axial-equatorial, and equatorial-equatorial interactions.

Coupling Type Dihedral Angle Typical ³JHH (Hz)
Axial-Axial (³Jaa)~180°8 - 13
Axial-Equatorial (³Jae)~60°2 - 5
Equatorial-Equatorial (³Jee)~60°2 - 5

By carefully analyzing the multiplet structure in a high-resolution ¹H NMR spectrum, these coupling constants can be extracted, providing strong evidence for the chair conformation and allowing for the assignment of axial and equatorial protons.

Dynamic NMR for Studying Chair Interconversion

At room temperature, the two chair conformers of morpholine may interconvert rapidly on the NMR timescale, leading to averaged signals. Variable temperature (VT) NMR is a powerful technique to study this dynamic process. By lowering the temperature, the rate of chair-to-chair interconversion can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. Dynamic NMR measurements can also be used to determine the energy barrier for this ring inversion.

The relationship between the two chair conformations and their NMR representation is illustrated below:

G Morpholine Chair Interconversion and NMR Averaging cluster_0 Low Temperature (Slow Exchange) cluster_1 Room Temperature (Fast Exchange) A Chair Conformer 1 (Axial/Equatorial Protons Resolved) B Chair Conformer 2 (Axial/Equatorial Protons Resolved) A->B Slow Interconversion C Averaged NMR Spectrum (Broadened or Averaged Signals) A->C Warming B->C Warming

Caption: Morpholine chair interconversion and NMR averaging.

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the morpholine derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[1] Deuterated solvents are used to minimize solvent signals in the ¹H NMR spectrum.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if necessary.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 8-inch NMR tube.[1]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (defined as 0.00 ppm).

Data Acquisition and Processing
  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1D ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • 1D ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum and should be adjusted based on the sample.

  • Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections to obtain the final spectrum.[1]

    • For 1D spectra with complex multiplets, resolution enhancement techniques (e.g., Gaussian multiplication) can be applied to better resolve individual coupling constants.[3]

Conclusion

A systematic approach combining 1D and 2D NMR techniques is essential for the comprehensive and unambiguous structural elucidation of morpholine derivatives. While 1D NMR provides a fundamental overview, 2D experiments like COSY, HSQC, and particularly NOESY, are indispensable for resolving the complexities arising from the chair conformation and for the definitive assignment of axial and equatorial protons. The quantitative analysis of coupling constants and the application of variable temperature NMR further enhance the understanding of the conformational dynamics of the morpholine ring. The protocols and comparative data presented in this guide offer a robust framework for researchers and scientists working with this important class of compounds.

References

Benchmarking (2R)-2-(Methoxymethyl)morpholine performance in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecular architectures. Chiral auxiliaries are a foundational tool, temporarily installed to guide the formation of new stereocenters with high fidelity. This guide provides a comparative performance analysis of (2R)-2-(Methoxymethyl)morpholine against well-established chiral auxiliaries in the context of asymmetric alkylation, a key carbon-carbon bond-forming reaction.

While this compound presents an interesting structural motif for a chiral auxiliary, a comprehensive literature review reveals a notable absence of published performance data for its application in asymmetric alkylation of N-acyl derivatives. Therefore, this guide will present a framework for its evaluation by benchmarking against the extensively documented performance of Evans' oxazolidinone and Enders' SAMP/RAMP hydrazone auxiliaries, providing a clear view of the current state-of-the-art.

Performance Comparison in Asymmetric Alkylation

The effectiveness of a chiral auxiliary is measured by its ability to direct the stereochemical outcome of a reaction, quantified by the diastereomeric excess (de%) or enantiomeric excess (ee%), and the overall chemical yield. The following tables summarize the performance of leading chiral auxiliaries in the asymmetric alkylation of propionyl amides and propanal, respectively.

Table 1: Asymmetric Alkylation of N-Propionyl Amides

Chiral AuxiliaryElectrophile (R-X)BaseDiastereomeric Excess (de%)Yield (%)Reference
This compound Benzyl BromideLDAData Not AvailableData Not Available-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Benzyl BromideLDA>9890-98[1]
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) Ethyl IodideNaHMDS>9895[1]

Table 2: Asymmetric α-Alkylation of Propanal via Hydrazone

Chiral AuxiliaryElectrophile (R-X)Diastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)Reference
This compound Derivative Methyl IodideData Not AvailableData Not AvailableData Not Available-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Methyl Iodide>97>9787[2]
(R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Benzyl Bromide>95>9575[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the asymmetric alkylation reactions presented in the comparison tables.

Protocol 1: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone Auxiliary

This protocol is adapted from the work of Evans and co-workers.[1]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv.) dropwise.

  • The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv.) is added.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude N-propionyl oxazolidinone is purified by flash column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, is added lithium diisopropylamide (LDA) (1.1 equiv.).

  • The mixture is stirred for 30 minutes to form the lithium enolate.

  • Benzyl bromide (1.2 equiv.) is then added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product.

  • The alkylated product is purified by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The purified N-alkylated oxazolidinone (1.0 equiv.) is dissolved in a mixture of THF and water (4:1).

  • Lithium hydroxide (2.0 equiv.) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl.

  • The carboxylic acid product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Protocol 2: Asymmetric Alkylation of an Aldehyde via a SAMP Hydrazone

This protocol is based on the methodology developed by Enders and co-workers.[2][3]

1. Hydrazone Formation:

  • Propanal (1.2 equiv.) is added to (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 equiv.) in anhydrous diethyl ether under an inert atmosphere.

  • The mixture is stirred at room temperature for 2-3 hours.

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation.

2. Diastereoselective Alkylation:

  • To a solution of the purified SAMP-hydrazone (1.0 equiv.) in anhydrous diethyl ether at -78 °C, is added n-butyllithium (1.1 equiv.) dropwise.

  • The resulting orange-colored solution is stirred at -78 °C for 4 hours to ensure complete deprotonation.

  • Methyl iodide (1.5 equiv.) is then added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is allowed to warm slowly to room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.

3. Cleavage of the Auxiliary:

  • The crude alkylated hydrazone is dissolved in dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists.

  • The excess ozone is removed by bubbling argon through the solution.

  • The reaction mixture is then treated with a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allowed to warm to room temperature.

  • The solvent is removed, and the resulting chiral aldehyde is purified by chromatography.

Visualizing the Workflow and Logic

To better understand the process of chiral auxiliary-mediated asymmetric synthesis, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the underlying logic of stereochemical control.

G General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (Major and Minor) Diastereoselective_Reaction->Diastereomeric_Products Reagent Reagent (e.g., Electrophile) Reagent->Diastereoselective_Reaction Cleavage Cleavage Reaction Diastereomeric_Products->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Logic of Stereocontrol via a Chiral Auxiliary cluster_0 Formation of a Chiral Intermediate cluster_1 Facial Differentiation cluster_2 Diastereoselective Bond Formation Prochiral_Enolate Prochiral Enolate Chiral_Enolate Chiral Enolate Derivative Prochiral_Enolate->Chiral_Enolate Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Chiral_Enolate Steric_Shielding Steric Shielding by Xc Chiral_Enolate->Steric_Shielding Re_Face Re Face (Exposed) Steric_Shielding->Re_Face favored attack Si_Face Si Face (Blocked) Steric_Shielding->Si_Face disfavored attack Major_Diastereomer Major Diastereomer Re_Face->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Si_Face->Minor_Diastereomer Electrophile Electrophile (E+) Electrophile->Major_Diastereomer Electrophile->Minor_Diastereomer

Caption: Logic of stereocontrol by a chiral auxiliary in enolate alkylation.

References

Safety Operating Guide

Essential Safety and Operational Guide for (2R)-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, operation, and disposal of (2R)-2-(Methoxymethyl)morpholine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compound, morpholine, and general best practices for laboratory safety. Morpholine is recognized as a flammable, corrosive, and toxic substance, necessitating stringent safety protocols.[1][2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personnel safety when handling this compound. The following table summarizes the required PPE, with details on material selection based on available chemical resistance data for morpholine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage and irritation.[1][2]
Hand Protection Double gloving is required. An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber or neoprene.Nitrile gloves offer good splash resistance but may have limited breakthrough times with prolonged contact with morpholine.[5][6][7][8] Butyl or neoprene gloves provide superior chemical resistance.[7][8][9]
Body Protection A chemical-resistant lab coat worn over long-sleeved clothing. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit should be used.[3][10]Protects skin from accidental contact with the corrosive and toxic substance.[1][4]
Respiratory Protection All handling must be performed in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.The compound is expected to have harmful vapors similar to morpholine.[1][2]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood before commencing work.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling and Use
  • Dispensing: Carefully dispense the required amount of this compound within the fume hood. Use appropriate tools such as a calibrated pipette or syringe to handle the liquid.

  • Reaction Setup: If used in a reaction, ensure the setup is secure and properly ventilated.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[3]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove outer gloves first, followed by inner gloves, using a technique that avoids skin contact with the contaminated outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Handling prep1 Verify Fume Hood prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 G cluster_spill Spill Event cluster_waste Waste Management cluster_disposal Final Disposal spill1 Evacuate Area spill2 Ventilate spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Collect Waste spill3->spill4 spill5 Decontaminate Area spill4->spill5 waste1 Segregate Waste (Liquid & Solid) spill5->waste1 waste2 Label Containers waste1->waste2 waste3 Store in Designated Area waste2->waste3 disp1 Arrange EHS Pickup waste3->disp1 disp2 Controlled Incineration disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(Methoxymethyl)morpholine
Reactant of Route 2
Reactant of Route 2
(2R)-2-(Methoxymethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.